(±)-Acetylcarnitine chloride
Description
Properties
Molecular Formula |
C9H18ClNO4 |
|---|---|
Molecular Weight |
239.7 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties & Analytical Profiling of (±)-Acetylcarnitine Chloride
Executive Summary
(±)-Acetylcarnitine chloride (ALCAR-Cl) represents a critical metabolic standard and reagent in bioanalytical chemistry.[1] While the L-isomer is the biologically active enantiomer involved in mitochondrial fatty acid transport, the racemic mixture ((±) or DL-form) serves as a vital, cost-effective reference standard for non-chiral chromatographic methods and physicochemical benchmarking.[1]
This guide addresses the primary challenge in working with ALCAR-Cl: its extreme hygroscopicity .[1][2] The chloride salt form, while stabilizing the quaternary ammonium cation, renders the solid highly deliquescent.[1] Successful handling requires strict adherence to humidity controls and pH-buffered solution protocols to prevent rapid hydrolysis of the ester linkage.[1]
Part 1: Molecular Identity & Structural Analysis[1][2]
This compound exists as a quaternary ammonium salt.[1] Unlike the zwitterionic "inner salt" form of carnitine, the chloride salt ensures the carboxylic acid remains protonated in solid state, but the molecule behaves as a cationic surfactant in solution.[1]
Chemical Nomenclature & Identifiers[1][4]
-
IUPAC Name: 3-acetyloxy-4-(trimethylazaniumyl)butanoate chloride[1]
-
CAS Number: 2504-11-2 (Racemic); Note: 5080-50-2 refers specifically to the L-isomer.[1]
-
Molecular Formula:
[1][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Stereochemistry
The (±) designation indicates a racemic mixture containing equimolar amounts of the (R)- and (S)-enantiomers.[1]
-
Implication for Analysis: In achiral environments (standard C18 HPLC, NMR), the racemate appears as a single peak/signal.[1] Chiral separation (e.g., using cyclodextrin-modified buffers) is required to distinguish the enantiomers.[1]
Structural Visualization
The following diagram illustrates the dissociation of the chloride salt and the potential for ester hydrolysis.
Figure 1: Dissociation pathway of the chloride salt in aqueous media.[1]
Part 2: Physicochemical Profile[1][2]
The following data aggregates experimental values relevant for assay development and formulation.
Key Physical Constants[1]
| Property | Value | Context/Notes |
| Physical State | Crystalline Powder | White to off-white; highly deliquescent.[1] |
| Melting Point | 192–196°C (dec) | Decomposes upon melting.[1] Values <180°C indicate moisture contamination. |
| Solubility (Water) | > 80 mg/mL | Freely soluble.[1] Solutions are acidic (pH ~2-3).[1] |
| Solubility (Organic) | Soluble | Ethanol, Methanol, DMSO (~10 mg/mL).[1][5] |
| Solubility (Non-polar) | Insoluble | Diethyl ether, Hexane, Chloroform.[1] |
| Hygroscopicity | Critical | Absorbs atmospheric moisture within minutes, turning into a viscous oil.[1] |
| pKa | ~3.8 (Carboxyl) | The quaternary amine is permanently charged ( |
Solubility & Partitioning Insights
The quaternary ammonium group confers high polarity (
-
Protocol Implication: Do not attempt liquid-liquid extraction (LLE) with ethyl acetate or hexane.[1] Use protein precipitation (MeOH/AcN) or Solid Phase Extraction (SPE) with Strong Cation Exchange (SCX) cartridges.[1]
Part 3: Stability & Degradation Kinetics[1][2]
The stability of this compound is governed by two opposing forces: the stability of the salt crystal (high) and the lability of the ester bond in solution (variable).[1]
Hydrolysis Mechanism
The acetyl ester linkage is susceptible to hydrolysis, yielding free Carnitine and Acetic Acid.[1][2] This reaction is pH-dependent.[1][2]
-
Acidic/Neutral (pH 3.0 – 6.0): Relatively stable.[1] The protonated carboxylic acid creates a local acidic environment that discourages nucleophilic attack on the ester carbonyl.
-
Alkaline (pH > 8.0): Rapid degradation.[1] Hydroxide ions (
) act as nucleophiles, cleaving the ester bond.[1]
Degradation Pathway Diagram[1]
Figure 2: Base-catalyzed hydrolysis pathway of Acetylcarnitine.[1]
Part 4: Analytical Characterization & Protocols
Due to the lack of a strong chromophore (UV absorption is limited to the carbonyl at ~205-210 nm), standard UV-HPLC is often insufficient without derivatization.[1] Mass Spectrometry (LC-MS) is the gold standard.[1]
HPLC Methodologies
Method A: HILIC-MS (Recommended)
Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar acetylcarnitine without ion-pairing reagents, making it MS-compatible.[1]
-
Column: Silica or Zwitterionic HILIC (e.g., BEH Amide).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 90% B to 50% B.
-
Detection: ESI+ (Positive Mode).[1] Monitor transition m/z 204
85 (loss of acetate + trimethylamine fragment).
Method B: Ion-Pairing UV (Alternative)
If MS is unavailable, use an ion-pairing agent to retain the molecule on a C18 column.[1]
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Phosphate buffer (pH 3.0) + 10 mM Sodium 1-Heptanesulfonate / Acetonitrile (95:5).[1]
-
Wavelength: 210 nm (Low sensitivity; requires high concentration).[1]
Handling Protocol: "The 5-Minute Rule"
Because the chloride salt is deliquescent, weighing errors are common.[1] As the solid absorbs water, the mass increases, leading to lower-than-calculated molar concentrations.[1]
Standard Operating Procedure (SOP) for Stock Preparation:
-
Equilibration: Bring the reagent bottle to room temperature before opening to prevent condensation.
-
Environment: Weigh in a glove box or a low-humidity environment (<40% RH) if possible.[1]
-
Speed: Do not leave the container open. Weigh the solid directly into a tared volumetric flask, not onto weighing paper (powder sticks to paper when moist).[1]
-
Solvent: Dissolve immediately in 0.1 M HCl or water.
-
Why HCl? Slightly acidic conditions (pH ~2-3) stabilize the ester bond for storage.[1]
-
-
Storage: Store stock solutions at -20°C. Stable for 3-6 months.
Analytical Workflow Diagram
Figure 3: Recommended sample preparation workflow to minimize hydrolysis and weighing errors.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 197763, Acetyl-DL-carnitine chloride.[1] PubChem.[1][8] [Link][1]
-
Vernez, L., et al. "Stability of carnitine and acylcarnitines in human urine."[1] Journal of Chromatography B, 2003.[1] (Contextual grounding for hydrolysis kinetics).
Sources
- 1. Acetyl-L-Carnitine | C9H17NO4 | CID 7045767 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. This compound | TargetMol [targetmol.com]
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- 7. cosmobiousa.com [cosmobiousa.com]
- 8. (+-)-Acetylcarnitine chloride | C9H18ClNO4 | CID 197763 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular weight and formula of (±)-Acetylcarnitine chloride
An In-depth Technical Guide to the Physicochemical Properties of (±)-Acetylcarnitine Chloride
Introduction
This compound is the synthetic, racemic mixture of the acetylated ester of carnitine, a quaternary ammonium compound pivotal in cellular metabolism. While the endogenous, biologically active form is L-carnitine, the acetylated form, particularly Acetyl-L-carnitine (ALCAR), is extensively studied for its role in facilitating the transport of acetyl-CoA into the mitochondrial matrix for fatty acid oxidation and its neuroprotective and cognitive-enhancing properties.[1][2] The (±)- or DL-racemic mixture serves as a valuable research tool, often used as a weak cholinergic agonist and in studies of neuritis.[3]
For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of a compound is non-negotiable. The molecular formula and weight are the bedrock upon which all quantitative experimental work is built, from molarity calculations for bioassays to dosage formulations in preclinical studies. This guide provides an in-depth examination of the molecular formula, weight, and associated properties of this compound, grounded in authoritative data to ensure scientific integrity and reproducibility.
Section 1: Molecular Formula and Chemical Structure
The definitive molecular identity of a compound is encapsulated by its formula and structure. These elements dictate its chemical behavior, reactivity, and interactions.
Molecular Formula
The molecular formula for this compound is C₉H₁₈ClNO₄ .[][5] This formula represents the complete atomic composition of the molecule, including the chloride counter-ion. It is also commonly written as C₉H₁₇NO₄ · HCl to explicitly denote its nature as a hydrochloride salt.
The elemental composition is as follows:
-
Carbon (C): 9 atoms
-
Hydrogen (H): 18 atoms
-
Chlorine (Cl): 1 atom
-
Nitrogen (N): 1 atom
-
Oxygen (O): 4 atoms
Chemical Structure and Stereochemistry
(±)-Acetylcarnitine is characterized by a chiral center at the third carbon of the butanoate backbone, giving rise to two stereoisomers: (R)-acetylcarnitine (D-form) and (S)-acetylcarnitine (L-form). The "(±)-" prefix, or the synonym Acetyl-DL-carnitine hydrochloride, signifies that the compound is a racemic mixture, containing equal amounts of both enantiomers.[3] This is a critical distinction, as most of the documented biological activity, such as enhancing acetylcholine production, is attributed to the L-enantiomer.[1]
The structure features a positively charged quaternary ammonium group, which is balanced by a chloride anion (Cl⁻), making it a salt. This ionic character is fundamental to its physical properties, such as its high solubility in polar solvents.
Caption: Workflow for preparing a sterile aqueous stock solution.
Step-by-Step Methodology:
-
Calculation:
-
Objective: To determine the mass of this compound required.
-
Causality: The formula Mass = Molarity × Volume × Molecular Weight is fundamental for accurate concentration.
-
Action: For 10 mL of a 100 mM solution, calculate the required mass: 0.1 mol/L × 0.01 L × 239.70 g/mol = 0.2397 g or 239.7 mg.
-
-
Gravimetric Analysis:
-
Objective: To accurately measure the calculated mass.
-
Causality: Use of a calibrated analytical balance is critical for precision. Weighing by difference can minimize systematic errors.
-
Action: Weigh 239.7 mg of this compound powder onto weighing paper and transfer it carefully into a 15 mL sterile conical tube.
-
-
Dissolution:
-
Objective: To dissolve the solute completely in the chosen solvent.
-
Causality: Adding the solvent incrementally and using mechanical agitation (vortexing) ensures efficient and complete dissolution. The high solubility in water makes this step straightforward. [3] * Action: Add approximately 9 mL of sterile, nuclease-free water to the conical tube. Secure the cap and vortex until no solid particles are visible.
-
-
Final Volume Adjustment (Quantum Satis):
-
Objective: To bring the solution to the final desired volume.
-
Causality: This step corrects for the volume occupied by the solute itself, ensuring the final concentration is precisely 100 mM.
-
Action: Carefully add sterile water until the bottom of the meniscus reaches the 10.0 mL mark on the conical tube. Invert gently to mix.
-
-
Sterilization:
-
Objective: To remove any potential microbial contaminants.
-
Causality: For cell-based assays, sterility is paramount to prevent contamination. A 0.22 µm filter is standard for removing bacteria.
-
Action: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the solution into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Objective: To preserve the stability of the stock solution and prevent contamination from repeated use.
-
Causality: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound over time.
-
Action: Dispense the final solution into smaller, single-use, sterile cryovials. Label clearly with the compound name, concentration (100 mM), and date. Store at -20°C for long-term use. [3]
-
Conclusion
A thorough grasp of the molecular formula (C₉H₁₈ClNO₄) and molecular weight (239.70 g/mol ) of this compound is indispensable for the scientific community. This foundational knowledge, coupled with an understanding of its stereochemistry and salt form, enables researchers to design and execute experiments with precision, ensuring that the data generated is both accurate and reproducible. By adhering to validated protocols for handling and solution preparation, professionals in research and drug development can confidently build upon this fundamental data to explore the broader biological and therapeutic potential of this compound.
References
-
This compound | C9H18ClNO4 | CID 197763. PubChem, National Institutes of Health. [Link]
-
Levacecarnine hydrochloride | C9H18ClNO4 | CID 2733928. PubChem, National Institutes of Health. [Link]
-
Acetyl-L-Carnitine | C9H17NO4 | CID 7045767. PubChem, National Institutes of Health. [Link]
Sources
Technical Monograph: Stereochemical & Functional Divergence of L-Acetylcarnitine vs. (±)-Acetylcarnitine Chloride
[1]
Executive Summary
In the development of metabolic therapeutics and neuroprotective agents, the stereochemical purity of Acetylcarnitine is not merely a regulatory checkbox but a determinant of biological efficacy and safety. L-Acetylcarnitine (ALCAR) is the biologically active enantiomer, essential for mitochondrial fatty acid transport and acetylcholine synthesis.[1] In contrast, (±)-Acetylcarnitine chloride (Racemic ALCAR) contains equimolar amounts of the L- and D-isomers.[1]
The D-isomer is not inert; it acts as a competitive antagonist against L-carnitine transporters and enzymes (specifically Carnitine Acetyltransferase and Carnitine Palmitoyltransferase).[1] Consequently, the use of racemic mixtures in biological assays or therapeutic formulations can lead to suppressed mitochondrial function and "carnitine depletion" syndromes. This guide delineates the physicochemical differences, biological mechanisms, and validation protocols required to distinguish and quantify these forms.
Chemical & Physical Characterization[1][2][3][4][5][6][7]
While both compounds share identical molecular weights and solubility profiles, their interaction with polarized light and biological systems is distinct.[1]
Comparative Properties Table[1]
| Property | L-Acetylcarnitine Chloride | This compound |
| CAS Number | 5080-50-2 | 2504-11-2 |
| Molecular Formula | C₉H₁₈ClNO₄ | C₉H₁₈ClNO₄ |
| Molecular Weight | 239.70 g/mol | 239.70 g/mol |
| Stereochemistry | (R)-Enantiomer (Active) | 50:50 Mixture of (R) and (S) |
| Specific Rotation [α]²⁵D | -27.0° ± 2.0° (c=1, H₂O) | 0° (Optically Inactive) |
| Solubility | Highly soluble in water, ethanol | Highly soluble in water, ethanol |
| Biological Role | Mitochondrial fuel transport, Neuroprotection | D-isomer is an antimetabolite |
Note: The specific rotation is the primary rapid physical identification method. A reading of 0° indicates a racemic mixture (or total hydrolysis), whereas -27° confirms the presence of the L-enantiomer.[1]
Biological Implications: The Mechanism of Antagonism
The critical divergence lies in how these molecules interact with the Carnitine Shuttle , a system responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.
L-Acetylcarnitine Mechanism[1]
-
Transport: Recognized by the organic cation transporter (OCTN2).[1]
-
Enzymatic Action: Substrate for Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Acetyltransferase (CrAT).[1]
-
Neuroprotection: Donates an acetyl group for Acetylcholine synthesis and enhances nerve growth factor (NGF) signaling.[1]
D-Acetylcarnitine Inhibition
The D-isomer (present in the racemate) mimics the L-form's structure but cannot be processed by mitochondrial enzymes.[1]
-
Competitive Inhibition: It binds to CrAT and CPT1 but does not undergo the transfer reaction efficiently, effectively blocking the active site (
values are often in the millimolar range, relevant for high-dose accumulation). -
Transporter Blockade: It competes with L-carnitine for OCTN2 uptake, potentially leading to intracellular L-carnitine depletion.[1]
Pathway Visualization: The Carnitine Shuttle Blockade
The following diagram illustrates how the D-isomer in the racemic mixture disrupts normal mitochondrial flux.
Figure 1: Mechanism of Action.[1] Green paths indicate normal L-isomer metabolism.[1] Red dashed lines indicate points where the D-isomer (from racemic mixture) competitively inhibits enzymes and transport.[1]
Analytical Differentiation & Quality Control
Distinguishing the L-form from the Racemate requires specific chiral separation techniques, as standard reversed-phase HPLC cannot separate enantiomers.[1]
Protocol: Chiral HPLC Derivatization Method
This method uses a chiral derivatizing agent to create diastereomers that can be separated on a standard C18 column.[1]
Reagents:
-
Sample: 10 mg Acetylcarnitine chloride (L- or Racemic).
-
Derivatizing Agent: L-Alanine-β-naphthylamide (L-Ala-β-NA).[1][2]
-
Buffer: 50 mM Phosphate buffer (pH 7.0).
-
Condensing Agent: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of sample in 1 mL of water.
-
Derivatization: Mix 100 µL sample with 100 µL L-Ala-β-NA (20 mM) and 100 µL EDC (20 mM). Incubate at ambient temperature for 20 minutes.
-
Separation: Inject 10 µL onto a C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Phosphate Buffer (30:70 v/v).[1]
-
Detection: UV at 254 nm.
Result Interpretation:
-
Pure L-Acetylcarnitine: Single peak at retention time
.[1] -
Racemic (±): Two distinct peaks (
and ) with area ratio ~1:1.[1] -
D-Isomer Impurity: Small secondary peak in an L-labeled sample (limit of detection usually <0.1%).[1]
Protocol: Polarimetry (Rapid QC)
For bulk raw material verification where HPLC is unavailable.[1]
-
Prepare a 1% w/v solution (1g in 100mL distilled water).
-
Equilibrate solution to 25°C .
-
Measure in a 1 dm path length polarimeter tube using the Sodium D line (589 nm).[1]
-
Acceptance Criteria:
QC Decision Matrix
Figure 2: Quality Control Decision Tree. A two-step validation process ensures no racemic material enters the drug development pipeline.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7045767, Acetyl-L-carnitine. Retrieved from [Link]
-
Jaudzems, K., et al. (2009). Inhibition of carnitine acetyltransferase by mildronate, a regulator of energy metabolism.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Kagawa, M., et al. (1999). Enantiomeric Purity Determination of acetyl-L-carnitine by Reversed-Phase High-Performance Liquid Chromatography Using Chiral Derivatization. Journal of Chromatography A. Retrieved from [Link]
A Comprehensive Technical Guide to (±)-Acetylcarnitine Chloride: Chemical Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical identifiers for (±)-Acetylcarnitine chloride, a compound of significant interest in various research and development fields. As a racemic mixture, precise identification is paramount to ensure experimental reproducibility and regulatory compliance. This document offers a centralized resource for its nomenclature, registry numbers, and structural representations.
Introduction: The Significance of Precise Identification
This compound, also known as Acetyl-DL-carnitine hydrochloride, is the racemic mixture of the L- and D-enantiomers of acetylcarnitine. While the endogenous and biologically active form is L-carnitine, the synthetic racemic mixture is frequently utilized in research settings.[1][] Understanding the distinct chemical identifiers for the racemic form versus the individual stereoisomers is critical for accurate sourcing, data interpretation, and adherence to scientific best practices.
The CAS (Chemical Abstracts Service) Registry Number®, a universal standard for substance identification, provides a unique identifier for this compound, distinguishing it from its enantiopure counterparts. This guide will delineate these identifiers to mitigate common points of confusion in procurement and experimental design.
Core Chemical Identifiers
The primary identifier for the racemic mixture of Acetylcarnitine chloride is its CAS number. A comprehensive list of its key chemical identifiers is presented below.
| Identifier | Value | Source |
| CAS Number | 2504-11-2 | [][3][4][5][6] |
| Molecular Formula | C9H18ClNO4 | [][4][6] |
| Molecular Weight | 239.70 g/mol | [][4][5] |
| IUPAC Name | (2-acetyloxy-3-carboxypropyl)-trimethylazanium;chloride | [] |
| InChI | InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H | [][5] |
| InChIKey | JATPLOXBFFRHDN-UHFFFAOYSA-N | [][3] |
| Canonical SMILES | CC(=O)OC(CC(=O)O)C(C)C.[Cl-] | [][4] |
It is crucial to differentiate the identifiers of the racemic mixture from its individual enantiomers:
-
L-Acetylcarnitine chloride: CAS Number 5080-50-2[7][8][9][10][11][12]
-
D-Acetylcarnitine chloride: While less common, it is important to source this enantiomer with its specific CAS number if required for comparative studies.
Navigating Nomenclature: Synonyms and Stereochemistry
The nomenclature surrounding acetylcarnitine can be a source of confusion. The terms "this compound" and "Acetyl-DL-carnitine hydrochloride" are correct synonyms for the racemic mixture.[5][6] However, it is scientifically inaccurate to use "Acetyl-L-carnitine hydrochloride" interchangeably, as this refers specifically to the levorotatory enantiomer.
The diagram below illustrates the relationship between the racemic mixture and its constituent enantiomers, highlighting the importance of precise terminology.
Caption: Relationship between racemic this compound and its L- and D-enantiomers.
Structural Representation and Molecular Descriptors
The chemical structure of this compound is fundamental to its properties and interactions. The following diagram provides a visual representation of the molecule and the key identifiers that describe its topology and composition.
Caption: Key chemical and structural identifiers for this compound.
Conclusion
For researchers and drug development professionals, the precise identification of this compound is a foundational aspect of rigorous scientific inquiry. This guide has consolidated the essential chemical identifiers, clarified common nomenclature pitfalls, and provided visual aids to underscore the importance of distinguishing the racemic mixture from its individual enantiomers. By utilizing the correct CAS number and associated identifiers, the scientific community can ensure clarity, consistency, and accuracy in the collective body of research.
References
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CAS Common Chemistry. * this compound*. [Link]
-
PubChem. Acetyl-L-Carnitine. [Link]
-
PubChem. Levacecarnine hydrochloride. [Link]
-
PubChem. Acetyl-DL-carnitine. [Link]
-
PubChem. (-)-Carnitine. [Link]
-
PubChem. Carnitine Chloride. [Link]
Sources
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- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. Acetyl-DL-carnitine 2504-11-2 [sigmaaldrich.com]
- 6. This compound | CAS 2504-11-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Acetyl-L-carnitine chloride | CAS 5080-50-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Acetyl-L-carnitine Hydrochloride | 5080-50-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. O-Acetyl-L-carnitine Hydrochloride 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. caymanchem.com [caymanchem.com]
- 11. larodan.com [larodan.com]
- 12. Acetyl-L-Carnitine Hydrochloride - LKT Labs [lktlabs.com]
An In-depth Technical Guide to the Thermodynamic Stability of Racemic Acetylcarnitine Chloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction: The Criticality of Stability in Drug Viability
Racemic acetylcarnitine chloride is a compound of significant interest for its neuroprotective properties and its role in cellular metabolism.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding of its thermodynamic stability is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. The stability of an API dictates its shelf-life, informs formulation strategies, determines appropriate storage conditions, and ultimately ensures patient safety and therapeutic efficacy.
This guide provides a comprehensive technical overview of the core thermodynamic stability characteristics of racemic acetylcarnitine chloride. We will move beyond simple data reporting to explain the causality behind the analytical techniques and interpret the results within the practical context of pharmaceutical development. Our approach is built on a foundation of self-validating systems, where orthogonal analytical techniques are integrated to build a robust and reliable stability profile.
Part 1: Core Physicochemical Characterization
A molecule's inherent physical and chemical properties are the primary determinants of its stability. For acetylcarnitine chloride, a quaternary ammonium compound, its salt form and hygroscopicity are of paramount importance.
Solid acetylcarnitine HCl is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This behavior is a critical stability concern, as the presence of water can lower the energy barrier for chemical degradation (primarily hydrolysis) and can induce physical changes in the solid state, such as deliquescence or polymorphic transformations. Therefore, stringent control over humidity during storage and handling is essential.[3]
Table 1: Physicochemical Properties of Racemic Acetylcarnitine Chloride
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈ClNO₄ | [1] |
| Molar Mass | 239.7 g/mol | [4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | ~194 °C (decomposes) | [5] |
| Aqueous Solubility | Highly soluble (>80 mg/mL) | [1][6] |
| Hygroscopicity | Highly hygroscopic | [3] |
| Storage (Solid) | -20°C, tightly sealed, protected from light and moisture.[1][3] |
Part 2: Thermal Analysis & Degradation Profile
Thermal analysis techniques provide direct insight into the thermodynamic stability of a material by measuring its physical and chemical properties as a function of temperature.
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is the gold standard for identifying thermal transitions such as melting, crystallization, and glass transitions. For acetylcarnitine chloride, the primary application is to determine its melting point, which serves as an indicator of purity. A sharp, well-defined endotherm is characteristic of a pure, crystalline compound. Broadening of the melting peak or the appearance of multiple peaks can suggest the presence of impurities or polymorphism, both of which can significantly impact stability and bioavailability. A melting point accompanied by decomposition, as noted for this compound, indicates the upper limit of its thermal stability.[5]
Protocol 1: Standard DSC Analysis for Acetylcarnitine Chloride
This protocol describes a self-validating system by incorporating instrument calibration and the use of a reference standard.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The calibration must be verified to be within the laboratory's established limits.
-
Sample Preparation: Accurately weigh 2-5 mg of racemic acetylcarnitine chloride into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to contain any moisture and prevent its loss before the thermal event of interest.
-
Reference: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm. Note any exothermic events that may indicate decomposition.
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA complements DSC by quantifying changes in mass with respect to temperature. This is particularly useful for a hygroscopic substance like acetylcarnitine chloride. An initial mass loss at temperatures below 100-120 °C typically corresponds to the loss of adsorbed or bound water. Significant mass loss at higher temperatures, often correlating with DSC events, confirms decomposition. TGA provides a clear picture of the temperature at which the compound begins to chemically break down.
Protocol 2: TGA for Assessing Thermal Decomposition
-
Instrument Calibration: Calibrate the TGA instrument for mass using certified calibration weights and for temperature using a multi-point magnetic transition standard (e.g., Curie point standards).
-
Sample Preparation: Accurately weigh 5-10 mg of racemic acetylcarnitine chloride onto a tared TGA pan.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: Examine the TGA curve for mass loss steps. Quantify the percentage of mass lost in each step and determine the onset temperature of decomposition.
Part 3: Isothermal Stability and Degradation Pathways
While thermal analysis reveals stability under dynamic heating, pharmaceutical stability is most concerned with degradation under long-term storage (isothermal) and stress conditions.
The Primary Degradation Pathway: Hydrolysis
The most significant degradation pathway for acetylcarnitine is the hydrolysis of its ester bond.[3] This reaction yields L-carnitine and acetic acid and is highly dependent on pH and temperature.[3] The presence of the quaternary ammonium group and the ester functionality makes the molecule susceptible to nucleophilic attack, particularly by hydroxide ions in basic conditions.
dot
Caption: Primary degradation pathway of acetylcarnitine.
Studies have shown that acetylcarnitine is most stable in neutral to acidic conditions (pH 3-7).[3] However, it becomes very unstable at pH values greater than 9, where it rapidly hydrolyzes.[3][7] At room temperature and pH 11, only 72.6% of the compound remains after one hour, and at pH 12, this drops to just 4.2%.[7] This data underscores the critical need to control pH in any liquid or semi-solid formulation.
Table 2: pH-Dependent Stability of Acetylcarnitine in Aqueous Solution
| pH | Percentage Remaining (After 1 Hour at RT) | Source |
| 11 | 72.6% | [7] |
| 12 | 4.2% | [7] |
Stability-Indicating HPLC Method
Expertise & Causality: To accurately quantify the stability of acetylcarnitine chloride, a stability-indicating analytical method is required. This means the method must be able to separate the intact API from its degradation products, impurities, and any excipients. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose. The challenge with acetylcarnitine and its primary degradant, carnitine, is their high polarity, which results in poor retention on traditional C18 columns. To overcome this, an ion-pairing agent, such as sodium 1-heptanesulfonate, is added to the mobile phase. This agent forms a neutral ion pair with the positively charged quaternary amine, increasing its hydrophobicity and allowing for effective retention and separation on the RP column.
Protocol 3: Stability-Indicating RP-HPLC Method
This protocol is based on established methods for separating acetylcarnitine and carnitine.[3]
-
Chromatographic System: HPLC system with UV detection.
-
Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 0.05 M phosphate buffer (pH 3.0) and ethanol (99:1, v/v). Add 0.56 mg/mL of sodium 1-heptanesulfonate as the ion-pairing agent.[3]
-
Rationale: The acidic pH ensures the carboxylic acid group is protonated, and the ion-pairing agent interacts with the quaternary amine, enabling reversed-phase separation.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50 °C.
-
Rationale: Elevated temperature can improve peak shape and reduce run time for polar analytes.
-
-
Detection: UV at 225 nm.
-
Validation: The method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies (acid, base, oxidation, heat, light) must be performed to prove the method's stability-indicating capability.
Part 4: Integrated Stability Assessment Workflow
dot
Caption: A workflow for comprehensive stability profiling.
Interpretation and Application: The data from this integrated workflow provides actionable insights for drug development. The high hygroscopicity and susceptibility to hydrolysis mean that:
-
Formulation: Anhydrous or low-water-activity formulations (e.g., film-coated tablets, capsules with desiccants) are strongly preferred. For liquid formulations, a pH-buffered system in the acidic to neutral range is mandatory.[3][7]
-
Packaging: Packaging must provide a high barrier to moisture vapor transmission. Blister packs with foil backing or tightly sealed bottles containing desiccants are necessary.[3]
-
Shelf-Life: Kinetic data from accelerated stability studies (e.g., 40 °C / 75% RH) using the validated HPLC method can be used to model and predict the shelf-life under recommended storage conditions (e.g., 25 °C / 60% RH). The time required to degrade 15% of acetylcarnitine at 25°C in an aqueous solution at pH 5.2 was estimated to be 38 days.[7]
Conclusion
The thermodynamic stability of racemic acetylcarnitine chloride is governed primarily by its high hygroscopicity and the susceptibility of its ester bond to hydrolysis, a reaction that is significantly accelerated by basic pH. A robust characterization of its stability requires an integrated approach, combining thermal analysis (DSC, TGA) to understand its solid-state behavior with forced degradation studies analyzed by a validated stability-indicating HPLC method. The resulting comprehensive stability profile is not just data; it is a critical tool that directly guides formulation scientists in designing a drug product with acceptable shelf-life, quality, and efficacy.
References
-
Zhang, Y., Katta, A., & Chow, D. S. (1995). Stability of acetyl-l-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. PubMed. Retrieved from [Link]
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PubChem. (n.d.). (+-)-Acetylcarnitine chloride. Retrieved from [Link]
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PubChem. (n.d.). Acetyl-L-Carnitine. Retrieved from [Link]
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Part 1: Foundational Principles: Acetylcarnitine and the Gateway to Fatty Acid Oxidation
An In-depth Technical Guide to the Role of (±)-Acetylcarnitine Chloride in Fatty Acid Metabolism Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (ALCAR), focusing on its pivotal role in fatty acid metabolism. We will delve into its core biochemical functions, established research methodologies, and advanced applications, grounding all claims in verifiable scientific literature.
This compound is the synthetically produced, stable form of acetyl-L-carnitine, a naturally occurring amino acid derivative.[1][2] In metabolic research, it is a critical tool for investigating cellular energy production. Its primary and most well-understood function is intrinsically linked to the transport of fatty acids, the body's main energy reserve, into the mitochondria for oxidation.[3][4][5]
L-carnitine and its acetylated form, acetyl-L-carnitine, are central to converting fat into usable energy.[6] The body can synthesize L-carnitine from the amino acids lysine and methionine, and it can convert L-carnitine to acetyl-L-carnitine and vice versa.[3][6] While L-carnitine's primary role is shuttling long-chain fatty acids into the mitochondria, the addition of an acetyl group gives ALCAR distinct properties, including improved bioavailability and the ability to cross the blood-brain barrier more efficiently.[2] This makes ALCAR a subject of intense research not only in fatty acid metabolism but also in neurobiology and the study of age-related cognitive decline.[2][7]
The Carnitine Shuttle: A Molecular Ferry for Fatty Acids
Long-chain fatty acids cannot passively diffuse across the inner mitochondrial membrane, which is impermeable to them. Their entry is mediated by a transport system known as the carnitine shuttle. This process is fundamental for cellular respiration in tissues with high energy demands, such as skeletal muscle and the heart.[8][9]
The shuttle mechanism involves three key enzymatic steps:
-
Activation (Cytosol): Fatty acids are first activated in the cytosol by Acyl-CoA synthetase, which attaches them to Coenzyme A (CoA) to form fatty acyl-CoA.
-
Mitochondrial Entry (Intermembrane Space): Carnitine palmitoyltransferase 1 (CPT1), an enzyme on the outer mitochondrial membrane, substitutes carnitine for CoA, creating acylcarnitine.[10][11]
-
Translocation and Re-conversion (Mitochondrial Matrix): The acylcarnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT).[4][10] Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2) reverses the process, detaching carnitine and re-forming fatty acyl-CoA, which can now enter the β-oxidation pathway.[4][10] The freed carnitine is shuttled back to the cytosol by CACT to be reused.[4]
Part 2: Core Directive: Acetylcarnitine as a Metabolic Modulator and Biomarker
Beyond its role as a simple transport molecule, acetylcarnitine is a key regulator of mitochondrial energy metabolism. It acts as a buffer for acetyl-CoA, a central node in metabolism derived from the breakdown of carbohydrates, fats, and amino acids.
Buffering the Acetyl-CoA Pool
During periods of high energy demand, the rate of acetyl-CoA production from β-oxidation and glycolysis can exceed the capacity of the tricarboxylic acid (TCA) cycle. This leads to an accumulation of acetyl-CoA within the mitochondria. This excess can inhibit key enzymes, such as pyruvate dehydrogenase, thereby creating a metabolic bottleneck.
Carnitine acetyltransferase (CrAT), the same class of enzyme as CPT, can transfer the acetyl group from acetyl-CoA to free carnitine, forming acetylcarnitine.[9] This reaction serves two critical purposes:
-
Regenerates Free Coenzyme A: It releases free CoA, which is essential for the continued operation of the β-oxidation spiral and the pyruvate dehydrogenase complex.
-
Exports Excess Acetyl Groups: Acetylcarnitine can be transported out of the mitochondria into the cytosol, effectively removing excess acetyl units and preventing metabolic gridlock.[10][12]
This buffering capacity is crucial for maintaining metabolic flexibility, allowing cells to switch between fuel sources efficiently. Furthermore, the acetyl group from ALCAR can be used for the synthesis of the neurotransmitter acetylcholine, particularly in the brain.[7][13][14]
Acetylcarnitine as a Biomarker of Mitochondrial Function
The balance between free carnitine and its acylated forms (acylcarnitines) is a sensitive indicator of mitochondrial health.[15] In clinical and research settings, the ratio of total acylcarnitines to free L-carnitine (AC/LC ratio) in plasma or blood spots is a widely used biomarker.[16] An AC/LC ratio exceeding 0.4 is often considered indicative of disturbed mitochondrial metabolism.[15][16] This can signal:
-
Inborn Errors of Metabolism: Genetic defects in fatty acid oxidation enzymes lead to the buildup of specific acylcarnitine species, which is the basis for newborn screening panels.[15]
-
Metabolic Stress: Conditions like sepsis, diabetes, and heart failure can disrupt mitochondrial function, leading to an elevated AC/LC ratio.[15]
-
Drug-Induced Mitochondrial Toxicity: Certain medications can impair fatty acid oxidation, resulting in a characteristic acylcarnitine profile.[15]
Experimental Protocol: Quantification of Acetylcarnitine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acetylcarnitine and other acylcarnitines in biological matrices.
Objective: To accurately measure the concentration of acetylcarnitine in human plasma.
Methodology:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-Acetylcarnitine). The internal standard is critical for correcting for matrix effects and variations in instrument response.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reversed-phase column to separate acetylcarnitine from other sample components. A typical gradient might run from 5% to 95% acetonitrile over several minutes.
-
Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous acetylcarnitine and the d3-acetylcarnitine internal standard.
-
Acetylcarnitine: Precursor ion (Q1) m/z 204.1 -> Product ion (Q3) m/z 60.1
-
d3-Acetylcarnitine: Precursor ion (Q1) m/z 207.1 -> Product ion (Q3) m/z 60.1
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using standards of known acetylcarnitine concentrations.
-
Determine the concentration of acetylcarnitine in the unknown samples by interpolating their peak area ratios against the calibration curve.
-
Part 3: Advanced Applications in Metabolic Research
The utility of this compound extends into advanced research areas, providing sophisticated tools to probe metabolic pathways and develop novel therapeutics.
Stable Isotope Tracing for Metabolic Flux Analysis
One of the most powerful techniques in modern metabolic research is stable isotope tracing.[12] By using acetylcarnitine labeled with stable isotopes like ¹³C or ²H (deuterium), researchers can track the fate of the acetyl group as it moves through various metabolic pathways.[12][17]
For example, administering [2-¹³C]acetyl-L-carnitine allows scientists to follow the ¹³C label as the acetyl group is cleaved, converted to acetyl-CoA, and enters the TCA cycle.[18] Subsequent analysis by mass spectrometry or NMR spectroscopy can reveal the incorporation of ¹³C into downstream metabolites like glutamate, glutamine, and GABA.[18][19] This provides a dynamic view of both neuronal and glial metabolism, offering insights that static concentration measurements cannot.[18]
Experimental Workflow: Stable Isotope Tracing with Labeled ALCAR
Data Presentation: Impact of ALCAR on Metabolic Parameters
The following table summarizes hypothetical, yet representative, data from a preclinical study investigating the effects of ALCAR supplementation on skeletal muscle in an aged rodent model.
| Parameter | Control (Aged) | ALCAR Supplemented (Aged) | Young Control | P-value (Control vs ALCAR) |
| Mitochondrial Acetyl-CoA (pmol/mg tissue) | 15.2 ± 1.8 | 22.5 ± 2.1 | 25.1 ± 2.3 | <0.01 |
| Free Carnitine (nmol/mg tissue) | 3.5 ± 0.4 | 4.8 ± 0.5 | 5.0 ± 0.3 | <0.05 |
| Acetylcarnitine (nmol/mg tissue) | 1.8 ± 0.3 | 3.1 ± 0.4 | 2.9 ± 0.2 | <0.01 |
| AC/LC Ratio | 0.51 | 0.65 | 0.58 | NS |
| Complex III Activity (% of Young Control) | 65% ± 5% | 88% ± 7% | 100% | <0.01 |
| ATP Content (nmol/mg tissue) | 2.8 ± 0.3 | 4.1 ± 0.4 | 4.5 ± 0.3 | <0.01 |
Data are presented as mean ± SEM. P-values are calculated using a Student's t-test. NS = Not Significant.
Interpretation of Data: The data suggest that in this aged model, ALCAR supplementation successfully increases the mitochondrial acetyl-CoA pool, likely enhancing substrate availability for the TCA cycle. This is associated with a restoration of mitochondrial respiratory chain function (Complex III activity) and improved cellular energy status (ATP content), bringing these parameters closer to those seen in young, healthy animals.[20]
Role in Drug Development and Therapeutic Research
The multifaceted roles of acetylcarnitine in metabolism have made it a compound of interest for various therapeutic applications. Research is ongoing in several areas:
-
Neurodegenerative Diseases: Due to its ability to cross the blood-brain barrier and support neuronal energetics, ALCAR is studied for its potential neuroprotective effects in conditions like Alzheimer's disease and age-related cognitive decline.[7][19][21]
-
Neuropathic Pain: Several clinical studies have shown that ALCAR can reduce pain and improve nerve function in patients with neuropathies, including those induced by diabetes and chemotherapy.[13][14] The proposed mechanisms involve both improved mitochondrial function and epigenetic modulation.[14]
-
Metabolic Syndrome: ALCAR supplementation has been investigated for its potential to improve insulin sensitivity and reduce blood pressure in individuals with metabolic syndrome.[22]
-
Aging: Age-related decline in mitochondrial function is a hallmark of aging. ALCAR supplementation has been shown to reverse age-associated mitochondrial defects in preclinical models, suggesting a role in promoting healthy aging.[20]
Conclusion
This compound is far more than a simple dietary supplement; it is an indispensable tool in the arsenal of the metabolic researcher. Its fundamental role in shuttling fatty acids, buffering the critical acetyl-CoA pool, and serving as a reliable biomarker of mitochondrial function provides a window into the intricate workings of cellular energy metabolism. Through advanced techniques like stable isotope tracing, scientists continue to uncover new layers of its regulatory functions, paving the way for novel therapeutic strategies targeting a wide range of metabolic and age-related diseases. A thorough understanding of its mechanisms and analytical methodologies is crucial for any professional engaged in metabolic research or the development of drugs targeting cellular bioenergetics.
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- L-Carnitine: Benefits, Side Effects, Sources, and Dosage.Healthline.
- What is the mechanism of Acetyl-L-carnitine?
- Carnitine and Acetyl L-Carnitine. Differences, functions and method of use.Unknown Source.
- Acetyl-L-Carnitine – Uses, Side Effects, And More.WebMD.
- Mitochondria in the elderly: is acetylcarnitine a rejuven
- The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic F
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- The Role of l-carnitine in fatty acid transport and β-oxidation in...
- Carnitine Acetyltransferase Activ
- Metabolic Pathways of Acylcarnitine Synthesis.PMC - NIH.
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- L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine.MDPI.
- Energy Metabolism - Part 4: Fatty Acids & Carnitine Transporter.YouTube.
- CARNITINE TRANSPORT AND FATTY ACID OXID
- L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine.PMC.
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- L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials.MDPI.
- Acetyl L-Carnitine vs L-Carnitine: 4 Key Differences.Momentous.
- Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry.
- Acetyl-L-Carnitine: Metabolism and Applications in Clinical Practice.Semantic Scholar.
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- Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetyl
- Comparison of the Effects of l‐Carnitine and Acetyl‐l‐Carnitine on Carnitine Levels, Ambulatory Activity, and Oxidative Stress Biomarkers in the Brain of Old Rats.
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A-Technical-Guide-to-the-Solubility-of-Acetylcarnitine-Chloride-in-Water-vs-Ethanol
Executive Summary
(±)-Acetylcarnitine chloride is a critical compound in various fields of biomedical research, valued for its neuroprotective and metabolic regulatory properties. A fundamental understanding of its solubility characteristics in different solvent systems is paramount for researchers, scientists, and drug development professionals to ensure accurate experimental design, formulation, and delivery. This guide provides an in-depth analysis of the solubility of this compound, contrasting its behavior in a highly polar protic solvent, water, with a less polar protic solvent, ethanol. We delve into the core physicochemical principles governing its dissolution, present quantitative solubility data, and provide a detailed, field-proven protocol for its empirical determination.
Introduction: Physicochemical Profile of this compound
This compound, with a molecular formula of C9H18ClNO4 and a molecular weight of 239.7 g/mol , is the hydrochloride salt of acetylcarnitine.[1][2] Its structure is characterized by several key functional groups that dictate its solubility:
-
Quaternary Ammonium Group: A permanently cationic center, -N+(CH3)3, which renders the molecule ionic.
-
Ester Group: An acetyl ester, -O-C(=O)CH3, which is polar.
-
Hydroxyl Group: Although esterified, the parent carnitine structure contains a hydroxyl group, and the overall molecule maintains polarity.
-
Chloride Counter-ion: A chloride anion (Cl-) balances the positive charge of the quaternary amine, completing the salt structure.
This combination of an ionic head and polar functional groups suggests a strong affinity for polar solvents.
The Theoretical Basis of Solubility: A Comparative Analysis
The adage "like dissolves like" is governed by intermolecular forces and thermodynamic principles. The stark difference in the solubility of this compound in water and ethanol can be explained by examining solvent polarity, hydrogen bonding capacity, and dielectric constant.
-
Water (H₂O): As a highly polar solvent with a high dielectric constant (approx. 80 at 20°C), water is exceptionally efficient at solvating ions. The positive charge of the quaternary ammonium group is stabilized by strong ion-dipole interactions with the partial negative charge on water's oxygen atoms. The chloride anion is similarly stabilized by interactions with water's hydrogen atoms. Furthermore, the ester group can act as a hydrogen bond acceptor, further facilitating dissolution.
-
Ethanol (C₂H₅OH): Ethanol is also a polar, protic solvent, but it is significantly less polar than water due to its nonpolar ethyl group. Its dielectric constant is much lower (approx. 24.5 at 25°C). While it can form hydrogen bonds and engage in dipole-dipole interactions, its ability to shield and stabilize the distinct positive and negative ions of an ionic salt like this compound is considerably weaker than that of water.
The result is a thermodynamically more favorable dissolution process in water compared to ethanol.
Caption: Logical flow comparing solubility drivers in water vs. ethanol.
Quantitative Solubility Data
The theoretical principles are borne out by empirical data. The solubility of this compound is significantly higher in water than in ethanol.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| Water | 80 mg/mL | 333.75 mM | TargetMol[1] |
| Ethanol | ~20 mg/mL | ~83.44 mM | Cayman Chemical[2][3] |
Note: Solubility values can be batch-specific and temperature-dependent. The values presented are indicative and sourced from chemical supplier technical data sheets.
Experimental Protocol: Determination of Equilibrium Solubility
To ensure trustworthy and reproducible results in the laboratory, a standardized method such as the Shake-Flask Method , consistent with OECD Guideline 105, is recommended for determining thermodynamic equilibrium solubility.[4][5][6] This protocol is a self-validating system as it ensures that the solution has reached a true equilibrium state.
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (≥98% purity)[2]
-
Solvent of choice (e.g., deionized water, absolute ethanol)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PVDF or PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a flask. The key is to add enough solid so that a visible amount of undissolved material remains after equilibration, confirming saturation.[7] For example, add ~120 mg of the compound to 1 mL of water, or ~30 mg to 1 mL of ethanol.
-
Equilibration: Tightly cap the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 100-150 rpm).[8][9] Allow the mixture to shake for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours.[4]
-
Expert Insight: The goal of equilibration is to achieve a steady state where the rate of dissolution equals the rate of precipitation. For highly soluble compounds, equilibrium may be reached faster, but 24 hours is a robust minimum to account for potential kinetic barriers.
-
-
Phase Separation: After equilibration, let the flasks stand undisturbed to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter to remove all undissolved particulates.[9]
-
Trustworthiness Check: Filtration is a critical step. Any suspended microcrystals in the analyzed sample will falsely elevate the calculated solubility. The first few drops of the filtrate should be discarded to ensure the filter is properly saturated and not adsorbing the solute.
-
-
Quantification: Accurately dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC-UV at ~209 nm.[2][3]
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Then, calculate the original concentration in the saturated solution by accounting for the dilution factor. The result, typically expressed in mg/mL or mol/L, is the equilibrium solubility.
Caption: The Shake-Flask Method workflow for solubility determination.
Practical Implications in Research and Drug Development
The differential solubility of this compound is not merely an academic data point; it has significant practical consequences:
-
Stock Solution Preparation: For cell culture experiments or aqueous assays, water is the clear solvent of choice, allowing for highly concentrated, sterile-filterable stock solutions.[1] When formulating for non-aqueous systems or co-solubilizing with less polar compounds, ethanol can be used, but the lower solubility limit must be respected to avoid precipitation.[3]
-
Formulation Development: In oral dosage forms, the high aqueous solubility suggests rapid dissolution in the gastrointestinal tract, a favorable property for bioavailability. For parenteral formulations, its solubility in water allows for the development of high-concentration injectable solutions.
-
Chromatography: In reverse-phase HPLC, understanding the analyte's solubility in the mobile phase (often a mixture of water and a less polar organic solvent) is crucial for preventing precipitation on the column and ensuring robust method performance.
By grounding experimental design in a firm understanding of these solubility principles, researchers can ensure the reliability, accuracy, and relevance of their results.
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-
Acetyl-L-carnitine (chloride) Product Information. Cayman Chemical.
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
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Guidance for Industry: Water Extractability of Polymers. Government of Canada.
-
OECD Guideline for the Testing of Chemicals 105: Water Solubility. Phytosafe.
-
This compound Product Information. TargetMol.
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Measurement and Correlation of the Solubility of L-Carnitine in Different Pure Solvents and Ethanol-Acetone Solvent Mixture. ResearchGate.
-
How to perform equilibrium solubility studies step by step practically? ResearchGate.
-
Acetylcarnitine. Wikipedia.
-
Levacecarnine hydrochloride. PubChem, National Institutes of Health.
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Acetyl-L-carnitine (chloride) (CAS 5080-50-2). Cayman Chemical.
-
Solubility Testing – Shake Flask Method. BioAssay Systems.
-
OECD 105 - Water Solubility. Situ Biosciences.
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
-
Solubility testing in accordance with the OECD 105. FILAB.
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Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
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Determining the water solubility of difficult-to-test substances: A tutorial review. ScienceDirect.
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- 8. bioassaysys.com [bioassaysys.com]
- 9. scielo.br [scielo.br]
toxicological data and SDS for (±)-Acetylcarnitine chloride
Technical Whitepaper: Toxicological Profile and Safety Management of (±)-Acetylcarnitine Chloride
Executive Summary this compound (Acetyl-DL-carnitine chloride) is the racemic hydrochloride salt of the acetylated ester of carnitine. While the L-enantiomer is a physiological neuroprotectant and metabolic cofactor, the racemic mixture contains the D-isomer, which is biologically distinct and potentially antagonistic to L-carnitine transport. This guide provides a rigorous toxicological assessment, distinguishing between the pharmacological safety of the L-form and the specific hazards associated with the racemate. It is designed for researchers requiring precise safety data for experimental design and occupational health compliance.
Part 1: Chemical Identity & Physicochemical Properties[1]
1.1 Nomenclature & Identification
-
Chemical Name: (±)-2-Acetyloxy-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride[1][2]
-
Common Synonyms: Acetyl-DL-carnitine chloride; DL-O-Acetylcarnitine hydrochloride[1]
-
CAS Registry Number: 2504-11-2 (Specific to the racemate; distinct from L-form CAS 5080-50-2)[1]
-
Molecular Weight: 239.70 g/mol [1]
1.2 Physicochemical Data
| Property | Value | Context/Relevance |
|---|---|---|
| Physical State | White crystalline powder | Hygroscopic; requires desiccation.[1] |
| Melting Point | 197–199 °C (dec.)[1][5] | High thermal stability until decomposition.[1] |
| Solubility (Water) | ~80 mg/mL | Highly soluble; rapid dissolution in physiological buffers.[1] |
| pH (10% soln) | 1.8 – 2.5 | Acidic: Potential for contact irritation.[1] |
| Partition Coeff. (LogP) | -0.4 (approx) | Hydrophilic; low bioaccumulation potential.[1] |
Part 2: Hazard Identification (GHS Classification)[2][3]
2.1 GHS Label Elements
2.2 Hazard Statements
2.3 Precautionary Statements (Scientific Context)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. (Critical due to the acidic nature of the chloride salt dust).
-
P280: Wear protective gloves/eye protection/face protection. (Nitrile gloves recommended).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Part 3: Toxicological Profile
3.1 Acute Toxicity Data Data for the racemate is limited compared to the L-isomer. The following values are established for the hydrochloride salt:
| Route | Species | LD50 Value | Toxicity Rating |
| Subcutaneous | Rat | 10,000 mg/kg | Practically Non-Toxic |
| Subcutaneous | Mouse | 6,000 mg/kg | Practically Non-Toxic |
| Oral | Rat | Not Determined* | Inferred Low Toxicity (>2,000 mg/kg) |
Note: While specific oral LD50 data for CAS 2504-11-2 is sparse, the L-isomer (CAS 5080-50-2) exhibits an oral LD50 >2,000 mg/kg in rats.[1] The presence of the D-isomer does not significantly alter acute lethality but affects chronic metabolic parameters.
3.2 The "D-Isomer Dilemma": Mechanisms of Toxicity Unlike the biologically active L-isomer, the D-isomer present in (±)-Acetylcarnitine is not inert.[8] It poses a specific "antagonistic toxicity" risk in chronic exposure scenarios.
-
Competitive Inhibition: D-Acetylcarnitine competes with L-Acetylcarnitine for the OCTN2 transporter (organic cation transporter) and Carnitine Acetyltransferase (CAT) .
-
Carnitine Depletion: Chronic exposure to the racemate can deplete endogenous L-carnitine pools, potentially leading to secondary carnitine deficiency (SCD) phenotypes (muscle weakness, lipid accumulation).
-
Neurotoxicity: While L-Acetylcarnitine is neuroprotective, high doses of the racemate may reduce this efficacy due to competitive binding at mitochondrial sites.
3.3 Irritation & Sensitization
-
Skin/Eye: The compound hydrolyzes in moisture to release weak hydrochloric acid equivalents, causing pH-dependent irritation. It is not classified as a sensitizer.[2][6]
-
Respiratory: Inhalation of dust triggers mucosal irritation in the upper respiratory tract.
Part 4: Metabolic Fate & Pharmacokinetics
The metabolic handling of this compound involves hydrolysis and stereoselective processing. The body possesses enzymes to utilize the L-form, while the D-form is largely excreted or acts as a competitive inhibitor.[8]
4.1 Hydrolysis Pathway Upon systemic entry, plasma esterases hydrolyze the acetyl group.
Caption: Metabolic divergence of the racemic mixture.[1] The L-isomer is utilized for energy, while the D-isomer risks inhibiting carnitine transport.[1]
Part 5: Occupational Safety & Handling Protocols
5.1 Exposure Control Workflow This decision tree outlines the immediate response protocols for laboratory exposure.
Caption: Immediate response protocols for this compound exposure incidents.
5.2 Engineering Controls
-
Ventilation: Use a fume hood or local exhaust ventilation (LEV) when handling open powder to prevent dust generation (OEL not established; treat as Nuisance Dust).
-
PPE:
-
Eyes: Chemical safety goggles (ANSI Z87.1).
-
Skin: Nitrile gloves (0.11 mm thickness, breakthrough >480 min).
-
Respiratory: N95 (US) or P1 (EU) dust mask if ventilation is insufficient.
-
5.3 Spill Management
-
Containment: Dampen spill with a wet paper towel to avoid airborne dust.
-
Cleanup: Sweep up into a biohazard bag or chemical waste container.
-
Neutralization: Wipe surface with a mild alkaline detergent (soap water) to neutralize residual acidity.
Part 6: Environmental Impact
-
Ecotoxicity: No specific data available for the racemate. However, carnitine derivatives are naturally occurring and generally biodegradable.
-
Persistence: Expected to be low due to rapid hydrolysis in aqueous environments.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle HCl byproducts).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 197763, Acetyl-DL-carnitine chloride. PubChem. Available at: [Link][1]
- Kano, M., et al. (1993). Comparison of the effects of L-carnitine, D-carnitine and acetyl-L-carnitine on the neurotoxicity of ammonia. Biochemical Pharmacology, 45(5), 1027-1033. (Demonstrates D-isomer activity/toxicity context).
Sources
- 1. Showing Compound Acetyl-L-carnitine (FDB093666) - FooDB [foodb.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. (+-)-Acetylcarnitine chloride | C9H18ClNO4 | CID 197763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemos.de [chemos.de]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. lohmann-information.de [lohmann-information.de]
(±)-Acetylcarnitine Chloride: A Technical Guide to Historical Synthesis & Chemical Architecture
The following technical guide details the historical and chemical evolution of (±)-Acetylcarnitine chloride synthesis. This document is structured to provide actionable, mechanistic insights for researchers, moving beyond simple recipe listing to explore the why and how of the chemical transformations.
Introduction: The Racemic Challenge
Acetylcarnitine (ALCAR) is the acetylated ester of carnitine, a quaternary ammonium compound critical for fatty acid transport into mitochondria.[1][2] While the biological relevance belongs almost exclusively to the L-isomer , the history of its chemical synthesis is rooted in the production of the racemic mixture (±)-Acetylcarnitine .
Early chemical synthesis (circa 1950s-60s) lacked cost-effective enantioselective catalysts. Consequently, the production of this compound was the standard laboratory benchmark before resolution techniques (using chiral acids like tartaric acid) or asymmetric synthesis became industrial standards.
This guide dissects the "Classical Chemical Route"—a robust, high-yielding pathway that remains the pedagogical foundation for understanding carnitine chemistry.
The Precursor Phase: Constructing the Carnitine Backbone
Before acetylation can occur, the carnitine backbone (3-hydroxy-4-trimethylaminobutyrate) must be constructed. The historical industrial standard relies on the Epichlorohydrin Route .
The Epichlorohydrin Protocol (Racemic)
This method utilizes (±)-epichlorohydrin, a readily available alkylating agent, to generate the quaternary nitrogen center and the carboxylic acid tail.
Core Reaction Logic:
-
Ring Opening: Epichlorohydrin undergoes nucleophilic attack by trimethylamine.
-
Cyanation: The chloride is displaced by cyanide (CN⁻) to extend the carbon chain.
-
Hydrolysis: The nitrile group is hydrolyzed under acidic conditions to form the carboxylic acid.
Figure 1: The classical pathway for synthesizing the racemic carnitine backbone from epichlorohydrin.
The Acetylation Era: Synthesis of this compound
Once (±)-carnitine (often as the hydrochloride salt) is obtained, the critical step is the selective acetylation of the secondary hydroxyl group at the C3 position.
Method A: The Acid Chloride / Acetic Acid System (The "Standard")
This method, refined in literature such as Helvetica Chimica Acta (1987) and various patents, represents the most robust chemical approach. It avoids the use of expensive coupling agents by leveraging the high reactivity of acid chlorides.
Protocol Methodology
-
Reagents: (±)-Carnitine Hydrochloride, Acetyl Chloride, Glacial Acetic Acid.
-
Conditions: 50°C – 80°C (Thermal activation).
Step-by-Step Workflow:
-
Solvation & Activation:
-
Dissolve (±)-carnitine hydrochloride in Glacial Acetic Acid .
-
Why? Acetic acid acts as both a solvent and a proton shuttle. It suppresses the ionization of the carboxylic acid group on carnitine, preventing side reactions (like mixed anhydride formation at the wrong site).
-
-
Acylation (The Critical Step):
-
Add Acetyl Chloride dropwise.
-
Why? Acetyl chloride serves a dual purpose: it provides the electrophilic acetyl group (
) and reacts with trace water to maintain anhydrous conditions ( ). -
Reaction: The secondary alcohol of carnitine attacks the carbonyl carbon of acetyl chloride.
-
-
Thermal Driving:
-
Heat the mixture to 60-80°C for 2-4 hours.
-
Why? The secondary hydroxyl group is sterically hindered by the bulky trimethylammonium group. Thermal energy is required to overcome the activation energy barrier for the nucleophilic attack.
-
-
Isolation (The Hygroscopic Challenge):
-
Remove excess acetyl chloride and acetic acid under vacuum.
-
Result: A thick, viscous oil or semi-solid residue of this compound.
-
Method B: The Acetic Anhydride Alternative
An alternative route uses acetic anhydride, often catalyzed by pyridine or an acid catalyst.
-
Pros: Milder reagents, no HCl gas evolution during addition.
-
Cons: Slower reaction rates for sterically hindered secondary alcohols; requires more rigorous purification to remove acetic acid byproducts.
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of carnitine to acetylcarnitine is a classic nucleophilic acyl substitution. The presence of the positively charged trimethylammonium group creates an inductive effect that lowers the nucleophilicity of the hydroxyl group, necessitating the use of a highly reactive electrophile (Acetyl Chloride).
Figure 2: Mechanistic flow of the O-acetylation of carnitine using acetyl chloride.
Purification & Salt Isolation (The "Self-Validating" System)
The chloride salt of acetylcarnitine is extremely hygroscopic . A successful synthesis is defined not just by the reaction, but by the ability to isolate a stable solid.
The Crystallization Trap
If the product is exposed to moist air, it deliquesces into a liquid. The protocol must be a "closed loop" regarding moisture.
Validation Protocol:
-
Azeotropic Drying: After removing the acid chloride, add Toluene and rotary evaporate. This forms an azeotrope with residual acetic acid/water, ensuring a bone-dry residue.
-
Precipitation Solvent: Dissolve the oily residue in a minimum amount of absolute ethanol or isopropanol .
-
The "Crash" Step: Slowly add anhydrous diethyl ether or acetone with vigorous stirring.
-
Observation: A white crystalline precipitate should form immediately. If an oil forms instead, the solvent is too polar or "wet."
-
-
Filtration: Filter under a nitrogen blanket or in a dry room. Store immediately in a desiccator.
Quantitative Comparison of Methods
| Feature | Method A: Acetyl Chloride | Method B: Acetic Anhydride |
| Reactivity | High (Fast kinetics) | Moderate |
| Temperature | 50-80°C | 80-100°C |
| Byproducts | HCl (gas), Acetic Acid | Acetic Acid |
| Purification | Evaporation + Crystallization | Distillation required |
| Yield (Typical) | 85 - 95% | 70 - 80% |
| Suitability | Best for Lab Scale | Industrial (with recycling) |
References
-
Mazziprete, D., et al. (1987). "Preparation of Acetyl-L-carnitine Hydrochloride." Helvetica Chimica Acta, 70, 2085-2086.[3] (Foundational modern chemical synthesis reference).
- Krimberg, R. (1905). "Zur Kenntnis des Carnitins." Z. Physiol. Chem., 43, 343. (Historical discovery of carnitine).
- Tomita, M., & Sendju, Y. (1927). "Über die Oxyaminoverbindungen, welche die Biuret-Reaktion zeigen. III. Spaltung von Carnitin." Z. Physiol. Chem., 169, 263.
-
Sigma-Tau Industrie Farmaceutiche Riunite. (1980). Process for preparing acetyl L-carnitine hydrochloride.[4] U.S. Patent 4,254,053. Link
-
Lonza Ltd. (1991). Process for the preparation of L-carnitine.[4][5][6][7][8] European Patent EP0402322. (Details on the epichlorohydrin route).
-
Fritz, I. B. (1963). "Carnitine and its role in fatty acid metabolism." Advances in Lipid Research, 1, 285-334. Link
Sources
- 1. Acetylcarnitine - Wikipedia [en.wikipedia.org]
- 2. Acetyl-L-Carnitine | C9H17NO4 | CID 7045767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN117185945A - Preparation method of acetyl L-carnitine hydrochloride - Google Patents [patents.google.com]
- 4. WO2007139238A1 - Process for l-carnitine and acetyl l-carnitine hydrochloride - Google Patents [patents.google.com]
- 5. DE69917318T2 - INDUSTRIAL PROCESS FOR THE PREPARATION OF L-CARNITINE - Google Patents [patents.google.com]
- 6. Synthesis and characterization of carnitine nitro-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5028538A - Process for the production of L-carnitine and its deivatives - Google Patents [patents.google.com]
- 8. One Factor at a Time and factorial experimental design for formulation of l-carnitine microcapsules to improve its manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of (±)-Acetylcarnitine Chloride Stock Solutions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of (±)-Acetylcarnitine chloride stock solutions. Acetylcarnitine is a critical molecule in cellular metabolism, and the integrity of experimental results depends heavily on the quality of the prepared solutions. This guide moves beyond simple step-by-step instructions to explain the scientific rationale behind key procedural choices, covering physicochemical properties, solvent selection, stability considerations, and quality control. By integrating field-proven insights and authoritative references, these protocols are designed to be self-validating, ensuring reproducibility and confidence in downstream applications.
Introduction to this compound
This compound is the synthetic racemic mixture of the acetylated ester of L-carnitine. L-Acetylcarnitine (ALCAR) plays a vital role in intermediary metabolism, facilitating the transport of acetyl-CoA into the mitochondrial matrix for entry into the TCA cycle and subsequent energy production. It also contributes to the pool of acetyl groups for acetylcholine synthesis, a key neurotransmitter. Due to its involvement in fundamental cellular processes, it is a compound of significant interest in neuroscience, metabolic research, and drug development.
Physicochemical and Handling Characteristics
A thorough understanding of the compound's properties is the foundation of a reliable protocol. This compound is a white crystalline solid that requires careful handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₉H₁₈ClNO₄ | [1][2] |
| Molecular Weight | 239.7 g/mol | [1][3] |
| Appearance | White crystalline solid | [3][4] |
| Hygroscopicity | Highly hygroscopic; readily absorbs moisture from the atmosphere. |[5] |
Safety & Handling Precautions
As a standard laboratory practice, appropriate personal protective equipment (PPE) should always be worn.
-
Hazard Profile: Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8]
-
Handling:
-
Storage (Solid): Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] For long-term stability (years), storage at -20°C is recommended.[1][5]
Core Principles: Solvent Selection and Stability
The choice of solvent is dictated by the experimental design and the inherent properties of acetylcarnitine.
Solubility Profile
This compound exhibits high solubility in aqueous solutions and polar organic solvents.
Table 2: Solubility Data for this compound
| Solvent | Approximate Solubility | Source |
|---|---|---|
| Water | ≥ 80 mg/mL (333.75 mM) | [1] |
| Ethanol | ~20 mg/mL | [3] |
| DMSO | ~10 mg/mL | [3] |
| DMF | ~20 mg/mL |[3] |
Critical Impact of pH on Stability
The stability of acetylcarnitine in solution is critically dependent on pH. The ester bond is susceptible to hydrolysis, breaking down the molecule into L-carnitine and acetic acid.[5]
-
Optimal pH Range: Acetylcarnitine is most stable in neutral to acidic conditions (pH 3-7).[5]
-
Instability at Basic pH: The compound is unstable at pH > 9, where it undergoes rapid hydrolysis.[11][12] At pH 11, only 72.6% remains after 1 hour at room temperature.[11][12]
Causality Insight: The hydroxide ion (OH⁻), prevalent in basic solutions, acts as a nucleophile that attacks the electrophilic carbonyl carbon of the ester group in acetylcarnitine. This nucleophilic acyl substitution reaction cleaves the ester bond, a process that is significantly accelerated at higher pH values. Therefore, preparing stock solutions in unbuffered water (which can absorb atmospheric CO₂ and become slightly acidic) or in a slightly acidic buffer (e.g., pH 5.0-6.5) is crucial for preventing degradation.
Sterilization
For cell culture or in vivo use, sterile filtration is the only appropriate method for sterilizing acetylcarnitine solutions.
-
Do Not Autoclave: The high temperatures and pressures of autoclaving will cause significant thermal degradation of the compound.[5]
Experimental Protocols
The following protocols provide step-by-step instructions for preparing high-quality stock solutions. It is imperative to use high-purity (≥98%) this compound from a reputable supplier who provides a Certificate of Analysis.[5]
Protocol 1: Preparation of a Sterile Aqueous Stock Solution (e.g., 100 mM)
This protocol is suitable for most cell culture applications where the stock will be further diluted in media.
Materials:
-
This compound (FW: 239.7 g/mol )
-
High-purity sterile water (e.g., WFI, Milli-Q) or sterile Phosphate-Buffered Saline (PBS)
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter and sterile syringe
-
Sterile microcentrifuge tubes or cryovials for aliquots
Procedure:
-
Pre-Weighing Preparation: Bring the sealed container of this compound to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Calculation: To prepare 10 mL of a 100 mM stock solution:
-
Mass = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L × 0.010 L × 239.7 g/mol = 0.2397 g = 239.7 mg
-
-
Weighing: In a sterile fume hood or laminar flow bench, accurately weigh 239.7 mg of this compound and transfer it to a 15 mL sterile conical tube.
-
Dissolution: Add approximately 8 mL of sterile water or PBS to the tube. Vortex vigorously until the solid is completely dissolved. The solution should be clear and colorless. Sonication can be used to aid dissolution if necessary.[1]
-
Volume Adjustment: Carefully add sterile water or PBS to bring the final volume to exactly 10.0 mL. Invert the tube several times to ensure homogeneity.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile 15 mL conical tube. This step removes any potential microbial contamination.
-
Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile cryovials. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce contamination.
-
Labeling and Storage: Clearly label all aliquots with the compound name, concentration, date, and initials. Store as recommended in Table 3.
Protocol 2: Preparation of a DMSO or Ethanol Stock Solution (e.g., 10 mg/mL)
This protocol is for applications requiring an organic solvent, such as certain biochemical assays or when creating a highly concentrated stock for subsequent dilution into aqueous buffers.
Materials:
-
This compound (FW: 239.7 g/mol )
-
Anhydrous, molecular biology grade DMSO or Ethanol
-
Calibrated analytical balance
-
Glass vial with a PTFE-lined cap
-
Source of inert gas (e.g., Argon or Nitrogen), if available
Procedure:
-
Pre-Weighing Preparation: Bring the sealed container of this compound to room temperature.
-
Weighing: Weigh 10 mg of this compound and transfer to a clean, dry glass vial.
-
Dissolution: Add 1.0 mL of DMSO (for 10 mg/mL) or 0.5 mL of Ethanol (for 20 mg/mL) to the vial.[3]
-
Inert Gas Purge (Recommended): To enhance long-term stability by displacing oxygen, briefly purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[3]
-
Mixing: Cap the vial tightly and vortex until the solid is fully dissolved. Gentle warming (to room temperature) may assist.[5]
-
Storage: Store the tightly sealed vial at -20°C or -80°C as recommended in Table 3.
Visualization of Workflows
Diagram 1: General Workflow for Aqueous Stock Preparation
Caption: Decision tree for selecting an appropriate solvent system.
Stability and Storage Summary
Proper storage is essential to maintain the integrity of the stock solution until use.
Table 3: Stability and Storage Recommendations for this compound Solutions
| Solvent | Short-Term Storage (≤ 30 days) | Long-Term Storage | Source |
|---|---|---|---|
| Aqueous (pH 5.2 - 7.0) | Stable for at least 33 days at 4°C to 25°C. [11][12] | -20°C (Recommended) or -80°C for up to 1 year. [1] | [1][11][12] |
| DMSO / Ethanol | N/A (Store long-term) | -80°C for up to 1 year; -20°C is also acceptable. [1]| [1]|
Self-Validation Insight: The practice of creating single-use aliquots is a core component of a self-validating protocol. It inherently prevents the risks associated with repeated freeze-thaw cycles and minimizes the chance of microbial contamination of the entire stock, ensuring that each experiment begins with a solution of known and consistent quality.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Solid will not dissolve | 1. Solvent is too cold.2. Concentration exceeds solubility limit. | 1. Gently warm the solvent to room temperature.<[5]br>2. Recalculate and ensure the target concentration is below the known solubility limit (see Table 2). |
| Precipitation upon freezing | The concentration in an aqueous buffer is too high, causing the compound to crash out as water freezes. | Prepare a new stock at a lower concentration or use a cryoprotectant if experimentally permissible. For organic stocks, ensure the solvent is anhydrous. |
| Loss of biological activity | Degradation due to improper pH or storage. | 1. Prepare fresh solution using a buffer in the optimal pH range (3-7).<[5]br>2. Ensure storage temperature is maintained and avoid freeze-thaw cycles. |
| Inconsistent experimental results | 1. Inaccurate weighing due to moisture absorption.2. Degradation of stock solution. | 1. Equilibrate reagent to room temperature before opening; weigh quickly. Consider purchasing from a supplier that provides purity and moisture content data.<[5]br>2. Prepare a fresh stock solution from the solid material. |
References
-
Zhang, Y., & Trissel, L. A. (2001). Stability of Acetyl-L-carnitine in 5% Dextrose Using a High-Performance Liquid Chromatography–Mass Spectrometry Times 2 Method. International Journal of Pharmaceutical Compounding. [Link]
-
Zhang, Y., & Trissel, L. A. (2001). Stability of acetyl-l-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. PubMed. [Link]
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet Acetyl-L-carnitine hydrochloride. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7045767, Acetyl-L-carnitine. [Link]
- Google Patents. (2023). CN117185945A - Preparation method of acetyl L-carnitine hydrochloride.
-
Metascience. (2021). Safety Data Sheet O-Acetyl-L-carnitine HCl. [Link]
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemos.de [chemos.de]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. International Journal of Pharmaceutical Compounding [ijpc.com]
- 12. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust and Validated HPLC Protocols for the Quantification of (±)-Acetylcarnitine Chloride
Abstract
(±)-Acetylcarnitine chloride is a critical analyte in various fields, from clinical diagnostics to pharmaceutical quality control. Its high polarity and lack of a strong chromophore present unique challenges for chromatographic analysis. This application note provides a comprehensive guide to the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of this compound. We will explore multiple detection strategies, including Ultraviolet (UV), Evaporative Light Scattering (ELSD), and Mass Spectrometry (MS), offering detailed protocols for each. The causality behind experimental choices, from sample preparation to chromatographic conditions, is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Analytical Challenge of Acetylcarnitine
(±)-Acetylcarnitine, the acetylated ester of L-carnitine, plays a vital role in fatty acid metabolism by facilitating the transport of acetyl groups across the mitochondrial membrane. Its quantification in biological matrices and pharmaceutical formulations is essential for pharmacokinetic studies, disease biomarker discovery, and quality assurance.[1][2]
The primary analytical hurdles for acetylcarnitine stem from its physicochemical properties:
-
High Polarity: Makes it poorly retained on traditional reversed-phase (RP) columns.
-
Lack of a Strong Chromophore: Results in low sensitivity with UV detection, often necessitating derivatization.[3][4]
-
Endogenous Presence: Quantification in biological samples requires highly specific methods to differentiate from the baseline levels.[1]
This guide will address these challenges by presenting robust HPLC protocols tailored for different applications and available instrumentation.
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Significance for HPLC |
| Molecular Formula | C₉H₁₈ClNO₄ | Essential for mass spectrometry-based detection. |
| Molecular Weight | 239.70 g/mol | Used in concentration calculations. |
| Structure | Quaternary ammonium compound | The permanent positive charge influences its interaction with stationary phases and its behavior in mass spectrometry. |
| Solubility | Highly soluble in water | Dictates the choice of sample diluents and mobile phase composition. |
| UV Absorbance | Weak, at short wavelengths (<220 nm) | Direct UV detection has low sensitivity, making alternative detection methods or derivatization necessary.[4] |
Below is a diagram illustrating the chemical structure of Acetylcarnitine.
Caption: Chemical structure of Acetylcarnitine.
HPLC Methodologies: A Comparative Overview
The choice of HPLC method is dictated by the required sensitivity, selectivity, and the matrix of the sample. We will detail three primary approaches.
Protocol 1: Reversed-Phase HPLC with UV Detection (Post-Derivatization)
This method is suitable for quality control of pharmaceutical formulations where analyte concentrations are high. Due to the poor UV absorbance of acetylcarnitine, a pre-column derivatization step is employed to attach a chromophore to the molecule.[5]
Principle: The carboxylic acid group of acetylcarnitine is reacted with a derivatizing agent such as p-bromophenacyl bromide, which imparts a strong UV-absorbing moiety to the analyte, significantly enhancing detection sensitivity.[5]
Experimental Workflow:
Caption: Workflow for RP-HPLC-UV with derivatization.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in deionized water.
-
For pharmaceutical tablets, accurately weigh and powder a sufficient number of tablets. Dissolve a portion equivalent to a target concentration in deionized water, sonicate, and filter.
-
-
Derivatization Procedure:
-
To 1 mL of the standard or sample solution, add an internal standard (e.g., ε-carnitine).[5]
-
Perform solid-phase extraction on a silica column to clean up the sample.[5]
-
Evaporate the eluate to dryness and add the derivatizing agent, p-bromophenacyl bromide, in the presence of a catalyst like 18-crown-6.[5]
-
Incubate the mixture to allow the reaction to complete.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for the now more hydrophobic derivatized analyte. |
| Mobile Phase | Acetonitrile:Water gradient | Provides good separation of the derivatized analyte from by-products and matrix components. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 20 µL | Standard injection volume. |
| Detection | UV at 260 nm | Wavelength of maximum absorbance for the p-bromophenacyl chromophore.[5] |
-
Method Validation:
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry (MS) Detection
For the analysis of endogenous acetylcarnitine in complex biological matrices like plasma or tissue, a highly sensitive and specific method such as LC-MS/MS is required.[8][9] HILIC is the preferred separation mode as it provides excellent retention for polar compounds like acetylcarnitine.[8]
Principle: HILIC separates analytes based on their partitioning between a polar stationary phase and a mobile phase with a high organic solvent content. Acetylcarnitine, being polar, is well-retained. The high organic content of the mobile phase is also beneficial for enhancing ESI-MS ionization efficiency.[10]
Experimental Workflow:
Caption: Workflow for HILIC-MS analysis.
Detailed Protocol:
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., d3-acetylcarnitine).[8] This internal standard is crucial for correcting for matrix effects and variations in extraction efficiency and MS response.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic and MS Conditions:
| Parameter | HILIC Condition | MS Condition |
| Column | HILIC silica-based, e.g., Atlantis HILIC Silica, 50 x 2.1 mm, 3 µm[8] | Ionization Mode |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | Scan Type |
| Mobile Phase B | 95% Acetonitrile in 5 mM Ammonium Acetate | MRM Transition |
| Gradient | Start at 90% B, decrease to 10% B | Example |
| Flow Rate | 0.4 mL/min | Dwell Time |
| Column Temp. | 40 °C | Ion Source Temp. |
| Injection Vol. | 5 µL | Capillary Voltage |
-
Data Analysis:
-
Quantify by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration.
-
Protocol 3: HPLC with Evaporative Light Scattering Detection (ELSD)
When MS is not available, and derivatization is not desirable, ELSD provides a viable alternative for detecting non-UV absorbing compounds.[3] It is a "universal" detector that is sensitive to any non-volatile analyte.
Principle: The column eluent is nebulized and the mobile phase is evaporated, leaving fine particles of the analyte. These particles pass through a light beam, and the scattered light is detected. The detector response is proportional to the mass of the analyte.
Detailed Protocol:
-
Chromatographic Conditions:
-
Either a reversed-phase or HILIC column can be used, depending on the desired retention.
-
Crucially, the mobile phase must be volatile. Non-volatile buffers like phosphate cannot be used. A good choice would be acetonitrile and water with volatile additives like formic acid or ammonium acetate.
-
-
ELSD Settings:
| Parameter | Setting | Rationale |
| Drift Tube Temp. | 50-70 °C | Must be high enough to evaporate the mobile phase but not the analyte. |
| Nebulizer Gas | Nitrogen | Pressure should be optimized for stable nebulization. |
| Gain | Mid-range | Adjust to achieve a stable baseline and good signal-to-noise. |
-
Quantification:
-
The ELSD response is often non-linear, so a quadratic or cubic calibration curve fit may be necessary to achieve accurate quantification.[3]
-
Method Validation and Quality Control
A rigorously validated method is essential for generating trustworthy data. Key validation parameters, as per ICH guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of acetylcarnitine in blank samples.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is constructed, and the correlation coefficient (r²) should be >0.99.[7]
-
Precision: Assessed at both intra-day and inter-day levels by analyzing replicate samples. The relative standard deviation (RSD) should typically be below 15%.[5][7]
-
Accuracy: The closeness of the measured value to the true value. It is determined by spike-recovery experiments, with recovery values typically expected to be within 85-115%.[7]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.[5]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The successful HPLC analysis of this compound is achievable with a well-considered analytical approach. For pharmaceutical dosage forms, RP-HPLC with UV detection after derivatization offers a reliable quality control method. For complex biological matrices requiring high sensitivity and specificity, HILIC coupled with tandem mass spectrometry is the gold standard. ELSD presents a useful alternative when other detection methods are not feasible. By understanding the chemical nature of acetylcarnitine and the principles behind these chromatographic techniques, researchers can confidently develop and validate robust methods for its accurate quantification.
References
- Vertex AI Search. (n.d.). Separation of Acetyl-L-carnitine hydrochloride on Newcrom R1 HPLC column.
- Cambridge Isotope Laboratories, Inc. (n.d.). Acyl Carnitines.
- SAR Publication. (2021, June 11). Quantitative Determination of L-Carnitine Tablet Formulation by A Validated Stability-Indicating Reversed-Phase HPLC Method.
- Kagawa, M., Machida, Y., & Nishi, H. (1999). Enantiomeric Purity Determination of acetyl-L-carnitine by Reversed-Phase High-Performance Liquid Chromatography Using Chiral Derivatization.
- Bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke.
- Sigma-Aldrich. (n.d.). Synthesis & HILIC/MS Analysis of Acylcarnitines.
- Journal of Liquid Chromatography & Related Technologies. (2001). HPLC OF ACETYL-L-CARNITINE IN HUMAN PLASMA BY DERIVATIZATION WITH p-BROMOPHENACYL BROMIDE. 24(4), 555–563.
- MDPI. (n.d.). Determination of L-Carnitine in Infant Powdered Milk Samples after Derivatization.
- MicroSolv. (n.d.). Acetyl-L-Carnitine in Plasma Analyzed with LCMS - AppNote.
- ResearchGate. (n.d.). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” | Request PDF.
- PubMed. (n.d.). HPLC determination and pharmacokinetics of endogenous acetyl-L-carnitine (ALC) in human volunteers orally administered a single dose of ALC.
- PLOS One. (2019, August 15). Acylcarnitine profiling by low-resolution LC-MS.
- Creative Proteomics. (n.d.). Carnitine and Acylcarnitine Analysis Service – Quantitative LC–MS/MS for Research.
- PMC. (n.d.). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”.
- PMC. (n.d.). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.
- ResearchGate. (n.d.). Simultaneous analysis of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by HPLC.
- ScienceDirect. (n.d.). carnitine in human plasma by high-performance liquid chromatog.
- ResearchGate. (2015, December 11). Validation of a Stability-Indicating RP-HPLC Method for Determination of L-Carnitine in Tablets.
Sources
- 1. HPLC determination and pharmacokinetics of endogenous acetyl-L-carnitine (ALC) in human volunteers orally administered a single dose of ALC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnitine and Acylcarnitine Analysis Service | LC–MS/MS Quantification - Creative Proteomics [creative-proteomics.com]
- 3. ckgas.com [ckgas.com]
- 4. Food Science of Animal Resources [kosfaj.org]
- 5. tandfonline.com [tandfonline.com]
- 6. sarpublication.com [sarpublication.com]
- 7. researchgate.net [researchgate.net]
- 8. bevital.no [bevital.no]
- 9. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 10. Acetyl-L-Carnitine in Plasma Analyzed with LCMS - AppNote [mtc-usa.com]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of (±)-Acetylcarnitine Chloride
Introduction: The Significance of (±)-Acetylcarnitine
(±)-Acetylcarnitine is a pivotal molecule with significant implications in neuroscience, metabolic research, and drug development. As the acetylated ester of carnitine, it plays a crucial role in cellular metabolism. Its primary function is to facilitate the transport of acetyl-CoA into the mitochondrial matrix, a rate-limiting step in fatty acid oxidation and energy production.[1][2][3] This function is vital for tissues with high energy demands, such as cardiac and skeletal muscle.
Beyond its metabolic role, acetylcarnitine is a key neuromodulatory compound. The acetyl group allows it to cross the blood-brain barrier more readily than carnitine itself.[4] Within the central nervous system, it can act as an acetyl donor for the synthesis of acetylcholine, a critical neurotransmitter for memory, learning, and attention.[4][5][6] This has positioned acetylcarnitine as a compound of interest for investigating potential therapeutic benefits in neurodegenerative conditions and age-related cognitive decline.[4]
This document provides a detailed, field-proven protocol for the chemical synthesis of racemic (±)-acetylcarnitine chloride from (±)-carnitine. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying scientific rationale to ensure reproducibility and high-quality outcomes.
Reaction Principle and Mechanistic Rationale
The synthesis of this compound from (±)-carnitine is a classic esterification reaction. The secondary hydroxyl group on the carnitine backbone undergoes nucleophilic attack on the electrophilic carbonyl carbon of an acetylating agent.
The chosen methodology utilizes a robust and high-yielding approach: the reaction of (±)-carnitine with acetyl chloride in a glacial acetic acid medium.
-
Causality of Reagent Selection :
-
(±)-Carnitine Hydrochloride : The starting material is the racemic mixture, which will yield the corresponding racemic product. Using the hydrochloride salt is common as it is a stable, crystalline solid.
-
Acetyl Chloride : This is a highly reactive and potent acetylating agent. Its high electrophilicity ensures a rapid and efficient conversion of the hydroxyl group to the acetate ester.
-
Glacial Acetic Acid : This serves a dual purpose. It is an excellent solvent for carnitine hydrochloride and, by Le Châtelier's principle, the excess acetate environment drives the esterification equilibrium towards the product. It also helps to maintain an anhydrous environment, preventing the hydrolysis of acetyl chloride.
-
The overall reaction is a direct and efficient conversion, though careful control of conditions is necessary to prevent side reactions. A notable potential impurity is crotonobetaine hydrochloride, which can form via dehydration at excessively high temperatures.[7]
Comprehensive Experimental Protocol
This protocol details a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Materials and Equipment
Reagents:
-
(±)-Carnitine hydrochloride (≥98% purity)
-
Glacial Acetic Acid (ACS grade, ≥99.7%)
-
Acetyl Chloride (≥98% purity)
-
Absolute Ethanol (200 proof, anhydrous)
Equipment:
-
Three-neck round-bottom flask (appropriate size for scale)
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Magnetic stirrer and hotplate
-
Dropping funnel
-
Thermometer
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Vacuum oven
Step-by-Step Synthesis Procedure
-
Reaction Setup : Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the acetyl chloride.
-
Reagent Charging : To the flask, add (±)-carnitine hydrochloride and glacial acetic acid. Begin stirring to form a suspension.
-
Addition of Acetylating Agent : Fill the dropping funnel with the specified amount of acetyl chloride. Add the acetyl chloride dropwise to the stirring suspension over 20-30 minutes. The reaction is exothermic; maintain control over the addition rate to keep the temperature manageable.
-
Reaction Execution : After the addition is complete, heat the reaction mixture to the target temperature (typically 118-130°C) and maintain it for the specified duration (1-4 hours).[7] The suspension should gradually become a clear solution as the reaction progresses.
-
Work-up and Isolation :
-
After the reaction period, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid and any unreacted acetyl chloride. This will yield a viscous oil or semi-solid crude product.
-
-
Purification by Recrystallization :
-
To the crude product, add absolute ethanol and gently heat the mixture (e.g., to 75-80°C) until all solids are dissolved.[7]
-
Slowly cool the solution to room temperature, and then further cool in an ice bath (0-4°C) to induce crystallization.[7]
-
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, absolute ethanol to remove any residual impurities.
-
-
Drying : Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table provides representative quantities for a laboratory-scale synthesis. Researchers should adjust these based on their specific needs, maintaining the molar ratios.
| Parameter | Value | Notes |
| Reactants | ||
| (±)-Carnitine HCl | 19.77 g (0.1 mol) | Starting material |
| Acetyl Chloride | 17.3 g, ~15.7 mL (0.22 mol) | 2.2 equivalents |
| Glacial Acetic Acid | 100 mL | Solvent |
| Reaction Conditions | ||
| Reaction Temperature | 120 °C | Ensure good ventilation |
| Reaction Time | 2 hours | Monitor for completion if possible |
| Purification | ||
| Recrystallization Solvent | Absolute Ethanol | Volume depends on crude yield |
| Product | ||
| Molecular Formula | C₉H₁₈ClNO₄ | |
| Molecular Weight | 239.70 g/mol | |
| Theoretical Yield | 23.97 g | Assuming 100% conversion |
| Expected Yield | 19.2 - 21.6 g (80-90%) | Varies with technique |
| Appearance | White crystalline solid |
Quality Control and Product Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's identity, purity, and structure.
Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR is the primary technique for structural elucidation. The spectrum should be recorded in a suitable deuterated solvent (e.g., D₂O).
-
Expected Chemical Shifts (δ) in D₂O:
-
~2.1 ppm (singlet, 3H): Protons of the acetyl group (-O-C(=O)-CH₃ ).
-
~2.7 ppm (doublet of doublets, 2H): Methylene protons adjacent to the carboxyl group (-CH₂ -COOH).
-
~3.2 ppm (singlet, 9H): Protons of the trimethylammonium group (-N⁺(CH₃ )₃).
-
~3.8 ppm (multiplet, 2H): Methylene protons adjacent to the trimethylammonium group (-CH₂ -N⁺(CH₃)₃).
-
~5.5 ppm (multiplet, 1H): Methine proton bearing the acetate group (-O-CH -).
-
The absence of a broad signal around 4.5 ppm (characteristic of the -CH-OH proton in the starting material) indicates the completion of the esterification.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of the final compound. A reverse-phase method is typically employed.[8]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A simple isocratic system, such as a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility), is effective.[8]
-
Detection: UV detection at a low wavelength (~205-210 nm) or, more universally, using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Validation: The chromatogram of the final product should show a single major peak, allowing for the quantification of purity (e.g., >99%).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. Using electrospray ionization in positive mode (ESI+), the expected parent ion would be the cation [M-Cl]⁺.
-
Expected Ion: m/z ≈ 204.15, corresponding to the [C₉H₁₈NO₄]⁺ cation.
Chemical Reaction Diagram
The following diagram illustrates the chemical transformation.
Caption: Acetylation of (±)-Carnitine to (±)-Acetylcarnitine.
References
- WO2007139238A1: "Process for l-carnitine and acetyl l-carnitine hydrochloride.
- CN117185945A: "Preparation method of acetyl L-carnitine hydrochloride.
-
PubChem Compound Summary for CID 7045767, Acetyl-L-Carnitine. National Center for Biotechnology Information. [Link]
-
What is the mechanism of Acetyl-L-carnitine? Patsnap Synapse. [Link]
-
White, H. L., & Scates, P. W. (1990). Acetyl-L-carnitine as a precursor of acetylcholine. Neurochemical Research, 15(6), 597–601. [Link]
-
Separation of Acetyl-L-carnitine hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
L-Carnitine. Linus Pauling Institute, Oregon State University. [Link]
Sources
- 1. Acetyl-L-Carnitine | C9H17NO4 | CID 7045767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. What is the mechanism of Acetyl-L-carnitine? [synapse.patsnap.com]
- 5. Acetyl-L-carnitine as a precursor of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. O-乙酰基-L-肉碱盐酸盐 盐酸盐 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN117185945A - Preparation method of acetyl L-carnitine hydrochloride - Google Patents [patents.google.com]
- 8. Separation of Acetyl-L-carnitine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: (±)-Acetylcarnitine Chloride as a Chemical Standard
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (±)-Acetylcarnitine chloride as a chemical standard. The protocols outlined herein are designed to ensure analytical accuracy, reproducibility, and data integrity.
Introduction: The Role of this compound in Analytical Science
This compound is the racemic mixture of the acetylated form of L-carnitine, an essential mitochondrial metabolite. In its purified form, it serves as an indispensable tool in analytical laboratories. Its primary function as a chemical standard is to provide a reference point for the accurate identification and quantification of acetylcarnitine in various biological and pharmaceutical matrices.
The physiological significance of acetylcarnitine lies in its role in cellular energy metabolism. It facilitates the transport of acetyl-CoA into the mitochondria for fatty acid oxidation and enhances acetylcholine production.[1] Given its involvement in these critical pathways, the precise measurement of acetylcarnitine levels is vital in diagnosing and monitoring metabolic disorders, as well as in the development of therapeutic agents.
This guide will detail the necessary precautions for handling and storage, and provide step-by-step protocols for its application in common analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Characterization and Properties of the Standard
A thorough understanding of the physicochemical properties of this compound is paramount for its proper use.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C9H18ClNO4 | [2] |
| Molecular Weight | 239.70 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Hygroscopicity | Highly hygroscopic | [5] |
| Solubility | Soluble in water (100 mg/mL) | [2] |
| Storage Temperature | -20°C for long-term storage | [2][5] |
Causality Behind Storage and Handling:
This compound's hygroscopic nature necessitates storage in a tightly sealed container in a dry environment to prevent moisture absorption, which can lead to degradation and inaccurate standard concentrations.[5] The primary degradation pathway is the hydrolysis of the ester bond, yielding L-carnitine and acetic acid, a process accelerated by moisture and basic pH.[5] For this reason, long-term storage at -20°C is recommended to maintain its integrity.[2][5]
Application in Quantitative Analysis: HPLC and LC-MS/MS
The quantification of acetylcarnitine in biological samples like plasma, serum, and tissue is crucial for clinical research and diagnostics.[6] HPLC and LC-MS/MS are the predominant analytical techniques for this purpose, offering high sensitivity and specificity.[7][8]
Preparation of Stock and Working Standard Solutions
Accurate preparation of standard solutions is the foundation of reliable quantitative analysis.
Protocol for Standard Solution Preparation:
-
Material Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound using an analytical balance.
-
Dissolve the weighed standard in a precise volume of high-purity water or a compatible buffer (e.g., with a slightly acidic to neutral pH of 5.2) to achieve the desired concentration.[9]
-
Ensure complete dissolution by vortexing or brief ultrasonication.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution with the appropriate solvent (typically the mobile phase or a compatible buffer) to prepare a series of calibration standards at concentrations relevant to the expected sample concentrations.
-
-
Stability Considerations:
Method Protocol: Quantification by LC-MS/MS
LC-MS/MS is the gold standard for acetylcarnitine quantification due to its superior sensitivity and selectivity, especially when using an isotopically labeled internal standard.[10][11]
Experimental Workflow:
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. O-乙酰基-L-肉碱盐酸盐 盐酸盐 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Acetyl-L-Carnitine Hydrochloride (Dietary Supplement Grade) [medisca.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and validation of acetyl-L-carnitine in serum for diagnosis of major depressive disorder and remission status through metabolomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 9. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. bevital.no [bevital.no]
Application Note: In Vitro Cell Culture Dosing with (±)-Acetylcarnitine Chloride
Abstract & Strategic Overview
This guide details the handling, solubilization, and dosing protocols for (±)-Acetylcarnitine chloride (ALCAR) in in vitro systems. ALCAR is a modified amino acid that facilitates the transport of long-chain fatty acids into mitochondria and donates acetyl groups for Acetyl-CoA synthesis, thereby enhancing cellular bioenergetics and exerting neuroprotective effects.
Critical Stereochemistry Advisory: The user has specified (±)-Acetylcarnitine , which is a racemic mixture containing both the biologically active L-isomer and the D-isomer.
-
L-Acetylcarnitine: The physiological form responsible for mitochondrial transport and neurotrophic activity.[1][2][3]
-
D-Acetylcarnitine: Biologically inactive in transport and may act as a competitive inhibitor of carnitine acetyltransferase (CAT) and carnitine palmitoyltransferase (CPT).
-
Implication: When using the racemate (±), the effective concentration of the active L-isomer is only 50% of the total mass. Furthermore, the presence of the D-isomer may alter kinetic data compared to pure L-ALCAR. This protocol is calibrated for the racemate but notes adjustments for these factors.
Chemical Profile & Stability[3][4][5][6][7]
| Property | Specification |
| Compound | This compound |
| MW | ~239.7 g/mol |
| Solubility | Water (>80 mg/mL), Ethanol, PBS |
| Stability (Solid) | Hygroscopic. Store at -20°C, desiccated. |
| Stability (Solution) | Stable at pH 3.0–7.[4]0. Rapid hydrolysis at pH > 9.0. |
| Cell Culture Media | Stable in neutral media (pH 7.4) for 24–48 hours; degrades slowly over days. |
Mechanism of Action
ALCAR functions via two primary pathways: bioenergetic support (donating Acetyl-CoA) and antioxidant defense.
Figure 1: ALCAR enters the mitochondria, donating an acetyl group to form Acetyl-CoA, fueling the Krebs cycle and ATP production while simultaneously reducing oxidative stress.[2][5][6]
Protocol: Stock Solution Preparation
Objective: Prepare a 100 mM Master Stock Solution. Reagents: this compound, sterile tissue-culture grade water (or PBS pH 7.2).
-
Calculation:
-
To prepare 10 mL of 100 mM stock:
-
Mass =
-
Note: If using the racemate to achieve 100 mM of active L-isomer, you would theoretically need double the mass (200 mM total), but solubility and osmolarity must be considered. Standard practice is to dose based on total molarity and annotate the racemic nature.
-
-
Dissolution:
-
Weigh 239.7 mg of this compound.
-
Add to 10 mL of sterile water. Vortex until completely dissolved (highly soluble).
-
-
Sterilization:
-
Do NOT Autoclave. Heat destroys the acetyl-ester bond.
-
Pass through a 0.22 µm PES or PVDF syringe filter into a sterile tube.
-
-
Storage:
-
Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles.
-
Store at -20°C . Stable for 6–12 months.
-
Dosing Strategies
Scenario A: Acute Neuroprotection (Oxidative Stress Model)
Context: Protecting neurons (e.g., PC12, SH-SY5Y, primary cortical) from ischemia or excitotoxicity (NMDA/Glutamate).
-
Dosing Window: Pre-treat 24 hours before insult, or co-treat during insult.
-
Concentration Range: 100 µM – 1 mM.
-
Note: 1 mM is often required for acute protection against strong insults (like H2O2).
-
Scenario B: Chronic Metabolic Enhancement
Context: Long-term differentiation or mitochondrial biogenesis studies.
-
Dosing Window: Continuous exposure for 3–10 days.
-
Concentration Range: 10 µM – 50 µM.[7]
-
Media Refresh: Because ALCAR can hydrolyze at pH 7.4 over time, refresh media containing fresh ALCAR every 48 hours.
Dosing Table (Dilution from 100 mM Stock)
| Final Conc. | Volume of Stock (100 mM) | Volume of Media | Purpose |
| 10 µM | 1 µL | 10 mL | Low-dose metabolic support |
| 50 µM | 5 µL | 10 mL | Chronic differentiation |
| 100 µM | 10 µL | 10 mL | Standard neuroprotection |
| 1 mM | 100 µL | 10 mL | Acute high-stress protection |
Experimental Workflow
Figure 2: Step-by-step workflow ensuring the compound is fresh when applied to cells.
Validation Assays
To confirm the efficacy of your (±)-Acetylcarnitine dosing, utilize the following endpoints:
-
Mitochondrial Respiration (Seahorse Assay):
-
ROS Quantification (DCFDA Staining):
-
Induce stress (e.g., with H2O2) and measure fluorescence. ALCAR treated cells should show significantly lower fluorescence intensity.
-
Reference: Antioxidant mechanism via glutathione maintenance [2].
-
-
Neurite Outgrowth (Microscopy):
-
For neuronal lines, measure total neurite length. ALCAR promotes NGF activity and cytoskeletal remodeling.
-
Reference: Neurotrophic effects in PC12 and primary neurons [3].
-
Troubleshooting & Controls
-
Vehicle Control: Use sterile water or PBS (equivalent volume to the highest dose).
-
Osmolarity: At 1 mM or higher, ensure the addition of the chloride salt does not significantly alter the osmolarity of the media.
-
pH Drift: ALCAR is slightly acidic. If dosing >5 mM (rare), check media pH; it may turn yellow (acidic). Buffer with HEPES if necessary.
-
Racemic Control: Ideally, run a parallel arm with pure L-Acetylcarnitine to quantify the specific activity deficit of the racemic mixture.
References
-
Mitochondrial Mechanism: Ames, B. N., & Liu, J. (2004). Delaying the mitochondrial decay of aging with acetylcarnitine. Annals of the New York Academy of Sciences, 1033, 108–116.
-
Neuroprotection & Antioxidant: Virmani, A., et al. (1995). The action of acetyl-L-carnitine on the neurotoxicity evoked by amyloid fragments and peroxide on primary rat cortical neurones.[10] Annals of the New York Academy of Sciences.
-
Neurite Outgrowth: Taglialatela, G., et al. (1994). Acetyl-L-carnitine enhances the response of PC12 cells to nerve growth factor. Developmental Brain Research, 87(2), 223-227.
-
Stability & Solubility: Cayman Chemical Product Information. Acetyl-L-carnitine (chloride).[3][4][5][11][8]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. What is the mechanism of Acetyl-L-carnitine? [synapse.patsnap.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondria in the elderly: is acetylcarnitine a rejuvenator? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Quantification of Acetylcarnitine Chloride in Plasma via HILIC-MS/MS
Abstract
This application note details a robust, high-throughput protocol for the quantification of Acetyl-L-carnitine (ALC) in human plasma using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS).[1] Unlike traditional Reverse Phase (RP) methods that require ion-pairing agents or derivatization to retain polar carnitines, this method utilizes a HILIC-Amide stationary phase to achieve superior retention and sensitivity without signal suppression. The protocol is validated against FDA Bioanalytical Method Validation (2018) guidelines, ensuring suitability for pharmacokinetic (PK) and clinical biomarker studies.
Introduction
Acetyl-L-carnitine (
The Analytical Challenge
Quantifying ALC presents specific challenges:
-
High Polarity: ALC is extremely polar (logP < -4), leading to poor retention on standard C18 columns.
-
Isobaric Interferences: In-source fragmentation of longer-chain acylcarnitines can mimic ALC precursors.
-
Matrix Effects: Co-eluting phospholipids in plasma can suppress ionization, particularly in the void volume where polar analytes elute on RP columns.
The Solution: This protocol employs HILIC chromatography.[1][3][4][5][6] By using a high-organic mobile phase start, we retain ALC well beyond the void volume, separating it from matrix suppressors and ensuring sharp peak shapes.
Experimental Design & Workflow
Reagents and Standards
-
Analyte: Acetyl-L-carnitine chloride (ALC), >99% purity.
-
Internal Standard (IS): Acetyl-L-carnitine-d3 chloride (ALC-d3).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
-
Matrix: K2EDTA Human Plasma (free of significant hemolysis).
Visual Workflow
The following diagram outlines the critical path from sample extraction to data acquisition.
Figure 1: End-to-end bioanalytical workflow for Acetylcarnitine quantification using Protein Precipitation (PPT) and HILIC-MS/MS.
Detailed Protocol
Sample Preparation (Protein Precipitation)
Rationale: PPT is chosen over SPE for throughput and recovery of polar metabolites. Acetonitrile is used as the precipitant because it is compatible with the initial HILIC mobile phase conditions.
-
Thaw plasma samples on ice.
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 20 µL of Internal Standard working solution (ALC-d3, 500 ng/mL in 50:50 ACN:Water).
-
Add 150 µL of ice-cold Acetonitrile (LC-MS grade) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial containing 100 µL of Acetonitrile (Total dilution factor ~1:8, final solvent ~85% ACN).
-
Note: Diluting the supernatant with ACN ensures the sample solvent matches the initial mobile phase, preventing peak distortion.
-
Liquid Chromatography Conditions
-
Column: Waters BEH Amide (or equivalent HILIC), 2.1 x 100 mm, 1.7 µm.
-
Column Temp: 40°C.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 10 | 90 | Initial hold for retention |
| 1.00 | 10 | 90 | Start gradient |
| 4.00 | 50 | 50 | Elute polar impurities |
| 4.10 | 10 | 90 | Return to initial |
| 7.00 | 10 | 90 | Re-equilibration (Critical) |
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[7]
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Gas: 800 L/hr.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Acetylcarnitine | 204.1 | 85.1 | 25 | 22 | Quantifier |
| Acetylcarnitine | 204.1 | 60.1 | 25 | 18 | Qualifier |
| ALC-d3 (IS) | 207.1 | 85.1 | 25 | 22 | Internal Std |
Mechanistic Insight: Fragmentation Pathway
Understanding the fragmentation is crucial for troubleshooting interferences. The primary transition (204 -> 85) involves the sequential loss of the trimethylamine group and the acetyl moiety.
Figure 2: Proposed ESI+ fragmentation pathway for Acetylcarnitine. The m/z 85 ion is a stable cyclic product characteristic of the carnitine backbone.
Method Validation (FDA Guidance 2018)
To ensure scientific integrity, the following validation parameters must be met [1]:
Selectivity & Specificity
-
Requirement: Analyze 6 blank plasma lots. Interferences at the retention time of ALC must be < 20% of the LLOQ response.
-
Self-Validation Check: Ensure chromatographic separation between Acetylcarnitine (RT ~2.5 min) and L-Carnitine (RT ~3.2 min). Although they have different masses, source fragmentation of Acetylcarnitine can produce L-Carnitine signals if not separated.
Linearity & Sensitivity
-
Range: 10 ng/mL (LLOQ) to 5000 ng/mL.
-
Weighting:
linear regression. -
Criteria: Correlation coefficient (
) .
Accuracy & Precision
-
Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC. CV% must be
(20% for LLOQ). -
Inter-day: 3 separate runs.
Matrix Effect & Recovery
-
Protocol: Compare the peak area of ALC spiked into extracted blank plasma (post-extraction spike) vs. ALC in neat solution.
-
Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15. The use of the deuterated IS (ALC-d3) will normalize most matrix suppression effects.
Stability
-
Benchtop: Stable for >4 hours at Room Temperature [2].
-
Freeze/Thaw: Stable for at least 3 cycles at -20°C or -80°C.
-
Long-term: Stable at -80°C for >1 year.
-
Caution: Avoid leaving samples at room temperature for >24 hours, as spontaneous hydrolysis of the ester bond can occur, artificially increasing free carnitine levels [2].
Troubleshooting & Tips
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Mismatch between sample solvent and mobile phase. | Ensure sample diluent is at least 80% ACN (matching initial gradient). |
| High Backpressure | Salt precipitation in HILIC column. | Wash column with 50:50 Water:ACN regularly. Ensure buffer conc. < 20mM. |
| Carryover | Stickiness of quaternary amine. | Use a needle wash of 90:10 Water:Methanol with 0.1% Formic Acid. |
| Signal Drift | Source contamination. | Clean the ESI cone/capillary. HILIC buffers can deposit salts on the cone. |
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation: Guidance for Industry.[8][9][10] (2018).[8][10] Available at: [Link][10]
-
Peng, M., et al. "Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization."[3] Journal of Chromatography B 932 (2013): 12-18.[3] [Link]
-
Vernez, L., et al. "Stability of acylcarnitines and free carnitine in dried blood samples."[11] Clinical Chemistry 50.12 (2004): 2441-2443. [Link]
Sources
- 1. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 3. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. bevital.no [bevital.no]
- 6. Frontiers | Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines [frontiersin.org]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 11. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Storage and Handling of Hygroscopic (±)-Acetylcarnitine Chloride
Abstract & Core Directive
(±)-Acetylcarnitine chloride (Acetyl-DL-carnitine HCl) is a critical metabolic reference standard used in neuroprotection and metabolic research. However, its utility is frequently compromised by its acute hygroscopicity . Upon exposure to ambient moisture, the compound undergoes rapid deliquescence followed by irreversible ester hydrolysis, cleaving the acetyl group and rendering the standard chemically distinct from its labeled identity.
This guide provides a rigorous, field-proven protocol for the storage, handling, and solubilization of this compound. By treating moisture exclusion as a quantitative variable rather than a qualitative suggestion, researchers can ensure the integrity of their pharmacokinetic and metabolic assays.
Physicochemical Profile & Stability Logic
To handle this compound effectively, one must understand the "why" behind its instability. It is not merely about the powder getting sticky; it is about a chemical transformation that invalidates experimental data.
Table 1: Physicochemical Specifications
| Property | Specification | Critical Note |
| Compound Name | This compound | Racemic mixture (DL-form) |
| CAS Number | 2504-11-2 | Distinct from L-form (5080-50-2) |
| Molecular Weight | 239.70 g/mol | |
| Physical State | Crystalline Powder (White) | Deliquescent (Liquefies in air) |
| Solubility | Water (>80 mg/mL), Ethanol (~20 mg/mL) | Exothermic dissolution |
| Hygroscopicity | Extreme | Absorbs atmospheric water immediately |
| Degradation Mode | Ester Hydrolysis | Releases Acetic Acid + Carnitine |
The Mechanism of Degradation (Hydrolysis)
The acetyl group is linked to the carnitine backbone via an ester bond .[1] While the chloride salt form improves solid-state stability compared to the zwitterion, the presence of water molecules (absorbed from humidity) allows for nucleophilic attack on the carbonyl carbon of the ester group.
Reaction:
-
Catalysts: This reaction is base-catalyzed (rapid at pH > 9) but proceeds slowly even at neutral pH if water is present.
-
The "Vinegar" Indicator: The release of acetic acid provides a built-in olfactory indicator of degradation. A strong vinegar smell indicates the sample is compromised.
Protocol 1: The "Cold & Dry" Storage Chain
Objective: Maintain the material in a kinetically trapped state where hydrolysis is negligible.
Long-Term Storage (Unopened)
-
Temperature: Store strictly at -20°C .
-
Container: Original manufacturer vial, sealed with Parafilm® or electrical tape to prevent gas exchange.
-
Secondary Containment: Place the vial inside a secondary jar containing active desiccant (silica gel or molecular sieves).
-
Darkness: While less critical than moisture, protect from light to prevent secondary photo-oxidation.
Short-Term Storage (Working Aliquots)
-
Do not store aqueous solutions at 4°C for more than 24-48 hours. Hydrolysis rates increase significantly in solution.
-
If aliquots are needed, dissolve in water, flash-freeze in liquid nitrogen, and store at -80°C .
Protocol 2: The "Moisture-Free" Handling Workflow
Objective: Weigh and dispense the solid without allowing significant moisture uptake.
Critical Rule: Never open a cold vial directly in ambient air. Condensation will form inside the vial, destroying the remaining stock.
Step-by-Step Procedure
-
Retrieval: Remove the desiccant jar containing the vial from the -20°C freezer.
-
Equilibration (The 60-Minute Rule):
-
Place the sealed jar on the benchtop.
-
Allow it to warm to room temperature (20-25°C) for at least 60 minutes .
-
Why? This prevents atmospheric water vapor from condensing on the cold powder surface when opened.
-
-
Environment Control:
-
Ideal: Handle inside a glove box purged with dry nitrogen or argon.
-
Standard Lab: Work quickly in a low-humidity area. Do not breathe directly over the open vial.
-
-
Weighing:
-
Tare the weighing boat/vial before opening the stock.
-
Open stock, use a clean spatula to transfer, and immediately re-cap the stock vial.
-
Self-Validation: If the powder sticks to the spatula or clumps instantly, the environment is too humid.
-
-
Resealing:
-
Purge the headspace of the stock vial with inert gas (Nitrogen/Argon) if available.
-
Seal with Parafilm. Return to the desiccant jar and then to -20°C.
-
Protocol 3: Solubilization & Solution Stability
Objective: Create a stable stock solution for experimentation.
Solvent Choice
-
Water: High solubility (>80 mg/mL). Warning: Solution is acidic due to the HCl salt.
-
PBS (Phosphate Buffered Saline): Good for biological pH, but ensure pH does not drift above 7.4.
-
DMSO: Soluble (~10 mg/mL).[2] Preferred for non-aqueous bioassays as it excludes water, slowing hydrolysis.
Preparation Steps[4][5][6]
-
Calculate the required volume. Prepare only what is needed for the immediate experiment + 10% overage.
-
Add the weighed solid to the solvent.
-
Vortex immediately. Do not allow the solid to sit at the bottom, as local high concentrations can occur.
-
pH Check: For aqueous solutions, check pH.
-
Optimal Stability Range: pH 3.0 – 6.0.
-
Danger Zone: pH > 7.5 (Rapid hydrolysis).
-
-
Filtration: Sterile filter (0.22 µm) if used for cell culture. Do not autoclave (heat destroys the ester bond).
Visualization: Handling Logic & Workflows
Diagram 1: The Moisture-Free Handling Loop
This workflow illustrates the critical equilibration step often missed by researchers.
Caption: Cycle ensuring the stock material is never exposed to condensation, preserving long-term integrity.
Diagram 2: Degradation Decision Tree (Self-Validation)
How to determine if your specific batch of Acetylcarnitine is still viable.
Caption: A logic gate for QC. Note that 'Clumped' material may still be chemically pure if no vinegar odor is present, but weighing accuracy will be compromised.
Troubleshooting & Quality Control
| Observation | Diagnosis | Remediation |
| Material is sticky/clumped | Moisture absorption (Deliquescence). | If no vinegar smell, dissolve entire content in known volume to make a stock. Do not attempt to weigh partial amounts. |
| Strong Vinegar Odor | Hydrolysis has occurred.[1] | Discard. The ratio of Acetylcarnitine to Carnitine is unknown. |
| Solution turns yellow | Possible contamination or oxidation. | Discard. Pure solution should be colorless. |
| Inconsistent Assay Results | Likely due to weighing error of hygroscopic water weight. | Use a fresh, unopened bottle for critical assays. |
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 197763: Acetylcarnitine chloride. Retrieved from [Link]
Sources
Introduction: The Significance and Challenge of Acetylcarnitine Extraction
An In-Depth Guide to the Extraction of Acetylcarnitine from Biological Tissues
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective extraction of acetylcarnitine from various biological tissues. Moving beyond simple step-by-step instructions, this guide delves into the rationale behind protocol choices, ensuring a robust and reproducible methodology grounded in scientific principles.
Acetyl-L-carnitine (ALCAR) is a pivotal endogenous compound, playing a critical role in cellular energy metabolism. It facilitates the transport of acetyl-CoA into the mitochondrial matrix for oxidation and energy production and is involved in buffering the intramitochondrial acetyl-CoA/CoA ratio.[1] Its quantification in biological matrices is essential for diagnosing metabolic disorders and for research in neuroscience, metabolic disease, and drug development.[2][3][4]
However, the extraction of acetylcarnitine is non-trivial. Its high polarity, conferred by a quaternary ammonium group, makes it challenging to extract from complex biological matrices using standard reversed-phase liquid chromatography principles. Furthermore, acetylcarnitine is susceptible to enzymatic and chemical degradation, demanding careful sample handling and storage to ensure data integrity.[5][6] This guide provides validated protocols and explains the underlying principles to overcome these challenges.
Guiding Principles: Pre-Analytical Considerations and Chemical Properties
A successful extraction begins long before the first solvent is added. The chemical nature of acetylcarnitine and the biological matrix dictates every step of the process.
Sample Handling and Stability:
-
Temperature: Immediate cooling or freezing of tissue samples post-collection is paramount to quench enzymatic activity that can alter acetylcarnitine levels. For long-term storage, temperatures of -20°C or, ideally, -80°C are recommended to ensure stability.[5] Studies have shown that acylcarnitines are stable for at least 330 days at -18°C but can hydrolyze at room temperature, with short-chain variants like acetylcarnitine degrading more rapidly.[6]
-
pH: Acetylcarnitine is most stable in neutral to acidic conditions (pH 3-7).[5] It rapidly hydrolyzes into L-carnitine and acetic acid under basic conditions (pH > 9).[5][7] Therefore, extraction buffers and solvents should be maintained within a neutral or slightly acidic pH range.
-
Hygroscopicity: Solid acetylcarnitine hydrochloride is highly hygroscopic, meaning it readily absorbs moisture from the air.[5] Standards should be stored in desiccated, tightly sealed containers.
The Role of the Internal Standard: For quantitative analysis, particularly with mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable. A SIL-IS, such as d3-acetylcarnitine, behaves almost identically to the endogenous analyte during extraction, ionization, and fragmentation, but is distinguishable by its mass.[8][9] This corrects for analyte loss during sample preparation and for matrix effects during analysis, ensuring the highest degree of accuracy and precision.[10][11]
Core Extraction Strategies: Choosing the Optimal Method
The choice of extraction method depends on the sample matrix, the required level of sample purity, throughput needs, and the downstream analytical technique. The three primary methods are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
| Method | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Use of a water-miscible organic solvent (e.g., acetonitrile, methanol) to denature and precipitate proteins.[12] | Fast, simple, inexpensive, high-throughput. | Less clean extract, potential for ion suppression (matrix effects), analyte loss due to co-precipitation.[13] | High-throughput screening, analysis of plasma/serum, initial sample cleanup. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on relative solubility. | Cleaner extracts than PPT, reduces matrix effects.[14] | More labor-intensive, requires solvent optimization, potential for emulsion formation. | Targeted analysis requiring higher sensitivity, removal of interfering lipids. |
| Solid-Phase Extraction (SPE) | Separation based on analyte affinity for a solid sorbent (e.g., cation exchange, reversed-phase).[15] | Provides the cleanest extracts, high concentration factor, highly selective.[16] | Most complex and expensive method, requires significant method development. | Low-concentration analytes, complex matrices (e.g., tissue homogenates), when maximum sensitivity is required. |
Validated Protocols and Methodologies
The following protocols are designed to be self-validating through the inclusion of an internal standard from the very first step.
General Workflow for Acetylcarnitine Extraction
The overall process, from sample acquisition to data analysis, follows a logical sequence designed to ensure sample integrity and analytical accuracy.
Caption: Step-by-step workflow for protein precipitation.
Detailed Steps:
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Spike the sample with a known amount of internal standard (e.g., 5 µL of a d3-acetylcarnitine solution). The concentration should be chosen to be within the range of the calibration curve.
-
Add 3-4 volumes (300-400 µL) of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep acetylcarnitine stable and improves protein precipitation. [17]5. Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for at least 20 minutes to maximize protein precipitation.
-
Centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC-MS mobile phase for analysis.
Protocol 2: Extraction from Solid Tissues (Brain, Muscle, Liver)
Solid tissues require an initial homogenization step to release intracellular components.
Workflow for Solid Tissue Extraction
Caption: Workflow for acetylcarnitine extraction from solid tissue.
Detailed Steps:
-
Weigh approximately 20-50 mg of frozen tissue in a pre-chilled tube suitable for homogenization (e.g., a 2 mL tube with ceramic beads).
-
Prepare an ice-cold homogenization buffer. A common choice is 80:20 methanol:water or a buffered solution like Tris-HCl. [18][19]Add the internal standard directly to this buffer to ensure it is present during homogenization.
-
Add an appropriate volume of the buffer containing the internal standard to the tissue (e.g., 500 µL for 50 mg of tissue).
-
Homogenize the tissue using a bead beater or probe sonicator until no visible tissue fragments remain. Keep the sample on ice throughout this process to prevent degradation.
-
Transfer a known volume of the homogenate to a new microcentrifuge tube.
-
Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile (with 0.1% formic acid).
-
Proceed with steps 5-10 from the Protein Precipitation protocol above.
Method Validation and Trustworthiness
To ensure that a protocol is trustworthy, it must be validated. Key parameters should be assessed to demonstrate that the method is accurate, precise, and fit for purpose. [20]
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Recovery | The percentage of the analyte recovered from the matrix after the extraction process. It is assessed by comparing the analyte signal in a pre-extraction spiked sample to a post-extraction spiked sample. | 80-120% |
| Matrix Effect | The suppression or enhancement of analyte ionization caused by co-eluting compounds from the biological matrix. It is assessed by comparing the analyte signal in a post-extraction spiked sample to a neat solution. | 85-115% (or demonstrate consistency) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. [21] | Correlation coefficient (r²) > 0.99 |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed as intra-day and inter-day variability (%CV). | %CV < 15% (20% at LLOQ) |
| Accuracy | The closeness of the mean test results obtained by the method to the true value. Assessed as the percentage deviation from the nominal concentration. [21] | Within ±15% of nominal (20% at LLOQ) |
| LLOQ | The Lower Limit of Quantification is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise > 10 |
Conclusion
The reliable quantification of acetylcarnitine is achievable with a well-designed extraction protocol that accounts for its chemical properties and the complexity of the biological matrix. The choice between protein precipitation, LLE, and SPE should be guided by the specific requirements of the study. For most applications, a validated protein precipitation method combined with the use of a stable isotope-labeled internal standard and LC-MS/MS analysis provides a robust, accurate, and reproducible workflow. By understanding the causality behind each step, from sample collection to data analysis, researchers can generate high-quality, trustworthy data for their scientific investigations.
References
-
Lis, K., et al. (2021). Profiling of Carnitine Shuttle System Intermediates in Gliomas Using Solid-Phase Microextraction (SPME). PubMed Central. Available at: [Link]
- Preparation method of acetyl L-carnitine hydrochloride. (Patent CN117185945A). Google Patents.
-
HPLC of acetyl-L-carnitine in human plasma by derivatization with p-bromophenacyl bromide. ResearchGate. (Note: Full-text access may be required). Available at: [Link]
-
Mueller, S. G., et al. (2012). Muscle-specific Deletion of Carnitine Acetyltransferase Compromises Glucose Tolerance and Metabolic Flexibility. PMC. Available at: [Link]
-
Kim, D., et al. (2021). Discovery and validation of acetyl-L-carnitine in serum for diagnosis of major depressive disorder and remission status through metabolomic approach. PMC. Available at: [Link]
-
Vernez, L., et al. (2013). Separation of carnitine and acylcarnitines in biological samples: a review. PubMed. Available at: [Link]
-
Zytkovicz, T. H., et al. (2005). Stability of acylcarnitines and free carnitine in dried blood samples. PubMed. Available at: [Link]
-
Longo, A., et al. (1996). A new sensitive method for the simultaneous determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography. ScienceDirect. (Note: Access may be paywalled). Available at: [Link]
-
Shariat, A., et al. (2022). Clinical Evidence of Acetyl-L-Carnitine Efficacy in the Treatment of Acute Ischemic Stroke: A Pilot Clinical Trial. PubMed. Available at: [Link]
-
Chen, Y., et al. (2024). Targeted Lipidomics and Lipid Metabolism Elucidate Anti-Obesity Effects of Lactic Acid Bacteria-Fermented Purple Sweet Potato Tainung No. 73 Extract in Obese Mice. MDPI. Available at: [Link]
-
Abuin, S., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers for drug candidates. Bevital AS. Available at: [Link]
-
Li, L., et al. (2016). An acetyl-L-carnitine switch on mitochondrial dysfunction and rescue in the metabolomics study on aluminum oxide nanoparticles. PMC. Available at: [Link]
-
Separation of carnitine and acylcarnitines in biological samples: A review. ResearchGate. (Note: Full-text access may be required). Available at: [Link]
-
Tufekcic, A., et al. (2010). Stability of acetyl-l-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. PubMed. Available at: [Link]
-
Schooneman, M. G., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PMC. Available at: [Link]
-
Detection and alterations of acetylcarnitine (AC) in human liver by H MRS at 3T after supplementation with l‐carnitine. ResearchGate. (Note: Full-text access may be required). Available at: [Link]
-
Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Agilent. Available at: [Link]
-
Adeva-Andany, M. M., et al. (2017). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. PMC. Available at: [Link]
-
Murthy, M. S., & Pande, S. V. (1986). A carnitine/acylcarnitine translocase assay applicable to biopsied muscle specimens without requiring mitochondrial isolation. PubMed. Available at: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]
-
Ferreira, G. C., & McKenna, M. C. (2017). L-Carnitine and Acetyl-L-carnitine Roles and Neuroprotection in Developing Brain. Instituto Lala. Available at: [Link]
-
Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. Available at: [Link]
-
Naidu, M. N., et al. (2024). Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. SciRP.org. Available at: [Link]
-
Acetyl-L-Carnitine Treatment Following Spinal Cord Injury Improves Mitochondrial Function Correlated with Remarkable Tissue Sparing and Functional Recovery. ResearchGate. (Note: Full-text access may be required). Available at: [Link]
-
Protein Precipitation Method. Phenomenex. Available at: [Link]
-
LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. Available at: [Link]
-
Prentice, B. M., et al. (2011). Quantitative tandem mass spectrometric imaging of endogenous acetyl-L-carnitine from piglet brain tissue using an internal standard. PubMed. Available at: [Link]
Sources
- 1. institutolala.com.mx [institutolala.com.mx]
- 2. Discovery and validation of acetyl-L-carnitine in serum for diagnosis of major depressive disorder and remission status through metabolomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Evidence of Acetyl-L-Carnitine Efficacy in the Treatment of Acute Ischemic Stroke: A Pilot Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscle-specific Deletion of Carnitine Acetyltransferase Compromises Glucose Tolerance and Metabolic Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bevital.no [bevital.no]
- 11. Quantitative tandem mass spectrometric imaging of endogenous acetyl-L-carnitine from piglet brain tissue using an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Protein Precipitation Method | Phenomenex [phenomenex.com]
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- 16. researchgate.net [researchgate.net]
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- 18. An acetyl-L-carnitine switch on mitochondrial dysfunction and rescue in the metabolomics study on aluminum oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. scirp.org [scirp.org]
- 21. research.unipd.it [research.unipd.it]
Application Note: A Practical Guide to Enzymatic Assays Using Racemic Acetylcarnitine Chloride
Abstract
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals conducting enzymatic assays with racemic acetylcarnitine chloride. We delve into the foundational principles, practical considerations, and a robust, step-by-step protocol for measuring the activity of Carnitine Acetyltransferase (CAT). Special emphasis is placed on the scientific causality behind experimental choices, particularly the implications of using a racemic substrate and the strategies for ensuring data integrity. This document is designed to serve as a self-validating system, empowering users to generate reliable and reproducible results.
Part 1: Scientific Principles & Core Considerations
1.1 The Biological Significance of Acetylcarnitine and its Metabolism
Acetyl-L-carnitine (ALCAR) is a vital endogenous molecule, playing a critical role in cellular energy metabolism.[1][2] It is synthesized from L-carnitine and acetyl-Coenzyme A (acetyl-CoA) by the enzyme Carnitine Acetyltransferase (CAT, EC 2.3.1.7).[3] This reaction is reversible and central to metabolic flexibility.[3][4]
The primary functions of the carnitine system include:
-
Transport of Acetyl Units: ALCAR facilitates the transport of acetyl groups across the inner mitochondrial membrane, which is otherwise impermeable to acetyl-CoA. This is crucial for buffering the mitochondrial acetyl-CoA pool and providing acetyl groups for various cytosolic processes, including the synthesis of the neurotransmitter acetylcholine.[1][2][5]
-
Energy Production: By modulating the acetyl-CoA/CoA ratio, the carnitine shuttle ensures the efficient functioning of the Krebs cycle and oxidative phosphorylation.[4]
-
Cellular Protection: The system helps prevent the toxic accumulation of acyl-CoA molecules within the cell.[3]
Given its central role, CAT is a subject of significant interest in metabolic research and as a potential target for therapeutic intervention in diseases like type 2 diabetes, obesity, and neurodegenerative disorders.[6][7]
1.2 The Challenge of Stereoselectivity: Using a Racemic Substrate
Carnitine exists as two stereoisomers (enantiomers): the biologically active L-carnitine and the inactive D-carnitine.[8][9] Consequently, acetylcarnitine also exists as L- and D-enantiomers. Commercially, acetylcarnitine chloride is often supplied as a racemic mixture (a 50:50 mix of D- and L-isomers) due to its lower cost compared to the enantiopure L-form.
This presents a critical experimental consideration: Enzymes are chiral catalysts and exhibit high stereoselectivity. Carnitine Acetyltransferase is specific for the L-enantiomer of carnitine and acetylcarnitine.[8][10] The D-enantiomer is generally not a substrate and may act as a competitive inhibitor, although its inhibitory potency against CAT is typically weak.
Why is this important? When using racemic acetylcarnitine chloride, you must recognize that only the L-acetylcarnitine portion (50% of the total concentration) is the true substrate for the enzyme. This must be accounted for in all kinetic calculations and data interpretation.
1.3 Assay Principle: The Ellman's Reagent (DTNB) Method
To measure CAT activity, we will use a classic and robust spectrophotometric method. The assay monitors the reverse reaction: the conversion of acetylcarnitine and Coenzyme A (CoA) into acetyl-CoA and carnitine.
The principle is based on the detection of the free sulfhydryl group (-SH) of the CoA consumed during the reaction. This is achieved using 5,5'-dithio-bis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's Reagent.[11][12]
The two-step reaction is as follows:
-
Enzymatic Reaction (CAT): L-Acetylcarnitine + Coenzyme A-SH <==> Carnitine + Acetyl-CoA
-
Colorimetric Reaction (DTNB): DTNB reacts rapidly and stoichiometrically with the remaining free sulfhydryl groups of unreacted CoA-SH.[12] This reaction cleaves the disulfide bond of DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored anion.[12][13]
The concentration of the yellow TNB²⁻ product is measured by its strong absorbance at a wavelength of 412 nm.[11][12] The rate of decrease in absorbance at 412 nm is directly proportional to the rate of CoA-SH consumption, and thus, to the CAT enzyme activity.
Part 2: Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format using a spectrophotometric plate reader but can be adapted for single cuvette-based spectrophotometers.
2.1 Required Materials and Reagents
Equipment:
-
UV-Vis microplate spectrophotometer capable of reading at 412 nm and maintaining a constant temperature (e.g., 37°C).
-
96-well, clear, flat-bottom microplates.[8]
-
Calibrated single and multichannel pipettes.
-
Reagent reservoirs.
-
Vortex mixer.
Reagents:
-
Tris-HCl (Trizma® base)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Racemic Acetylcarnitine Chloride (DL-Acetylcarnitine hydrochloride)
-
Coenzyme A (free acid or lithium salt)
-
DTNB (Ellman's Reagent)
-
Purified Carnitine Acetyltransferase (CAT) enzyme (e.g., from pigeon breast muscle or recombinant human)
-
Ultrapure water (18.2 MΩ·cm)
2.2 Preparation of Solutions
Causality Note: Preparing fresh solutions, especially for CoA and DTNB, is critical for assay accuracy. The sulfhydryl group of CoA is susceptible to oxidation, and DTNB can degrade over time, leading to high background signals or reduced sensitivity.
-
Assay Buffer (100 mM Tris-HCl, 1 mM EDTA, pH 7.8):
-
Dissolve 12.11 g of Tris base in ~900 mL of ultrapure water.
-
Add 2 mL of a 0.5 M EDTA stock solution.
-
Adjust the pH to 7.8 at room temperature using concentrated HCl.
-
Bring the final volume to 1 L with ultrapure water. Store at 4°C.
-
-
DTNB Stock Solution (10 mM):
-
Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer.
-
Expertise Insight: DTNB may dissolve slowly. Gentle vortexing and brief warming to 37°C can aid dissolution. Protect from light by wrapping the tube in aluminum foil and store at 4°C for up to one week.
-
-
Coenzyme A (CoA) Stock Solution (10 mM):
-
Dissolve the appropriate amount of CoA (check molecular weight from the supplier) in ultrapure water. For example, for CoA free acid (MW ~767.5 g/mol ), dissolve 7.7 mg in 1 mL of water.
-
Aliquot into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Racemic Acetylcarnitine Chloride Stock Solution (100 mM):
-
Dissolve 239.7 mg of DL-Acetylcarnitine hydrochloride (MW 239.7 g/mol ) in 10 mL of ultrapure water.
-
Store in aliquots at -20°C. This solution is stable for several months.
-
-
Enzyme Stock Solution (e.g., 1 mg/mL):
-
Prepare according to the supplier's instructions. Dilute the enzyme in Assay Buffer to a working concentration just before use. The optimal working concentration must be determined empirically (see Section 2.4).
-
2.3 Assay Workflow Diagram
The overall experimental process is summarized in the following workflow.
2.4 Step-by-Step Assay Protocol
Trustworthiness Note: It is crucial to perform an enzyme titration and substrate saturation curve prior to screening compounds or analyzing unknown samples. This ensures the assay is running under initial velocity conditions (V₀) and that the substrate is not limiting.
Final Assay Conditions (Example):
-
50 mM Tris-HCl, 0.5 mM EDTA, pH 7.8
-
0.2 mM DTNB
-
0.5 mM Coenzyme A
-
5 mM Racemic Acetylcarnitine Chloride (This provides 2.5 mM of the active L-enantiomer)
-
Total Volume: 200 µL
Procedure:
-
Prepare Master Mix: On the day of the experiment, prepare a master mix of all reagents except the enzyme. This improves pipetting accuracy and consistency. For each 200 µL reaction, the master mix will contain 180 µL (assuming a 20 µL enzyme addition).
Reagent Stock Conc. Vol. per well (µL) Final Conc. Assay Buffer 1X 126 1X DTNB 10 mM 4 0.2 mM CoA 10 mM 10 0.5 mM Racemic Acetylcarnitine 100 mM 40 5 mM Total Master Mix Vol. 180 Enzyme (added later) Working Stock 20 Varies Final Volume 200 -
Set Up Plate:
-
Test Wells: Add 180 µL of the Master Mix to the designated wells.
-
Control 1 (No Enzyme): Add 180 µL of Master Mix + 20 µL of Assay Buffer. This control measures the non-enzymatic degradation of substrates or reaction with DTNB. The rate should be near zero.
-
Control 2 (No Substrate): Prepare a separate master mix without acetylcarnitine. Add 180 µL of this mix + 20 µL of the enzyme solution. This control identifies any contaminating enzyme activity in the CAT preparation that might consume CoA.
-
-
Pre-incubation: Place the 96-well plate in the spectrophotometer and allow it to pre-incubate at 37°C for 5 minutes. This ensures all components are at the correct reaction temperature.
-
Initiate Reaction: Start the reaction by adding 20 µL of the diluted CAT enzyme solution to each test well. For controls, add 20 µL of Assay Buffer or enzyme as described above. Mix the plate gently for 5 seconds (if the reader has a shaking function).
-
Causality Note: Initiating the reaction with the enzyme is standard practice. It ensures that the reaction does not start prematurely while setting up the plate, leading to inaccurate initial rate measurements.
-
-
Data Acquisition: Immediately begin reading the absorbance at 412 nm every 15-30 seconds for 5 to 10 minutes. The absorbance should decrease over time as CoA-SH is consumed.
Part 3: Data Analysis and Interpretation
3.1 Calculating Enzyme Activity
The rate of reaction is determined from the linear portion of the absorbance vs. time plot.
-
Determine the Rate of Absorbance Change (ΔAbs/min):
-
Plot Absorbance (412 nm) vs. Time (minutes).
-
Identify the initial, linear phase of the curve.
-
Calculate the slope of this line. The value will be negative. Use the absolute value for calculations (e.g., if the slope is -0.05, use 0.05).
-
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the change in absorbance to the change in concentration.
Activity (µmol/min/mL) = (ΔAbs/min × Total Volume (mL)) / (ε × Path Length (cm))
Where:
-
ΔAbs/min: The rate of absorbance change from step 1.
-
Total Volume: The final reaction volume in mL (e.g., 0.2 mL).
-
ε (Molar Extinction Coefficient): For TNB²⁻ at 412 nm, pH > 7.5, this value is 14,150 M⁻¹cm⁻¹ .[12][13]
-
Path Length: For a 96-well plate, this is typically determined by the instrument or by measuring a standard dye. If the volume is 200 µL in a standard plate, the path length is often ~0.5-0.6 cm. For this example, we will assume 0.55 cm.
-
-
Calculate Specific Activity (U/mg): One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Specific Activity = Activity (µmol/min/mL) / [Enzyme Concentration (mg/mL) in the final reaction]
3.2 Example Calculation & Data Table
Assumptions:
-
ΔAbs/min = 0.05
-
Total Volume = 0.2 mL
-
Path Length = 0.55 cm
-
Final enzyme concentration = 0.01 mg/mL
Calculation:
-
Rate (M/min) = (0.05) / (14150 * 0.55) = 6.42 x 10⁻⁶ M/min
-
Rate (µmol/min/L) = 6.42 µmol/min/L
-
Activity (µmol/min/mL) = (6.42 µmol/min/L) * (0.2 mL) / (1000 mL/L) = 0.001284 µmol/min in the well
-
Specific Activity = (0.001284 µmol/min) / (0.01 mg/mL * 0.2 mL) = 0.642 U/mg
| Sample | ΔAbs/min | Rate (µM/min) | Specific Activity (U/mg) | Notes |
| Test 1 | 0.052 | 6.68 | 0.668 | Linear rate observed for 5 min. |
| Test 2 | 0.049 | 6.30 | 0.630 | Good reproducibility. |
| Test 3 | 0.051 | 6.55 | 0.655 | Consistent with other replicates. |
| No Enzyme | 0.001 | 0.13 | N/A | Negligible background rate. |
| No Substrate | 0.002 | 0.26 | N/A | No contaminating activity. |
3.3 Interpreting Results from a Racemic Mixture
When reporting results, it is essential to be precise. The measured activity is due to the L-enantiomer.
-
Correct: "The specific activity of CAT was found to be 0.64 U/mg using 5 mM racemic acetylcarnitine chloride as the substrate."
-
More Precise: "The specific activity of CAT was 0.64 U/mg under assay conditions containing 2.5 mM L-acetylcarnitine (from a 5 mM racemic mixture)."
This clarity is vital for comparing results with studies that use pure L-acetylcarnitine.
Part 4: Troubleshooting and Advanced Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. DTNB solution is old/degraded.2. CoA solution has oxidized.3. Buffer contains reducing agents (e.g., DTT). | 1. Prepare fresh DTNB solution.2. Use a fresh aliquot of CoA from -80°C storage.3. Ensure buffer is free of thiols or other reducing agents. |
| No or Low Activity | 1. Enzyme is inactive.2. Incorrect pH.3. Presence of an inhibitor in a reagent. | 1. Test enzyme activity with a positive control substrate if available.2. Verify the pH of the final reaction mixture.3. Test each reagent individually for inhibitory effects. |
| Non-linear Reaction Rate | 1. Substrate depletion.2. Enzyme instability under assay conditions.3. Product inhibition. | 1. Reduce enzyme concentration or measurement time.2. Perform enzyme stability tests at 37°C.3. Analyze only the initial linear portion of the curve. |
When to Use Enantiopure L-Acetylcarnitine: While racemic mixtures are suitable for many routine activity assays and inhibitor screenings, enantiopure L-acetylcarnitine is required for:
-
Precise Kinetic Studies: For accurate determination of Michaelis-Menten constants (Km, Vmax), the presence of a potential competitive inhibitor (the D-isomer) would confound the results.[14]
-
Structure-Activity Relationship (SAR) Studies: When investigating how modifications to the substrate affect binding and catalysis.
-
Regulatory Submissions: For drug development, regulatory agencies typically require data generated with well-defined, pure components.
Part 5: Visualizing the Core Mechanism
The following diagram illustrates the enzymatic and chemical reactions central to this assay.
References
-
Carnitine O-acetyltransferase - Wikipedia. Wikipedia. Available at: [Link]
-
Stimulation of choline acetyl transferase activity by l- and d-carnitine in brain areas of neonate rats. PubMed. Available at: [Link]
-
EnzyChrom™ L-Carnitine Assay Kit. BioAssay Systems. Available at: [Link]
-
Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function. MDPI. Available at: [Link]
-
Acetyl-L-carnitine: from a biological curiosity to a drug for the peripheral nervous system and beyond. PubMed. Available at: [Link]
-
Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. Available at: [Link]
-
(PDF) DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity. ResearchGate. Available at: [Link]
-
Structure and Function of Carnitine Acyltransferases. Columbia University. Available at: [Link]
-
What if my test compound reacts with dtnb in ellman's assay? ResearchGate. Available at: [Link]
-
Evidence of a Preferred Kinetic Pathway in the Carnitine Acetyltransferase Reaction. PMC. Available at: [Link]
-
Metabolism of acetyl-L-carnitine for energy and neurotransmitter synthesis in the immature rat brain. PMC - NIH. Available at: [Link]
-
Carnitine acetyltransferase - Proteopedia, life in 3D. Proteopedia. Available at: [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. Available at: [Link]
-
L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain. PMC. Available at: [Link]
-
Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. Available at: [Link]
-
Challenges to assess substrate-dependent allelic effects in CYP450 enzymes and the potential clinical implications. PubMed. Available at: [Link]
-
Meeting the challenges of enzyme assay validation. ResearchGate. Available at: [Link]
-
Ellman's reagent - Wikipedia. Wikipedia. Available at: [Link]
-
L-Carnitine and Acetyl-L-carnitine Roles and Neuroprotection in Developing Brain | Request PDF. ResearchGate. Available at: [Link]
-
Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. Available at: [Link]
-
Acetyl-L-Carnitine – Uses, Side Effects, And More. WebMD. Available at: [Link]
-
Acetyl-L-carnitine: From a biological curiosity to a drug for the peripheral nervous system and beyond | Request PDF. ResearchGate. Available at: [Link]
-
Immobilized Enzymes: Strategies for Overcoming the Substrate Diffusion- Limitation Problem. ResearchGate. Available at: [Link]
-
Acetyl-L-Carnitine: Metabolism and Applications in Clinical Practice | Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats. PubMed. Available at: [Link]
Sources
- 1. Metabolism of acetyl-L-carnitine for energy and neurotransmitter synthesis in the immature rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acetyl-L-carnitine: from a biological curiosity to a drug for the peripheral nervous system and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 7. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Stimulation of choline acetyl transferase activity by l- and d-carnitine in brain areas of neonate rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Evidence of a Preferred Kinetic Pathway in the Carnitine Acetyltransferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Acetylcarnitine Chloride at Physiological pH
Welcome, researchers, to our dedicated technical support center for acetylcarnitine chloride (ALCAR). As a valued partner in your scientific endeavors, we understand that compound stability is paramount to the success and reproducibility of your experiments. This guide is designed to provide you with in-depth technical and practical insights to address the inherent instability of ALCAR at physiological pH, a common challenge in biomedical research.
Fundamental Principles: The Inherent Instability of Acetylcarnitine
Acetyl-L-carnitine is an ester and, as such, is susceptible to hydrolysis, particularly at neutral to alkaline pH. At physiological pH (typically 7.2-7.4 in cell culture media and bodily fluids), the ester bond of ALCAR is subject to cleavage, yielding L-carnitine and acetic acid. This degradation is often a source of experimental variability and can lead to a misinterpretation of results.
The rate of this hydrolysis is significantly influenced by both pH and temperature. While ALCAR is relatively stable in acidic conditions (pH 3-7), its degradation accelerates as the pH becomes more alkaline.[1][2] For instance, at room temperature, a significant percentage of ALCAR can degrade within hours in a basic solution.[2]
Caption: Hydrolysis of Acetylcarnitine at Physiological pH.
Proactive Stability Enhancement: Formulation Strategies
To mitigate the rapid degradation of ALCAR in your experiments, several formulation strategies can be employed. These approaches aim to protect the ester linkage from hydrolysis, ensuring a more consistent and effective concentration of the active compound over the course of your study.
Liposomal Encapsulation
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic and lipophilic compounds. By entrapping ALCAR within their aqueous core, liposomes can shield it from the surrounding aqueous environment, thereby slowing down its hydrolysis.
Principle of Stabilization: The lipid bilayer acts as a physical barrier, reducing the access of water and hydroxyl ions to the ester bond of ALCAR.
Experimental Protocol: Thin-Film Hydration Method for ALCAR Liposome Preparation [1][3][4]
-
Lipid Film Formation:
-
Dissolve a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) solvent system in a round-bottom flask.
-
Add acetylcarnitine chloride to the lipid solution. The amount will depend on the desired drug-to-lipid ratio.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at a pH that balances stability and experimental requirements, ideally slightly acidic if possible before final dilution in media) by rotating the flask at a temperature above the lipid phase transition temperature.
-
This process will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Troubleshooting Liposomal Formulations: [5]
| Issue | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency | ALCAR is highly water-soluble and may leak out during preparation. | Optimize the lipid composition; consider using lipids with a higher phase transition temperature. |
| Liposome Aggregation | Unfavorable surface charge. | Include a charged lipid (e.g., phosphatidylserine) in the formulation to increase electrostatic repulsion. |
| Drug Leakage During Storage | Instability of the lipid bilayer. | Store liposomal preparations at 4°C.[6] Do not freeze. |
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with guest molecules that fit into their cavity, offering protection from the external environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
Principle of Stabilization: The acetyl group of ALCAR can be encapsulated within the hydrophobic cavity of the cyclodextrin, shielding the ester bond from hydrolysis.
Experimental Protocol: Preparation of ALCAR-HP-β-CD Inclusion Complex [7]
-
Dissolution:
-
Prepare an aqueous solution of HP-β-cyclodextrin.
-
Separately, prepare a concentrated aqueous solution of acetylcarnitine chloride.
-
-
Complexation:
-
Slowly add the acetylcarnitine solution to the HP-β-cyclodextrin solution while stirring continuously. A 1:1 molar ratio is a good starting point for optimization.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Isolation (Optional):
-
The inclusion complex can be used in solution directly. For a solid complex, the water can be removed by freeze-drying (lyophilization).
-
Polymeric Nanoparticles
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate drugs in a nanoparticle matrix, providing a sustained release and protection from degradation.
Principle of Stabilization: ALCAR is entrapped within the polymeric matrix, and its release is governed by the degradation of the polymer and diffusion, thus protecting it from bulk hydrolysis.
Experimental Protocol: Emulsion-Solvent Evaporation for PLGA Nanoparticle Preparation
-
Organic Phase Preparation: Dissolve PLGA and acetylcarnitine chloride in a water-immiscible organic solvent like dichloromethane.
-
Emulsification: Add the organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent, leading to the formation of solid polymeric nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation, wash with deionized water to remove excess stabilizer and unencapsulated drug, and then lyophilize for storage.
Troubleshooting Guide for ALCAR Experiments
Caption: Troubleshooting workflow for ALCAR solution instability.
Q1: I'm seeing variable or lower-than-expected efficacy of ALCAR in my cell culture experiments.
-
Possible Cause: Degradation of ALCAR in the cell culture medium. Standard cell culture media are typically buffered to a pH of 7.2-7.4 and incubated at 37°C, conditions that promote ALCAR hydrolysis.[1]
-
Troubleshooting Steps:
-
Prepare Fresh: Always prepare ALCAR-supplemented media immediately before use. Do not store pre-mixed media for extended periods.
-
Regular Media Changes: For long-term experiments (e.g., >24 hours), consider replacing the media with freshly prepared ALCAR-containing media at regular intervals.
-
Conduct a Stability Study: To understand the degradation kinetics in your specific system, incubate ALCAR in your cell culture medium under your experimental conditions (37°C, 5% CO2) and measure its concentration at different time points using a suitable analytical method (see below).
-
Q2: My solid acetylcarnitine chloride has become clumpy and has a vinegar-like smell.
-
Possible Cause: Acetylcarnitine chloride is hygroscopic and has absorbed moisture from the air, leading to hydrolysis even in the solid state.[1]
-
Troubleshooting Steps:
-
Proper Storage: Store solid ALCAR in a tightly sealed container in a desiccator at -20°C for long-term stability.[1]
-
Handling: When weighing, minimize the time the container is open to the atmosphere. Work quickly in a low-humidity environment if possible.
-
Quality Check: If significant clumping and odor are present, the compound has likely degraded. It is advisable to use a fresh, high-purity batch for your experiments.
-
Q3: I'm having trouble dissolving acetylcarnitine chloride.
-
Possible Cause: While generally soluble in aqueous solutions, the dissolution rate can be affected by temperature.
-
Troubleshooting Steps:
-
Solvent Temperature: Ensure your solvent (e.g., water, buffer) is at room temperature.
-
Gentle Warming: If necessary, gently warm the solution to aid dissolution, but avoid high temperatures which can accelerate degradation.
-
Sonication: Brief sonication can also help to dissolve the compound.
-
Analytical Methods for Stability Assessment
To quantitatively assess the stability of your ALCAR formulations, a stability-indicating analytical method is crucial. This method should be able to separate and quantify the parent compound (ALCAR) from its primary degradant (L-carnitine).
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of ALCAR and L-carnitine.[8][9][10][11]
Protocol Outline:
-
Sample Preparation:
-
For in vitro samples, dilute an aliquot with the initial mobile phase.
-
For biological samples (e.g., plasma, cell lysates), perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) containing a suitable internal standard (e.g., deuterated ALCAR).
-
Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column.
-
A typical mobile phase for HILIC could be a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific parent-to-daughter ion transitions for ALCAR, L-carnitine, and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for ALCAR stock solutions? For short-term use (up to a few days), store aqueous stock solutions at 4°C at a slightly acidic to neutral pH.[1] For long-term storage, it is best to aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.
-
Can I sterilize my ALCAR solutions by autoclaving? No. The high temperatures of autoclaving will cause significant degradation of ALCAR. Use sterile filtration with a 0.22 µm filter.[1]
-
How does temperature affect ALCAR stability? Higher temperatures accelerate the rate of hydrolysis. Therefore, it is important to keep solutions cool when not in use and to be mindful of the incubation temperature in your experiments.
-
Are there any common excipients that can help stabilize ALCAR in a simple solution? While complex formulations like liposomes are more effective, maintaining a slightly acidic pH with a suitable buffer system is the most straightforward way to improve stability in a simple aqueous solution. The use of co-solvents that reduce water activity may also offer some benefit, but this needs to be empirically tested for your specific application.
References
-
Daraee, H., Etemadi, A., Kouhi, M., Alimirzalu, S., & Akbarzadeh, A. (2016). Application of liposomes in medicine and drug delivery. Artificial cells, nanomedicine, and biotechnology, 44(1), 381-391. Available at: [Link]
-
LivOn Labs. (n.d.). Lypo-Spheric® Acetyl L-Carnitine. LivOn Labs. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). Acetyl-L-Carnitine in Plasma Analyzed with LCMS. MicroSolv. Available at: [Link]
-
Liu, H., Wang, L., & Li, D. (2006). Stability of acetyl-l-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. International journal of pharmaceutics, 311(1-2), 147-151. Available at: [Link]
- Google Patents. (n.d.). US20090196914A1 - Liposomal l-carnitine. Google Patents.
-
Cakir, S. N., Keskin, H., & Mao, Y. (2022). Polymeric Nanoparticle Versus Liposome Formulations: Comparative Physicochemical and Metabolomic Studies as L-Carnitine Delivery Systems. Pharmaceutical development and technology, 27(6), 737-748. Available at: [Link]
-
Wang, S., Wang, Y., & Liu, J. (2016). A comparison between conventional liposome and drug-cyclodextrin complex in liposome system. Colloids and Surfaces B: Biointerfaces, 147, 339-345. Available at: [Link]
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Zhang, Y., Wang, Y., & Wang, J. (2022). Characterization and stability of beta-acids/hydroxypropyl-β-cyclodextrin inclusion complex. Journal of Molecular Structure, 1265, 133423. Available at: [Link]
-
Abishek, K. G., et al. (2026). Optimization and troubleshooting, limitations, future opportunities for improvement in liposomes drug delivery technologies. ResearchGate. Available at: [Link]
-
Schooneman, M. G., Vaz, F. M., Houten, S. M., & Soeters, M. R. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 54(3), 883-889. Available at: [Link]
-
Palanikumar, L., Al-Hosani, S., Kalmouni, M., Nguyen, V. P., Ali, L., Pasricha, R., ... & Magzoub, M. (2020). pH-responsive high stability polymeric nanoparticles for targeted delivery of anticancer therapeutics. Communications biology, 3(1), 95. Available at: [Link]
-
Mignet, N., Seguin, J., & Chabot, G. G. (2024). Drugs in Cyclodextrin in Liposomes: How a Suitable Formulation of an Active Substance Can Improve Its Efficiency?. Pharmaceutics, 16(3), 329. Available at: [Link]
- Szejtli, J., & Szente, L. (1988). U.S. Patent No. 4,727,064. Washington, DC: U.S. Patent and Trademark Office.
-
Chidchai, P., Singpanna, K., Ketduang, K., Uamjan, A., Patrojanasophon, P., & Pornpitchanarong, C. (2023). Design and Development of Nanoparticles Containing α-Mangostin for Wound Application. Journal of Health Science and Medical Research, 41(6), 633-644. Available at: [Link]
-
G. (2021). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. Polymers, 13(16), 2677. Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceuticals, 16(8), 1074. Available at: [Link]
-
Koole, C., Dykstra, T., T’Kindt, R., & Van Bocxlaer, J. (2020). Low Bioavailability and High TMAO Production: Novel Insights Into Acetylcarnitine and Carnitine Metabolism. Clinical Pharmacology & Therapeutics, 108(2), 346-354. Available at: [Link]
-
Poorthuis, B. J., & J. M. F. G. Aerts. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using o-acetylated derivatives. Clinica Chimica Acta, 425, 138-143. Available at: [Link]
-
Sri, V., & K. P. R. Chowdary. (2023). Synthesis and Evaluation of Rutin–Hydroxypropyl β-Cyclodextrin Inclusion Complexes Embedded in Xanthan Gum-Based (HPMC-g-AMPS) Hydrogels for Oral Controlled Drug Delivery. Antioxidants, 12(2), 552. Available at: [Link]
-
Shahbazi-Mojarrad, J., Valizadeh, H., & Zakeri-Milani, P. (2021). Surface modification with cholesteryl acetyl carnitine, a novel cationic agent, elevates cancer cell uptake of the PEGylated liposomes. International journal of pharmaceutics, 609, 121148. Available at: [Link]
-
G. (2024). Cyclodextrin Drugs in Liposomes: Preparation and Application of Anticancer Drug Carriers. Pharmaceutical Research, 41(12), 3451-3464. Available at: [Link]
-
Vauthier, C., & Bouchemal, K. (2009). Methods for the preparation and manufacture of polymeric nanoparticles. Pharmaceutical research, 26(5), 1025-1058. Available at: [Link]
-
A. (2022). Simultaneous Analysis of L-Carnitine and Acetyl-L-Carnitine in Food Samples by Hydrophilic Interaction Nano-Liquid Chromatography. Molecules, 27(23), 8234. Available at: [Link]
-
P. (2022). Formulation of Caffeine–Hydroxypropyl-β-Cyclodextrin Complex in Hydrogel for Skin Treatment. Gels, 8(5), 263. Available at: [Link]
-
Li, W., & Cohen, L. H. (2004). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation. Rapid communications in mass spectrometry, 18(24), 3025-3032. Available at: [Link]
-
D. (2024). Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development. Antioxidants, 13(5), 536. Available at: [Link]
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- 2. Surface modification with cholesteryl acetyl carnitine, a novel cationic agent, elevates cancer cell uptake of the PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
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- 11. bevital.no [bevital.no]
Technical Support Center: Troubleshooting Baseline Noise in Acetylcarnitine HPLC Analysis
Welcome to the technical support center for troubleshooting baseline noise in the HPLC analysis of acetylcarnitine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during their experiments. The following question-and-answer format directly addresses specific problems, providing in-depth explanations and actionable solutions to ensure the integrity and reliability of your chromatographic data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant baseline noise in my acetylcarnitine HPLC analysis. What are the most common initial checks I should perform?
A1: When faced with a noisy baseline, a systematic approach to identify the source is crucial. The noise can generally be categorized as either regular (cyclical) or irregular.[1] Regular noise often points to issues with the pump or detector, while irregular noise is more commonly associated with contamination or air bubbles.[1]
Here is a logical workflow to begin your troubleshooting:
-
Isolate the Pump vs. the Detector: A simple yet effective diagnostic is to stop the pump flow.[2] If the noise disappears, the issue is likely related to the pump, mobile phase, or other components in the flow path. If the noise persists, the problem is almost certainly within the detector itself (e.g., a failing lamp).[1][2]
-
Inspect the Pressure Trace: Examine the pressure reading from your HPLC system. Significant pressure fluctuations that correlate with the baseline noise strongly suggest a problem with the pump, such as worn seals or check valves, or the presence of air in the system.[3]
-
Run a Blank Injection: Injecting your mobile phase as a blank sample can help determine if the noise is coming from your sample preparation or the system itself.[4] If the noise is present in the blank run, it confirms a system-related issue.
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Start -> StopPump; StopPump -> NoisePersists; NoisePersists -> DetectorIssue [label="Yes"]; NoisePersists -> CheckPressure [label="No"]; CheckPressure -> PressureFluctuates; PressureFluctuates -> PumpIssue [label="Yes"]; PressureFluctuates -> RunBlank [label="No"]; RunBlank -> NoiseInBlank; NoiseInBlank -> SystemContamination [label="Yes"]; NoiseInBlank -> SamplePrepIssue [label="No"]; } Initial diagnostic workflow for baseline noise.
Q2: My baseline noise is irregular and spiky. What are the likely causes and how can I fix this?
A2: Irregular and spiky baseline noise is often a sign of air bubbles in the system or contamination.[1]
-
Air Bubbles: Air can get trapped in the pump, detector flow cell, or fittings.[5] This is especially common if the mobile phase has not been properly degassed.[6][7]
-
Contamination: Contaminants can be introduced from various sources, including the mobile phase, sample, or leaching from system components.[9] These can accumulate on the column or in the detector flow cell.
-
Solution:
-
Mobile Phase: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[10][11] Expired additives can also be a source of contamination.[11]
-
System and Column: A systematic cleaning is often necessary. If you suspect column contamination, a dedicated cleaning procedure is required.[12][13] For general system contamination, flushing all lines with a sequence of solvents of decreasing and then increasing polarity can be effective.[14]
-
Ghost Peaks: These are unexpected peaks that can appear in your chromatogram, often due to impurities in the mobile phase or carryover from previous injections.[9] Running a blank gradient can help identify if your mobile phase is the source.[9] Using a "ghost trap" or in-line filter can help remove these impurities before they reach the column.[15][16]
-
-
Q3: I'm seeing a drifting baseline in my isocratic analysis of acetylcarnitine. What could be causing this?
A3: Baseline drift in isocratic methods can be frustrating. The primary causes are typically related to temperature fluctuations, changes in mobile phase composition, or column contamination.[1]
-
Temperature Fluctuations: The detector and column are sensitive to changes in ambient temperature.[1] Without proper temperature control, the baseline can drift, especially during long analytical runs.
-
Changes in Mobile Phase Composition: Even in an isocratic system, the mobile phase composition can change over time, especially if it's a pre-mixed solution in an unsealed container.[1] This can be due to the evaporation of more volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the reservoir bottles capped.[5] If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.
-
-
Column Contamination or Lack of Equilibration: If the column is contaminated with strongly retained compounds from previous injections, they may slowly elute, causing the baseline to drift.[1] Insufficient column equilibration with the mobile phase can also lead to drift.[5]
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Start -> CheckTemp; CheckTemp -> TempStable; TempStable -> UseOven [label="No"]; TempStable -> CheckMobilePhase [label="Yes"]; UseOven -> Resolved; CheckMobilePhase -> FreshMobilePhase; FreshMobilePhase -> PrepareFresh [label="No"]; FreshMobilePhase -> CheckColumn [label="Yes"]; PrepareFresh -> Resolved; CheckColumn -> EquilibrateAndClean; EquilibrateAndClean -> Resolved; } Troubleshooting baseline drift in isocratic analysis.
Q4: My acetylcarnitine analysis uses a gradient elution, and I'm seeing significant baseline noise. Are there specific considerations for gradient methods?
A4: Yes, gradient elution can introduce its own set of challenges regarding baseline noise. The changing mobile phase composition can exacerbate certain issues.
-
Poorly Mixed Mobile Phase: If the solvents are not mixed thoroughly and uniformly, it can result in refractive index changes that manifest as baseline noise, particularly with UV detectors.[6]
-
Mobile Phase Impurities: Impurities in your weaker solvent can become concentrated on the column at the beginning of the gradient and then elute as the percentage of the stronger solvent increases, causing "ghost peaks" and a noisy baseline.[9]
-
Solution: Use high-purity, gradient-grade solvents.[11] Filtering your mobile phase through a 0.45 µm or 0.22 µm filter can also help.
-
-
Detector Wavelength: Acetylcarnitine itself lacks a strong chromophore, so detection is often performed at low UV wavelengths (around 205-220 nm).[20] Solvents and additives can have significant absorbance at these wavelengths, and changes in their concentration during a gradient can cause baseline shifts and noise.[6][21]
-
Solution: Choose a mobile phase with low UV cutoff, such as acetonitrile over methanol.[7] If using a buffer, select one with minimal absorbance at your chosen wavelength. Also, ensure the detector lamp has sufficient energy at the lower wavelength.[5] An aging lamp can contribute to increased noise.[1][6]
-
| Parameter | Recommendation for Gradient Analysis | Rationale |
| Solvent Purity | Use gradient-grade solvents. | Minimizes baseline drift and ghost peaks caused by impurities.[11] |
| Mobile Phase Prep | Prepare fresh daily and filter. | Prevents microbial growth and removes particulates. |
| Degassing | Ensure efficient online degassing. | Prevents bubble formation as solvent composition changes.[6] |
| Detector Settings | Optimize wavelength for signal-to-noise. | Low wavelengths can increase noise from mobile phase absorbance.[6][21] |
| System Equilibration | Allow for sufficient re-equilibration time between runs. | Ensures reproducible retention times and a stable starting baseline.[22] |
Q5: Could my sample preparation be contributing to the baseline noise in my acetylcarnitine analysis?
A5: Absolutely. The sample matrix can be a significant source of contaminants that lead to baseline issues. Acetylcarnitine is a highly polar compound, and biological samples often contain many other components that can interfere with the analysis.[23]
-
Insufficient Sample Cleanup: Complex matrices, such as plasma or tissue extracts, can introduce proteins, lipids, and salts that may not be fully removed during sample preparation. These can accumulate on the column, leading to increased backpressure and baseline noise.[13]
-
Injecting a "Dirty" Blank: It's good practice to run a "process blank" – a sample that has gone through the entire extraction procedure without the analyte.[4] This will help you identify any artifacts or contaminants introduced by your sample preparation reagents or steps.
Experimental Protocols
Protocol 1: Systematic HPLC System Flush
This protocol is designed to remove contaminants and air from the HPLC system.
-
Disconnect the Column: Replace the column with a union or a backpressure restrictor.
-
Prepare Flushing Solvents: Have bottles of high-purity water, isopropanol (or methanol), and hexane (for severe non-polar contamination, if compatible with your system) ready.
-
Flush with Isopropanol: Purge all pump lines with isopropanol and flush the system at a moderate flow rate (e.g., 2-5 mL/min for a standard analytical system) for at least 30 minutes.
-
Flush with Water: Switch to high-purity water and flush for another 30 minutes. This is crucial for removing salts.
-
Final Isopropanol Flush: Flush again with isopropanol for 15-20 minutes to remove the water before introducing your mobile phase.
-
Equilibrate with Mobile Phase: Introduce your mobile phase and allow the system to equilibrate until the baseline is stable.
Protocol 2: Reversed-Phase Column Cleaning
This protocol is a general-purpose cleaning procedure for C18 columns used in acetylcarnitine analysis. Always consult the column manufacturer's specific recommendations.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
-
Flush with Water: Flush the column with 10-20 column volumes of high-purity water to remove any buffer salts.[19]
-
Flush with Strong Organic Solvent: Flush with 10-20 column volumes of 100% acetonitrile or methanol. This will remove strongly retained hydrophobic compounds.[19]
-
Intermediate Polarity Flush (Optional): For more stubborn contaminants, a flush with isopropanol can be effective.[12]
-
Re-equilibrate: Reconnect the column to the detector and thoroughly equilibrate with your mobile phase until the baseline is stable.
References
-
Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from [Link]
-
YouTube. (2022, October 25). HPLC Troubleshooting: What is causing baseline noise? Retrieved from [Link]
-
LCGC. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]
-
Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]
-
LCGC. (2019, February 13). HPLC Diagnostic Skills–Noisy Baselines. Retrieved from [Link]
-
Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis? Retrieved from [Link]
-
ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC? Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Reddit. (2019, July 29). HPLC Noise problem. Any advice? Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]
-
ResearchGate. (2015, July 25). Common Causes of Baseline Noise in HPLC & UHPLC Systems. Retrieved from [Link]
-
ResearchGate. (2014, October 30). How can I eliminate baseline noise in HPLC? Retrieved from [Link]
-
ResearchGate. (2025, April 24). Validated HPLC Method for Stability-Indicating Quantitative Determination of L-Carnitine in Pharmaceuticals and Supplements. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from [Link]
-
ResearchGate. (2025, December 27). Simultaneous Analysis of L-Carnitine and Acetyl-L-Carnitine in Food Samples by Hydrophilic Interaction Nano-Liquid Chromatography. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this? Retrieved from [Link]
-
GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). Column Care. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Retrieved from [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Retrieved from [Link]
-
PubMed. (n.d.). Enantiomeric Purity Determination of acetyl-L-carnitine by Reversed-Phase High-Performance Liquid Chromatography Using Chiral Derivatization. Retrieved from [Link]
-
Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]
-
ResearchGate. (2014, November 20). How can you avoid ghost peaks in gradient HPLC? Does anyone have experience with Inline-mobile-phase-cleaning columns? Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
BeVital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Retrieved from [Link]
-
Axion Labs. (n.d.). Clean A Reverse-Phase HPLC Column in 2 Simple Steps. Retrieved from [Link]
-
MDPI. (n.d.). Simultaneous Analysis of L-Carnitine and Acetyl-L-Carnitine in Food Samples by Hydrophilic Interaction Nano-Liquid Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Isocratic v. Gradient. Retrieved from [Link]
-
Separation Science. (n.d.). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
-
Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]
-
Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Retrieved from [Link]
-
ResearchGate. (2025, April 24). Validated HPLC Method for Stability-Indicating Quantitative Determination of L-Carnitine in Pharmaceuticals and Supplements. Retrieved from [Link]
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minimizing degradation of (±)-Acetylcarnitine chloride during storage
[1][5]
Validated Experimental Protocols
Protocol A: Preparation of High-Stability Stock Solution
Use this protocol to create a stock solution that remains stable for 3–6 months at -20°C.
-
Solvent Selection: Use Nuclease-free water or dilute HCl (0.01 M). Do not use PBS.
-
Reasoning: The natural pH of ALCAR dissolved in water is acidic (~pH 2.5), which auto-stabilizes the ester bond.
-
-
Dissolution: Dissolve ALCAR to a concentration of 10–100 mg/mL.
-
Note: Avoid vortexing aggressively if not necessary; gentle inversion minimizes air entrapment.
-
-
Sterilization: Pass through a 0.22 µm PES syringe filter.
-
Aliquoting (Critical Step): Aliquot into single-use volumes (e.g., 50 µL or 100 µL) in high-quality, O-ring sealed cryovials.
-
Self-Validation: This prevents freeze-thaw cycles. Each thaw introduces condensation (moisture), accelerating degradation of the remaining stock.
-
-
Storage: Store at -20°C or -80°C.
Protocol B: The "Vinegar Check" (Rapid QC)
A non-destructive qualitative test before using old stock.
-
Method: If using a solid stored for >6 months, open the vial in a neutral-smelling room.
-
Observation: Waft the air above the vial toward your nose.
-
Pass/Fail Criteria:
-
No Odor / Faint Chemical Smell: PASS.
-
Sharp/Vinegar Odor: FAIL. Significant hydrolysis has released free acetic acid.[1]
-
-
Verification (Optional): Dissolve a small amount in water and check pH. If the pH is significantly lower than the theoretical value for that concentration (due to excess acetic acid), discard.
References
-
Mazzo, D. J., et al. (2025). Stability of Acetyl-L-carnitine in 5% Dextrose Using a High-Performance Liquid Chromatography–Mass Spectrometry Method. International Journal of Pharmaceutical Compounding. Retrieved from and
-
Cayman Chemical. (2024). Acetyl-L-carnitine (chloride) Product Information & Stability. Retrieved from
-
MedChemExpress. (2023). Acetyl-L-carnitine Hydrochloride Certificate of Analysis & Storage. Retrieved from [4]
-
Cosmo Bio USA. (2015). Material Safety Data Sheet: Acetyl-L-Carnitine HCl. Retrieved from
Sources
removing impurities from commercial (±)-Acetylcarnitine chloride
Welcome to the technical support center for (±)-Acetylcarnitine chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the purification of commercial this compound. Here, you will find troubleshooting guides and FAQs to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.
Introduction: The Challenge of Purity
This compound is a crucial molecule in various research applications. However, its efficacy is highly dependent on its purity. Commercial grades can contain a variety of impurities stemming from synthesis, degradation, or storage. These include diastereomeric impurities (the D-enantiomer), unreacted starting materials, and hydrolysis products such as carnitine and acetic acid. Furthermore, its highly hygroscopic nature presents unique handling challenges.[1]
This guide provides robust, field-proven protocols and insights to help you purify commercial this compound to a standard suitable for demanding applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound typically contains several types of impurities. These can be broadly categorized as:
-
Synthesis-Related Impurities: These include residual starting materials from the chemical synthesis process and by-products like croton betaine hydrochloride, which can form under certain reaction conditions.[2]
-
Enantiomeric Impurities: Since you are working with the racemic (±) mixture, the primary concern is not the presence of the other enantiomer. However, for applications requiring the pure L- or D-form, the other enantiomer is a significant impurity. Chiral chromatography is required for their separation.[3][4][5]
-
Degradation Products: this compound is susceptible to hydrolysis, especially at elevated temperatures and basic pH.[1][6] This breaks the ester bond, yielding L-carnitine and acetic acid.[1] The presence of moisture, due to the compound's hygroscopic nature, can accelerate this degradation.[1]
-
Residual Solvents: Solvents used during synthesis and initial purification, such as ethanol or acetone, may be present in trace amounts.
Q2: Why is my solid this compound clumpy and smells of vinegar?
A2: This is a classic sign of degradation. This compound is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] This absorbed water can then hydrolyze the acetyl ester bond, releasing acetic acid, which results in a vinegar-like odor, and L-carnitine. The presence of moisture also leads to the physical clumping of the powder. To prevent this, always store the compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment, at the recommended temperature (typically -20°C for long-term storage).[1][3]
Q3: Can I use recrystallization to separate the D- and L-enantiomers?
A3: No, standard recrystallization will not separate enantiomers. Enantiomers have identical physical properties, including solubility in achiral solvents. Therefore, they will co-crystallize from solution. To separate enantiomers, you must use a chiral separation technique, such as preparative chiral high-performance liquid chromatography (HPLC) or diastereomeric salt formation.[7]
Q4: What are the best analytical techniques to verify the purity of my final product?
A4: A multi-pronged approach is recommended for comprehensive purity analysis:
-
HPLC/UPLC: A reverse-phase HPLC method is excellent for quantifying non-chiral impurities and degradation products. This method can be scaled for preparative purification.[6][8]
-
Chiral HPLC: This is essential for determining the enantiomeric excess if you are aiming to isolate a single enantiomer.[3][5][9]
-
Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy is a powerful tool for structural confirmation and can be used to detect and quantify impurities with distinct proton signals.[10][11]
-
Mass Spectrometry (MS): LC-MS is highly sensitive for detecting and identifying trace-level impurities and degradation products.[12][13]
Purification Workflow Overview
The general workflow for purifying commercial this compound involves removing major impurities through a primary method like recrystallization, followed by analytical verification. For higher purity requirements or chiral separation, chromatography is employed.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solids.[14][15] It relies on the differential solubility of the compound of interest and its impurities in a chosen solvent system at different temperatures. For this compound, ethanol-based systems are highly effective.[8][15]
Detailed Protocol: Recrystallization from Absolute Ethanol
This protocol is adapted from established methods for purifying acetylcarnitine hydrochloride.[15]
Objective: To remove polar and non-polar impurities, yielding a product with purity >99%.
Materials:
-
Commercial this compound
-
Absolute Ethanol (Anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum oven or desiccator
Step-by-Step Methodology:
-
Dissolution:
-
For every 1 gram of crude this compound, add approximately 4-5 mL of absolute ethanol to an Erlenmeyer flask. Rationale: Using the minimum amount of hot solvent is key to maximizing yield.
-
Add a magnetic stir bar and gently heat the mixture to approximately 75-80°C with continuous stirring.[15] Causality: Heating increases the solubility of the acetylcarnitine chloride, allowing it to fully dissolve. Staying below the boiling point of ethanol (~78°C) prevents excessive solvent loss.
-
Continue adding small aliquots of ethanol if necessary until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Cooling and Crystallization:
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, undisturbed. Rationale: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
After the solution has reached room temperature (you should see crystal formation), place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.[15] Causality: The solubility of acetylcarnitine chloride in ethanol decreases significantly at lower temperatures, leading to a higher recovery of the purified product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold absolute ethanol (1-2 mL per gram of starting material). Rationale: The cold solvent will wash away residual soluble impurities from the crystal surfaces without significantly dissolving the desired product.
-
-
Drying:
-
Dry the purified crystals under vacuum at a low temperature (e.g., 30-40°C) for several hours or until a constant weight is achieved. Rationale: It is critical to remove all residual solvent. Given the compound's hygroscopic nature, drying under vacuum is essential to also remove any adsorbed water.
-
| Parameter | Recommended Value | Rationale |
| Solvent | Absolute Ethanol | Good solubility at high temp, poor at low temp. |
| Dissolution Temp. | 75-80°C | Ensures complete dissolution without boiling.[15] |
| Cooling Rate | Slow (ambient), then ice bath | Promotes pure crystal growth, maximizes yield.[14] |
| Final Purity | >99% achievable | Effective for removing common synthesis impurities.[15] |
Common Recrystallization Problems & Solutions
Problem 1: The compound "oils out" instead of crystallizing.
-
Symptom: A liquid, often oily or syrupy, separates from the solution instead of solid crystals.
-
Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute-solvent mixture. It can be caused by cooling too rapidly or the presence of impurities that depress the melting point.[16] Oiled-out products are often impure because the oil acts as a solvent for impurities.[16]
-
Solutions:
-
Re-heat and Add Solvent: Heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of hot solvent to decrease the supersaturation level. Then, attempt to cool the solution much more slowly.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth to begin.[16]
-
Seeding: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.[16]
-
Problem 2: No crystals form, even after cooling in an ice bath.
-
Symptom: The solution remains clear with no precipitate.
-
Causality: This is usually due to one of two reasons: either too much solvent was used, and the solution is not saturated, or the solution is highly supersaturated but lacks a nucleation point to initiate crystallization.[16]
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow it to cool again. Be careful not to evaporate too much, or the product may crash out of solution impurely.
-
Induce Nucleation: Use the "Scratching" or "Seeding" techniques described above.
-
Introduce an Anti-Solvent: If using a mixed solvent system (e.g., ethanol/water), you can sometimes add a few drops of the "anti-solvent" (the one in which the compound is less soluble) to induce precipitation. This should be done with caution as it can sometimes cause oiling out.
-
Problem 3: The recovery yield is very low.
-
Symptom: The mass of the final dried crystals is significantly lower than expected.
-
Causality: This can be due to several factors:
-
Using a large excess of solvent during the dissolution step.
-
Not cooling the solution for a sufficient amount of time to allow for complete crystallization.
-
Washing the crystals with solvent that was not ice-cold, or using too much washing solvent.
-
The starting material contained a very high percentage of impurities.
-
-
Solutions:
-
Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent required for complete dissolution.
-
Maximize Crystallization Time: Ensure the solution is cooled in an ice bath for at least an hour.
-
Proper Washing Technique: Always use minimal amounts of ice-cold solvent for washing the filter cake.
-
Second Crop: The filtrate (mother liquor) can be concentrated by evaporating a portion of the solvent and re-cooling to obtain a second, though likely less pure, crop of crystals.
-
Caption: Troubleshooting logic for common recrystallization issues.
References
- Preparation method of acetyl L-carnitine hydrochloride. (CN117185945A).
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Method for isolation and purification of L-carnitine. (JP5561506B2).
-
Recrystallization Problems and Solutions. University of California, Los Angeles. [Link]
-
How to recrystallize an oily compound after column chromatography? ResearchGate. [Link]
-
Synthesis of isomers of acetylcarnitylcholine and other carnitine derivatives. Canadian Journal of Chemistry. [Link]
-
Separation of Acetyl-L-carnitine hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. PubMed. [Link]
-
Determination of the Enantiomeric Purity of L-Carnitine and Acetyl-L-Carnitine by Chiral Liquid Chromatography. ResearchGate. [Link]
-
Acetyl-L-Carnitine | C9H17NO4 | CID 7045767. PubChem. [Link]
-
Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Bevital. [Link]
-
Enantiomeric Purity Determination of acetyl-L-carnitine by Reversed-Phase High-Performance Liquid Chromatography Using Chiral Derivatization. PubMed. [Link]
-
How to avoid the formation of oil droplets during recrystallization? ResearchGate. [Link]
-
Levacecarnine hydrochloride | C9H18ClNO4 | CID 2733928. PubChem. [Link]
- Process for l-carnitine and acetyl l-carnitine hydrochloride. (WO2007139238A1).
-
Safety Data Sheet: Acetyl-L-carnitine hydrochloride. Chemos GmbH & Co.KG. [Link]
-
Simultaneous Analysis of L-Carnitine and Acetyl-L-Carnitine in Food Samples by Hydrophilic Interaction Nano-Liquid Chromatography. PMC. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. SciRP.org. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Preparative Chromatography Solutions. Daicel Chiral Technologies. [Link]
-
¹H NMR spectrum used for purity evaluation of five kinds of acylcarnitines. ResearchGate. [Link]
-
A Mass Spectral Library of Acylcarnitines Derived from Human Urine. PMC. [Link]
-
Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents. PubMed. [Link]
Sources
- 1. WO2007139238A1 - Process for l-carnitine and acetyl l-carnitine hydrochloride - Google Patents [patents.google.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Levacecarnine hydrochloride | C9H18ClNO4 | CID 2733928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Separation of Acetyl-L-carnitine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP2360141A1 - A preparation method of high-purity l-carnitine - Google Patents [patents.google.com]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. CN117185945A - Preparation method of acetyl L-carnitine hydrochloride - Google Patents [patents.google.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
optimizing solvent selection for acetylcarnitine chloride recrystallization
Technical Support Center: Acetyl-L-Carnitine Hydrochloride (ALC) Recrystallization
Introduction
Welcome to the technical support center. You are likely here because Acetyl-L-carnitine hydrochloride (ALC) is presenting specific purification challenges. Unlike standard organic solids, ALC combines extreme water solubility with significant hygroscopicity and a tendency to form solvates or "oil out" during crystallization.
This guide moves beyond basic recipes. It deconstructs the thermodynamic and kinetic reasons why your crystallization might be failing and provides self-validating protocols to fix it.
Module 1: Solvent System Selection Strategy
Q: Which solvent system offers the best balance between yield and impurity rejection?
A: There is no single "perfect" solvent; the choice depends on your primary impurity profile (inorganic salts vs. organic byproducts). However, for high-purity recrystallization, Ethanol/Acetone and Isobutanol are the industry standards.
Solvent Performance Matrix
| Solvent System | Role | Primary Mechanism | Pros | Cons |
| Ethanol (Abs.)[1][2] / Acetone | Recommended | Solvent / Anti-solvent | Excellent rejection of inorganic salts (NaCl/NH4Cl) which are insoluble in acetone. | Requires precise anti-solvent addition rates to prevent oiling out. |
| Isobutanol | Industrial Alternative | Temperature-dependent Solubility | High optical purity enhancement; allows water azeotropic removal. | Higher boiling point (108°C) increases risk of thermal hydrolysis if not vacuum distilled. |
| Methanol / Ethyl Acetate | Secondary Option | Solvent / Anti-solvent | Methanol dissolves ALC faster than ethanol. | Methanol is harder to remove (solvate formation risk); toxicity concerns. |
| Water | Avoid | Solvent | ALC is too soluble (>1 g/mL). | Extreme difficulty in drying; promotes hydrolysis to L-carnitine. |
Technical Insight: ALC is highly soluble in lower alcohols due to hydrogen bonding capabilities. The addition of a ketone (acetone) or ester (ethyl acetate) breaks the solvation shell, forcing the salt lattice to reform. The dielectric constant drop (from
for ethanol tofor acetone) drives this supersaturation [1, 2].
Module 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
Q: Why does my solution form a sticky oil at the bottom of the flask instead of crystals?
A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[3] This occurs when the solution enters a "metastable zone" where it is thermodynamically more favorable to separate into a solute-rich liquid phase (the oil) than to nucleate a solid crystal.[3]
The Causality:
-
Supersaturation Spike: Adding anti-solvent (Acetone) too fast creates a local region of extreme supersaturation.
-
Impurity Effect: Synthesis byproducts (crotonobetaine or free carnitine) depress the melting point of the hydrated phase, stabilizing the oil.
-
Water Content: Even trace water acts as a plasticizer, encouraging the formation of a viscous "hydrated melt" rather than a rigid lattice.
Visual Troubleshooting Logic (LLPS)
Figure 1: Decision tree for mitigating oiling out (LLPS) during ALC crystallization.
Module 3: Managing Hygroscopicity & Hydrolysis
Q: The product becomes sticky immediately after filtration. How do I prevent this?
A: ALC is deliquescent. It will absorb atmospheric moisture until it dissolves in it. Furthermore, moisture + heat = hydrolysis (degradation to L-carnitine and acetic acid).
The "Self-Validating" Handling Protocol:
-
The "Dry" Wash: Never wash the filter cake with the crystallization solvent (e.g., Ethanol). Wash only with the anhydrous anti-solvent (e.g., Acetone or Diethyl Ether). This strips residual alcohol and creates a hydrophobic barrier temporarily.
-
Atmospheric Control: Filtration must occur under a nitrogen blanket or in a room with RH < 30%.
-
Vacuum Application: Do not air dry. Transfer immediately to a vacuum oven (40°C, < 10 mbar).
Q: How do I know if hydrolysis occurred during recrystallization? A: Check the HPLC or NMR. An increase in the "free carnitine" peak relative to the crude material indicates thermal degradation.
-
Threshold: Free carnitine should be < 0.5%.
-
Prevention:[4] Keep solution temperature < 50°C. If using Isobutanol (bp 108°C), use vacuum to lower the boiling point during dissolution [3].
Module 4: Standard Operating Procedure (SOP)
Protocol: Ethanol/Acetone Recrystallization of ALC Target: Removal of inorganic salts and optical purification.
Prerequisites:
-
Crude Acetyl-L-carnitine HCl[2]
-
Absolute Ethanol (Anhydrous)
-
Acetone (Anhydrous, chilled to 0°C)
-
Nitrogen line
Step-by-Step Methodology:
-
Dissolution (The Saturation Point):
-
Charge crude ALC into a flask.
-
Add Absolute Ethanol (ratio: 3.0 mL per gram of ALC).
-
Heat to 45–50°C . Stir until dissolved.
-
Checkpoint: If undissolved solids remain (likely inorganic salts like NH4Cl), filter them out hot through a sintered glass funnel.
-
-
Nucleation Setup:
-
Cool the filtrate slowly to 25°C .
-
Critical Step: Add Acetone dropwise until the solution turns slightly turbid (cloud point). Stop stirring.
-
Add seed crystals (0.1% w/w) if available. Allow to stand for 15 minutes to establish a crystal lattice.
-
-
Crystal Growth:
-
Resume slow stirring.
-
Add remaining Acetone slowly over 1 hour. Target final ratio: 1:3 (Ethanol:Acetone) .
-
Cool the slurry to 0–5°C and hold for 2 hours.
-
-
Isolation:
-
Filter rapidly under Nitrogen.
-
Wash: Displacement wash with cold, anhydrous Acetone (2x cake volume).
-
Dry: Vacuum oven at 40°C for 6 hours.
-
Process Flow Visualization
Figure 2: Optimized workflow for Ethanol/Acetone recrystallization.
References
-
Cayman Chemical. (2022).[5] Acetyl-L-carnitine (chloride) Product Information & Solubility Data. Link
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Troubleshooting. Link
-
K. Sakamoto et al. (2014). Method for isolation and purification of L-carnitine. JP Patent 5561506B2. Link
-
H. Zhou et al. (2023). Preparation method of acetyl L-carnitine hydrochloride. CN Patent 117185945A. Link
-
BenchChem. (2025).[6] Long-term stability and storage of Acetyl-L-Carnitine for research. Link
Sources
- 1. JP5561506B2 - Method for isolation and purification of L-carnitine - Google Patents [patents.google.com]
- 2. CN117185945A - Preparation method of acetyl L-carnitine hydrochloride - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Hygroscopicity Issues in Acetyl-L-Carnitine Hydrochloride Weighing
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for handling Acetyl-L-Carnitine Hydrochloride (HCl), a compound known for its challenging hygroscopic nature. Our goal is to equip you with the expertise to mitigate moisture-related weighing errors, ensuring the accuracy and reproducibility of your experiments.
The Challenge: Understanding the Hygroscopicity of Acetyl-L-Carnitine HCl
Acetyl-L-carnitine HCl is a salt form of L-carnitine that readily absorbs moisture from the atmosphere.[1][2] This property, known as hygroscopicity, can introduce significant errors in weighing, leading to inaccuracies in solution concentrations and potentially compromising experimental outcomes.[3][4] The absorption of water can alter the physical state of the compound, causing it to become clumpy or even deliquesce (dissolve in the absorbed water).[3] Furthermore, the presence of moisture can accelerate the hydrolysis of the ester bond in acetyl-l-carnitine, leading to its degradation into L-carnitine and acetic acid.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my Acetyl-L-Carnitine HCl clumping, and what can I do about it?
A1: Clumping is a direct result of moisture absorption.[3] Acetyl-L-Carnitine HCl's high affinity for water causes particles to stick together. To prevent this, always store the compound in a tightly sealed container, preferably in a desiccator, and minimize its exposure to ambient air during handling.[1][5] If clumping has already occurred, you may need to dry the product under a vacuum at a temperature that does not compromise its stability.
Q2: I'm seeing a continuous increase in weight on the analytical balance. What's happening?
A2: This is a classic sign of a hygroscopic substance absorbing moisture from the air.[4] The longer the compound is exposed to the atmosphere on the balance pan, the more water it will absorb, leading to a steady increase in the measured weight. This directly impacts the accuracy of your measurement.
Q3: What are the ideal environmental conditions for weighing Acetyl-L-Carnitine HCl?
A3: A controlled environment is crucial. Ideally, weighing should be performed in a glove box with controlled low humidity.[3][6][7] If a glove box is unavailable, aim for a room with low ambient humidity, ideally between 40% and 60% relative humidity (RH).[8][9] Balances should not be operated below 20% or above 80% RH.[10]
Q4: How should I store Acetyl-L-Carnitine HCl to maintain its integrity?
A4: For long-term stability, store solid Acetyl-L-Carnitine HCl in a tightly sealed container at -20°C.[1] For shorter periods, 2-8°C is acceptable.[1] It is critical to protect it from light and moisture.[1] Using a desiccator for storage at room temperature is also a good practice to keep the compound dry.[11][12]
Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to addressing the challenges of weighing Acetyl-L-Carnitine HCl.
Problem: Inaccurate and Non-Reproducible Weighing
dot graph TD { A[Start: Inaccurate Weighing of Acetyl-L-Carnitine HCl] --> B{Observe Balance Reading}; B --> C[Reading Continuously Increasing?]; C -- Yes --> D{Compound is Absorbing Moisture}; C -- No --> E[Check for Other Issues: Static, Drafts, Temperature]; D --> F[Implement Controlled Weighing Protocol]; F --> G{Weighing Environment}; G --> H[Ideal: Glove Box]; G --> I[Alternative: Low Humidity Room]; F --> J{Weighing Technique}; J --> K[Work Quickly]; J --> L[Use Weighing by Difference]; J --> M[Use Appropriate Tools]; F --> N[Verify Accuracy]; N --> O{Result: Accurate & Reproducible Weight};
} idot Decision workflow for troubleshooting weighing issues.
Solution: Implementing a Validated Weighing Protocol
To ensure accuracy, a multi-faceted approach involving environmental control, proper technique, and the right equipment is necessary.
Controlling the humidity in your weighing area is paramount.[13]
| Environment | Relative Humidity (RH) | Temperature | Key Considerations |
| Ideal | < 40% | 20-25°C | Glove box with inert gas or dry air supply.[3][6][7] |
| Acceptable | 40-60% | 20-25°C | Controlled room with a dehumidifier.[8][9] |
| Unacceptable | > 60% | Fluctuating | High risk of significant moisture absorption. |
A. Weighing by Difference (Recommended)
This technique minimizes the exposure of the compound to the atmosphere.
Protocol:
-
Place the sealed container of Acetyl-L-Carnitine HCl on the analytical balance and record the initial weight (W1).
-
Remove the container from the balance.
-
Quickly transfer an approximate amount of the compound to your desired vessel.
-
Reseal the original container and place it back on the balance.
-
Record the final weight (W2).
-
The weight of the transferred compound is W1 - W2.
B. Direct Weighing (Use with Caution)
If direct weighing is necessary, speed and preparation are key.
Protocol:
-
Have all necessary equipment (spatula, weighing boat/paper, receiving vessel) ready.
-
Tare the weighing vessel on the analytical balance.
-
Briefly open the Acetyl-L-Carnitine HCl container, quickly transfer the desired amount to the tared vessel, and immediately close the container.
-
Record the weight as quickly as possible once the reading stabilizes. Be aware that the weight may start to drift upwards as the compound absorbs moisture.[4]
-
Analytical Balance: Use a calibrated analytical balance with a draft shield.[14][15][16] Ensure the balance is level and located in a vibration-free area away from direct sunlight and air drafts.[14][17]
-
Glove Box: Provides the most controlled environment for handling highly hygroscopic materials.[18][19]
-
Desiccator: Essential for storing Acetyl-L-Carnitine HCl and any tools (e.g., spatulas, weighing boats) that will come into contact with it.[11][20][21]
-
Weighing Vessels: Use weighing bottles with ground glass stoppers or other sealable containers to minimize air exposure.[22]
-
Spatulas: Ensure spatulas are clean and completely dry before use.
dot graph TD { subgraph "Preparation Phase" A[Acclimatize Acetyl-L-Carnitine HCl to Room Temperature] --> B[Prepare Low-Humidity Weighing Area]; B --> C[Ensure Balance is Calibrated and Level]; C --> D[Pre-dry all Equipment in Desiccator]; end
} idot Recommended workflow for weighing Acetyl-L-Carnitine HCl.
Impact of Moisture on Stability and Experimental Integrity
Moisture doesn't just affect the weight; it can compromise the chemical integrity of Acetyl-L-Carnitine HCl. The presence of water can lead to hydrolysis, breaking down the molecule and reducing its purity.[1] This is particularly critical in quantitative studies where the exact molar concentration is essential for accurate results. Studies have shown that the stability of acylcarnitines is influenced by temperature and humidity, with storage at lower temperatures and humidity levels recommended to minimize degradation.[23][24]
By implementing the rigorous protocols outlined in this guide, you can be confident in the accuracy of your weighing results and the integrity of your experimental data.
References
-
Xi'an Healthful Biotechnology Co.,Ltd. (n.d.). Acetyl-L-Carnitine HCL Powder. Retrieved from [Link]
-
Sartorius. (2021, August 25). Tips to Ensure Reliable Weighing Results from Laboratory Balances. Retrieved from [Link]
-
Reddit. (2021, July 6). Tips on weighing hygroscopic substance on a microbalance. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Top Tips for Lab Weighing with OHAUS. Retrieved from [Link]
-
Mettler Toledo. (n.d.). School experiments. Retrieved from [Link]
-
Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]
-
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]
-
YouTube. (2009, November 14). How to make a Desiccator Bag for Drying Chemicals. Retrieved from [Link]
-
Lab Manager. (2025, October 1). Analytical Balances and Proper Weighing Practices. Retrieved from [Link]
-
Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]
-
Cole-Parmer. (2022, February 11). Balance Best Practices for Lab Balance Use. Retrieved from [Link]
-
YouTube. (2019, August 21). Using a glovebox: bringing items in and weighing. Retrieved from [Link]
-
Camlab. (n.d.). A simple guide to desiccators. Retrieved from [Link]
- Google Patents. (n.d.). WO2025108209A1 - Moisture-proof acetyl l-carnitine.
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
POBEL. (2025, June 17). What Is a Laboratory Desiccator and What Is It Used For. Retrieved from [Link]
-
Microbe Notes. (2022, September 14). Analytical Balance- Definition, Principle, Parts, Types, Examples. Retrieved from [Link]
-
Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]
-
YouTube. (2015, August 20). Glove Box - operation (Guide to Using the High Efficiency GloveBox). Retrieved from [Link]
-
National Institutes of Health. (2020, November 2). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acetyl-L-Carnitine. Retrieved from [Link]
-
Wikipedia. (n.d.). Desiccator. Retrieved from [Link]
-
Mettler Toledo. (n.d.). How to Use Analytical Balances | 3 Points to Follow. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
National Institutes of Health. (2022, March 12). Stability of amino acids, free and acyl‐carnitine in stored dried blood spots. Retrieved from [Link]
-
Scribd. (n.d.). Analytical Balance Drawing and Guidelines. Retrieved from [Link]
- Google Patents. (n.d.). CN1177807C - Stable, non-hygroscopic salts of L carnitine and alkanoyl L carnitines, process for their preparation and solid oral compositions containing them.
-
Precisa. (n.d.). Analytical Balances | Definition, Uses, and More... Retrieved from [Link]
-
Wikipedia. (n.d.). Acetylcarnitine. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. hsfbiotech.com [hsfbiotech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 6. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 7. reddit.com [reddit.com]
- 8. michelli.com [michelli.com]
- 9. Top Tips for Lab Weighing with OHAUS | Fisher Scientific [fishersci.be]
- 10. mt.com [mt.com]
- 11. camlab.co.uk [camlab.co.uk]
- 12. ≫ What Is a Laboratory Desiccator and What Is It Used For - Pobel [pobel.com]
- 13. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 14. Analytical Balances and Proper Weighing Practices | Lab Manager [labmanager.com]
- 15. microbenotes.com [microbenotes.com]
- 16. Analytical Balances | Definition, Uses, and More... [precisa.com]
- 17. mt.com [mt.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Desiccator - Wikipedia [en.wikipedia.org]
- 22. reddit.com [reddit.com]
- 23. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (±)-Acetylcarnitine Chloride
Welcome to the technical support center for the synthesis of (±)-Acetylcarnitine chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to improve your reaction yields and obtain a high-purity product.
Introduction
This compound is the acetylated form of carnitine, a compound essential for fatty acid metabolism within the mitochondria.[1] Its synthesis is of significant interest for various research applications. This guide will walk you through common challenges and provide practical, experience-based solutions to optimize your synthetic route.
Frequently Asked Questions (FAQs)
Here we address some of the common high-level questions regarding the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
A common and straightforward method involves the direct acetylation of (±)-carnitine hydrochloride using an acetylating agent in a suitable solvent. A widely cited method utilizes acetyl chloride in the presence of glacial acetic acid.[2]
Q2: What are the critical parameters that influence the yield and purity of the final product?
The key parameters to control are:
-
Reaction Temperature: High temperatures can lead to the formation of impurities, most notably croton betaine hydrochloride.[2]
-
Purity of Starting Materials: The purity of the initial (±)-carnitine hydrochloride is crucial as impurities can be carried through the synthesis and complicate purification.[2]
-
Moisture Control: this compound is hygroscopic. All reagents and equipment should be thoroughly dried to prevent hydrolysis of the product and reagents.
-
Purification Method: The choice of solvent and technique for crystallization is critical for isolating a pure product and maximizing yield. Ethanol is a commonly used solvent for this purpose.[2]
Q3: What is croton betaine hydrochloride and why is it a problematic impurity?
Croton betaine hydrochloride is an unsaturated analog of carnitine that can form as a byproduct during the synthesis, particularly at elevated temperatures (above 118°C).[2] Its formation represents a loss of starting material and can be difficult to remove from the final product due to similar physical properties, thus impacting the overall purity and yield.
Q4: Is it possible to synthesize this compound without using high temperatures?
Yes, alternative methods aim to avoid the high temperatures that lead to impurity formation. One such patented method involves starting with L-carnitrile, an intermediate in the synthesis of L-carnitine, and employing milder reaction conditions.[2] This approach is reported to prevent the formation of croton betaine hydrochloride.[2]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your synthesis.
Problem 1: Low Yield of Crude Product
-
Possible Cause 1: Incomplete Reaction.
-
Explanation: The acetylation reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Solution:
-
Monitor the reaction: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the starting material.
-
Optimize reaction time and temperature: If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, while being mindful of the potential for impurity formation at excessively high temperatures.[2]
-
Ensure efficient stirring: Use a magnetic stirrer or overhead stirrer appropriate for the scale of your reaction to ensure homogeneity.
-
-
-
Possible Cause 2: Loss of Product During Work-up.
-
Explanation: this compound is highly soluble in water and to some extent in polar organic solvents. Significant amounts of product can be lost if the work-up and extraction procedures are not optimized.
-
Solution:
-
Solvent selection: When performing extractions, use a solvent in which the product has low solubility.
-
Minimize aqueous contact: If an aqueous wash is necessary, use a minimal amount of saturated brine to reduce the loss of the water-soluble product.
-
Back-extraction: If an organic solvent is used to wash the crude product, consider back-extracting the organic layer with a small amount of the reaction solvent to recover any dissolved product.
-
-
Problem 2: Product is a Sticky or Oily Solid Instead of a Crystalline Powder
-
Possible Cause 1: Presence of Water.
-
Explanation: this compound is hygroscopic. Absorbed moisture can prevent the formation of a crystalline solid.
-
Solution:
-
Dry glassware thoroughly: Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents: Use freshly opened or properly stored anhydrous solvents.
-
Work under an inert atmosphere: For sensitive reactions, consider working under a nitrogen or argon atmosphere to exclude moisture.
-
Drying the product: After filtration, dry the product under high vacuum for an extended period to remove any residual moisture.
-
-
-
Possible Cause 2: Presence of Impurities.
-
Explanation: Impurities can interfere with the crystal lattice formation, resulting in an oily or amorphous solid.
-
Solution:
-
Purify the starting material: If the starting (±)-carnitine hydrochloride is of questionable purity, consider recrystallizing it before use.
-
Optimize purification of the final product: Proceed with a robust purification method, such as recrystallization from a suitable solvent system (e.g., ethanol/water), to remove impurities.[3]
-
-
Problem 3: Discolored Product (Yellow or Brown)
-
Possible Cause: Decomposition or Side Reactions.
-
Explanation: High reaction temperatures or prolonged reaction times can lead to the decomposition of the product or the formation of colored byproducts.
-
Solution:
-
Control the reaction temperature: Use an oil bath or another suitable heating mantle to maintain a consistent and controlled temperature. Avoid localized overheating.
-
Minimize reaction time: Monitor the reaction progress and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.
-
Decolorize with activated carbon: During the recrystallization step, add a small amount of activated carbon to the hot solution to adsorb colored impurities.[3] Be sure to filter the hot solution to remove the carbon before allowing it to cool and crystallize.
-
-
Problem 4: Difficulty in Purifying the Final Product
-
Possible Cause: Inappropriate Crystallization Solvent or Technique.
-
Explanation: The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the product at high temperatures but have low solubility at room temperature or below.
-
Solution:
-
Solvent screening: If the standard solvent (e.g., ethanol) is not yielding good crystals, perform a small-scale solvent screen with other polar solvents or solvent mixtures (e.g., ethanol/isopropanol, ethanol/water).
-
Controlled cooling: Allow the hot solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling can lead to the precipitation of an amorphous solid.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, saturated solution to induce crystallization.
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.
-
-
Visualizing the Troubleshooting Process
The following flowchart can guide you through the troubleshooting process for common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Optimized Synthesis Protocol
This protocol is a synthesis of best practices aimed at achieving a high yield of pure this compound.
Reagents and Materials
| Reagent/Material | Purity/Grade |
| (±)-Carnitine hydrochloride | ≥98% |
| Acetyl chloride | Reagent grade |
| Glacial Acetic Acid | Anhydrous |
| Ethanol | Anhydrous |
| Isopropanol | Anhydrous |
| Activated Carbon | Decolorizing grade |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (±)-carnitine hydrochloride.
-
Addition of Reagents: To the flask, add glacial acetic acid followed by the slow, dropwise addition of acetyl chloride while stirring. The reaction is exothermic, so cooling in an ice bath during addition may be necessary.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Isolation of Crude Product:
-
Cool the reaction mixture to room temperature.
-
Slowly add an anti-solvent like isopropanol to precipitate the crude product.
-
Stir the resulting slurry for a period to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold isopropanol.
-
-
Purification (Recrystallization):
-
Transfer the crude product to a clean flask.
-
Add a minimal amount of hot ethanol to dissolve the solid. If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filter the hot solution to remove the activated carbon (if used).
-
For improved crystal formation, a small amount of water can be added to the filtrate.[3]
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to complete the crystallization.
-
-
Final Product Isolation:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the final product under high vacuum to a constant weight.
-
Characterization of this compound
To ensure the identity and purity of your synthesized product, the following analytical techniques are recommended:
-
Melting Point: Compare the melting point of your product to the literature value. A sharp melting point is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the product. A chiral HPLC method can be used to determine the enantiomeric purity if you are synthesizing a specific enantiomer.[4]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
By following this guide, you should be well-equipped to tackle the synthesis of this compound, troubleshoot common issues, and ultimately improve your experimental outcomes.
References
- CN117185945A - Preparation method of acetyl L-carnitine hydrochloride - Google Patents.
- WO2007139238A1 - Process for l-carnitine and acetyl l-carnitine hydrochloride - Google Patents.
-
Acetyl-L-Carnitine – Uses, Side Effects, And More - WebMD. Available at: [Link]
-
Metabolism of acetyl-L-carnitine for energy and neurotransmitter synthesis in the immature rat brain - PMC - NIH. Available at: [Link]
-
Acetylcarnitine - Wikipedia. Available at: [Link]
-
L-Carnitine | Linus Pauling Institute. Available at: [Link]
-
Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after pre-column derivatization with 1-aminoanthracene - PubMed. Available at: [Link]
-
L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC. Available at: [Link]
-
DISORDERS OF CARNITINE TRANSPORT AND THE CARNITINE CYCLE - PMC - NIH. Available at: [Link]
-
The preparation method of acetyl-L-carnitine hydrochloride - Eureka | Patsnap. Available at: [Link]
-
Carnitine Deficiency - StatPearls - NCBI Bookshelf. Available at: [Link]
-
WO/2007/139238 PROCESS FOR L-CARNITINE AND ACETYL L-CARNITINE HYDROCHLORIDE - WIPO Patentscope. Available at: [Link]
-
Enantioselective synthesis of L-carnitine and acetyl-L-carnitine hydrochlorides. Available at: [Link]
-
Determination of the Enantiomeric Purity of L-Carnitine and Acetyl-L-Carnitine by Chiral Liquid Chromatography | Request PDF - ResearchGate. Available at: [Link]
-
The Acetyl Group Buffering Action of Carnitine Acetyltransferase Offsets Macronutrient-induced Lysine Acetylation of Mitochondrial Proteins - PMC. Available at: [Link]
Sources
Validation & Comparative
Comparative Bioactivity Guide: L-Acetylcarnitine vs. (±)-Acetylcarnitine Chloride
Executive Summary
In drug development and metabolic research, the distinction between L-Acetylcarnitine (biologically active) and (±)-Acetylcarnitine chloride (Racemic mixture) is not merely a matter of purity—it is a matter of pharmacological antagonism.
While the racemic mixture is often 40-60% less expensive, experimental data confirms that the D-isomer is not an inert filler. It acts as a competitive inhibitor against the L-isomer for critical transporters (OCTN2) and mitochondrial enzymes (Carnitine Acetyltransferase). Consequently, using (±)-Acetylcarnitine introduces a "silent antagonist" into your system, effectively halving the potency while simultaneously increasing the
The Bottom Line: For any application requiring mitochondrial metabolic flux, neuroprotection, or accurate kinetic data, the L-form is the only viable standard. The Racemic form should be restricted to non-biological chemical synthesis standards.
Stereochemical Basis & Molecular Mechanism
The biological activity of acetylcarnitine is dictated by the "Lock and Key" specificity of the Carnitine Shuttle . The mitochondrial inner membrane is impermeable to Acyl-CoA; the acetyl group must be transferred to L-Carnitine to cross.
The Chirality Checkpoint
-
L-Acetylcarnitine (L-ALCAR): Matches the stereospecific active site of Carnitine Acetyltransferase (CrAT) and the OCTN2 transporter.
-
D-Acetylcarnitine (D-ALCAR): Sterically hinders the active site. It binds to the transporter/enzyme but cannot be processed efficiently, effectively "clogging" the metabolic machinery.
Visualization: The Mitochondrial Shuttle & Inhibition
The following diagram illustrates how the L-isomer traverses the membrane while the D-isomer blocks entry at the OCTN2 transporter and inhibits the CrAT enzyme.
Figure 1: Mechanism of Action. Green pathways indicate successful metabolic flux. Red pathways indicate competitive inhibition by the D-isomer at both the transporter (OCTN2) and enzymatic (CrAT) levels.
Comparative Bioactivity Analysis
The following data summarizes the kinetic differences. Note that the presence of the D-isomer alters the apparent kinetics of the L-isomer in mixed solutions.
| Feature | L-Acetylcarnitine | (±)-Acetylcarnitine (Racemic) | Biological Impact |
| Bioavailability | 100% Active | ~50% Active | Racemic effectively halves the dose, but inhibition reduces efficacy further. |
| Transporter Affinity ( | ~4.3 - 20 | Increased (Lower Affinity) | D-form competes for OCTN2, requiring higher concentrations to achieve uptake. |
| Enzymatic Action (CrAT) | Substrate | Competitive Inhibitor | D-form binds CrAT ( |
| Carnitine Depletion | Regenerates Free Carnitine | Depletes Free Carnitine | D-forms are excreted slowly and trap CoA/Carnitine pools, potentially inducing secondary deficiency. |
| Toxicity Risk | Low (Endogenous) | Moderate | High doses of D-isomer can cause myasthenia-like symptoms due to carnitine depletion. |
The "Hidden Cost" of Racemic Mixtures
Using a racemic mixture is not equivalent to using "half-strength" L-form.
-
Equation of Inhibition: In a racemic mixture, the reaction velocity (
) is not just . It is governed by competitive inhibition kinetics: Where is the concentration of the D-isomer (50% of your mixture). As increases, the apparent increases, making the enzyme "ignore" the active L-form.
Experimental Validation Protocol
To verify the bioactivity difference in your own laboratory, use the Spectrophotometric Acetyl-CoA Formation Assay . This protocol distinguishes between the forms based on the stereospecificity of the enzyme Carnitine Acetyltransferase (CrAT).
Principle
CrAT catalyzes the reversible transfer of an acetyl group from Acetylcarnitine to Coenzyme A (CoA).[1]
-
Detection: Acetyl-CoA absorbs light at 232 nm (Thioester bond formation).
-
Hypothesis: L-form will generate a rapid increase in A232. Racemic form will show roughly 50% of the rate (or less) and reach a lower plateau.
Workflow Diagram
Figure 2: Comparative Enzymatic Assay Workflow. This protocol directly measures the formation of Acetyl-CoA, a reaction that D-Acetylcarnitine cannot undergo.
Step-by-Step Methodology
Reagents:
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0 (DTNB is pH sensitive, but for A232 direct read, Tris is stable).
-
Substrate Solution A: 5 mM L-Acetylcarnitine.
-
Substrate Solution B: 5 mM this compound.
-
Coenzyme A (CoA): 10 mM stock in water.
-
Enzyme: Carnitine Acetyltransferase (CrAT) from Columba livia (pigeon breast muscle) or recombinant source. ~0.5 Units/mL.[2]
Procedure:
-
Blanking: In a quartz cuvette (UV transparent), add 900 µL Buffer + 50 µL CoA + 50 µL Substrate A. Record baseline at 232 nm.
-
Reaction A (L-Form): Add 10 µL CrAT Enzyme. Mix by inversion. Immediately record A232 nm every 10 seconds for 5 minutes.
-
Reaction B (Racemic): Repeat step 1 and 2 using Substrate B.
-
Analysis: Calculate the slope (
) for the linear portion.-
Expected Result: Reaction B slope should be
40-50% of Reaction A. If inhibition is strong (depending on enzyme source), it may be even lower.
-
References
-
Comparison of L- and D-Carnitine Bioactivity Title: "Only L-isomer of carnitine is biologically active.[3] The D-isomer may actually compete with L-carnitine for absorption and transport."[3] Source: PubMed / NIH Link:[Link]
-
Enzymatic Kinetics & Inhibition (CrAT) Title: "d-Carnitine and acetyl-d-carnitine have been shown to inhibit competitively with respect to l-carnitine and acetyl-l-carnitine."[4] Source: Biochemical Journal (PMC) Link:[Link]
-
OCTN2 Transporter Specificity Title: "Organic Cation/Carnitine Transporter OCTN2 (Slc22a5) Is Responsible for Carnitine Transport...[5][6] Km value obtained approximately 20 microM."[5][7] Source: ResearchGate / Biological & Pharmaceutical Bulletin Link:[Link]
Sources
- 1. Inhibition of carnitine acetyltransferase by mildronate, a regulator of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. [Vitamine-like substances L-carnitine and acetyl-L-carnitine: from biochemical studies to medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some kinetic studies on the mechanism of action of carnitine acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: NMR Spectral Analysis of (±)-Acetylcarnitine Chloride vs Standards
Executive Summary
This guide provides a definitive protocol for the structural validation of (±)-Acetylcarnitine chloride (ALCAR) using Nuclear Magnetic Resonance (NMR) spectroscopy. While mass spectrometry confirms molecular weight, only NMR provides the requisite structural fidelity to distinguish the acetylated product from its hydrolysis byproduct (L-carnitine) and, with specific additives, distinguish the racemic mixture from the biologically active L-enantiomer.
Key Insight: In standard achiral solvents (
Molecular Context & Structural Logic[1][2][3]
Acetylcarnitine contains a quaternary ammonium group (trimethylamine), a central chiral carbon (C3), and an acetyl ester.[1][2] The structural integrity hinges on the stability of the ester bond (susceptible to hydrolysis) and the stereochemistry at C3.
Diagram 1: Chemical Structure & NMR Assignment Logic
The following diagram maps the proton environments to their expected spectral signals.
Figure 1: Structural mapping of Acetylcarnitine protons to diagnostic NMR signals.[1][2]
Experimental Protocol (Self-Validating)
To ensure reproducibility and distinguish between the salt forms, strictly follow this protocol.
Sample Preparation[1][3]
-
Solvent: Deuterium Oxide (
, 99.9% D).[1][2] -
Concentration: 10–20 mg/mL (Avoid saturation to prevent viscosity broadening).
-
Internal Standard: Sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) or TSP.[1][2]
-
pH Control: The chemical shifts of protons
to the carboxylate (H2) are pH-sensitive.-
Validation Step: Adjust pH to ~6.0–7.0 using
.[2] If pH < 4, the carboxylate protonation will shift the H2 signals downfield.
-
Acquisition Parameters[1][3][4][5]
-
Pulse Sequence: zg30 (standard 30° pulse) or noesypr1d (if water suppression is needed, though usually unnecessary in high-quality
). -
Relaxation Delay (D1):
seconds.-
Reasoning: The quaternary ammonium methyls have long
relaxation times. Short D1 leads to integration errors (underestimating the N-Me signal).
-
-
Scans (NS): 16–64 (Sufficient for >10 mg samples).[2]
Spectral Analysis: The Comparative Data
1H NMR Assignment Table (vs. Standards)
The following table compares this compound against its hydrolysis product (Carnitine) and the L-Standard.
| Proton Assignment | Multiplicity | Shift | Shift | Diagnostic Note |
| Acetyl (-COCH3) | Singlet (3H) | 2.14 | Absent | Primary Purity Check. Absence indicates hydrolysis.[1][2] |
| Multiplet (2H) | 2.65 - 2.75 | 2.45 - 2.55 | Shifted downfield in ALCAR due to ester induction.[1][2] | |
| Trimethylamine | Singlet (9H) | 3.19 | 3.22 | Critical: The N-Me signal shifts slightly upfield upon acetylation.[1][2] |
| Multiplet (2H) | 3.65 - 3.85 | 3.40 - 3.50 | Complex ABX pattern.[1][2] | |
| Multiplet (1H) | 5.65 | 4.55 - 4.65 | Major Shift: Esterification deshields this proton by ~1 ppm.[1][2] |
*Note: Shifts referenced to DSS at 0.00 ppm in D2O. Carnitine shifts are approximate based on pH 7.[2]
Distinguishing Racemate (±) from L-Standard
The Problem: In achiral
Protocol for Chiral Differentiation:
-
Baseline: Acquire standard 1H spectrum in
. -
Addition: Add a chiral lanthanide shift reagent, such as Eu(hfc)3 or Pr(hfc)3 (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]praseodymium(III)), or use a Chiral Solvating Agent like (R)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate .[1][2]
-
Note: Lanthanides often require non-polar solvents (
). For aqueous samples, Cyclodextrins ( - or -cyclodextrin) are the preferred aqueous CSAs.[2]
-
-
Observation:
-
L-Standard: The Acetyl singlet (2.14 ppm) remains a singlet (shifted).
-
Racemate (±): The Acetyl singlet splits into two distinct singlets (one for L, one for D) due to the formation of transient diastereomeric complexes.
-
Diagram 2: Experimental Workflow & Decision Tree
This workflow illustrates the logical path to validate both chemical and stereochemical purity.
Figure 2: Decision tree for validating chemical identity and stereochemical composition.
Troubleshooting & QC Criteria
-
Hydrolysis (The "Free Carnitine" Peak):
-
Monitor the region at 4.55 ppm . Any multiplet here indicates the ester bond has cleaved.
-
Calculate Molar % Purity:
.
-
-
pH Drift:
-
If the
-CH2 protons (2.65 ppm) appear as broad humps or shift significantly, the pH is likely too acidic. Neutralize with dilute NaOD.
-
-
Water Suppression Artifacts:
-
The H3 multiplet (~5.65 ppm) is far from the water suppression region (4.79 ppm), making ALCAR easy to analyze without complex suppression schemes. However, ensure the water peak does not phase-distort the baseline near 4.8 ppm.
-
References
-
Human Metabolome Database (HMDB). Metabocard for O-Acetylcarnitine (HMDB0000201). [Link][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7045767, Acetyl-L-carnitine. [Link][1][2]
-
Kagawa, M., et al. (2005).[1][2][3] Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents. Journal of Pharmaceutical and Biomedical Analysis.[3] [Link]
-
Biological Magnetic Resonance Data Bank (BMRB). Metabolite Standards. [Link]
Sources
- 1. Milk Composition Database: Showing metabocard for L-Acetylcarnitine (BMDB0000201) [mcdb.ca]
- 2. Showing Compound L-Acetylcarnitine (FDB021904) - FooDB [foodb.ca]
- 3. Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation Guide: Elemental Analysis for Acetylcarnitine Chloride Purity
Executive Summary & Core Directive
In the development of neuroprotective agents and metabolic supplements, Acetylcarnitine Chloride (ALCAR) presents a specific analytical challenge: it is highly hygroscopic. While HPLC is the gold standard for identifying organic impurities, it often fails to detect inorganic salts or accurately quantify the hydration state of the bulk material.
This guide moves beyond standard templates to argue that Elemental Analysis (CHNS/O) is not merely a legacy method but the critical "gatekeeper" assay for ALCAR. It provides the only absolute, non-chromatographic validation of the salt form and hydration level—factors that directly alter the stoichiometric dosage in biological assays.
The Physics of Purity: Theoretical Baseline
To validate purity, we must first establish the theoretical absolute. Acetylcarnitine Chloride is the hydrochloride salt of the acetylated ester of L-carnitine.[1]
Molecular Formula:
The "Self-Validating" Math
Elemental analysis acts as a self-validating system because the ratios of Carbon, Hydrogen, and Nitrogen are fixed by physics. Any deviation indicates specific types of contamination.
Table 1: Theoretical Elemental Composition (Anhydrous)
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 9 | 12.011 | 108.10 | 45.10% |
| Hydrogen (H) | 18 | 1.008 | 18.14 | 7.57% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 5.84% |
| Oxygen (O) | 4 | 15.999 | 64.00 | 26.70% |
| Chlorine (Cl) | 1 | 35.450 | 35.45 | 14.79% |
Critical Insight: If your experimental Hydrogen value jumps to >7.8% while Carbon drops to <44.0% , your sample has absorbed atmospheric moisture. This is not "impurity" in the toxicological sense, but it is a "purity failure" for stoichiometric precision.
Comparative Analysis: EA vs. Alternatives
Why use Elemental Analysis (EA) when HPLC exists? The following matrix objectively compares the utility of EA against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) specifically for ALCAR validation.
Table 2: Method Performance Comparison
| Feature | Elemental Analysis (CHNS) | HPLC (UV/MS) | qNMR ( |
| Primary Target | Bulk Purity & Salt Stoichiometry | Specific Organic Impurities | Structural Identity |
| Inorganic Detection | Excellent (via % Residue/Ash) | Poor (Salts are invisible to UV) | Poor (Unless nuclei specific) |
| Hydration Sensitivity | High (H/C ratio shifts) | None (Solvent masks water) | Moderate (Water peak interference) |
| Sample Destructive? | Yes (Combustion) | No (Recoverable) | No |
| Precision Requirement | Microbalance ( | Standard Curve Linearity | Internal Standard Weight |
| Blind Spot | Isomers (L- vs D-carnitine) | Inorganic buffering salts | Trace inorganic salts |
The Verdict
-
Use HPLC to ensure the sample is not degraded into free carnitine or acetic acid.
-
Use EA to prove the white powder is actually 100% ALCAR HCl and not 90% ALCAR + 10% NaCl or moisture. EA is the only method that validates the "Chloride" salt bridge indirectly via the C/N ratio consistency.
Experimental Protocol: The Combustion Workflow
This protocol is designed for a standard CHNS analyzer (e.g., Elementar, PerkinElmer, or Thermo Fisher systems) using dynamic flash combustion.
Phase A: Sample Preparation (The Critical Step)
ALCAR is hygroscopic. If you weigh it "as is" from the shelf, you will fail the %C specification.
-
Vacuum Drying: Place 1g of ALCAR in a vacuum oven at 40°C for 4 hours over
desiccant. -
Equilibration: Allow to cool in a desiccator. Do not expose to ambient air for >30 seconds during weighing.
Phase B: The Weighing
-
Tare: Place a tin capsule on the microbalance. Tare to 0.0000 mg.
-
Load: Add 1.5 – 2.5 mg of dried ALCAR.
-
Fold: Crimp the capsule air-tight to prevent moisture re-absorption.
-
Standard: Weigh Acetanilide (K-factor standard) in the same range.
Phase C: The Analysis Cycle
-
Combustion: Sample drops into a reactor at >950°C with Oxygen boost.
-
Reduction: Gases (
) pass over Copper at 600°C to reduce Nitrogen oxides to . -
Separation: Gases are separated via TPD (Temperature Programmed Desorption) or GC column.
-
Detection: Thermal Conductivity Detector (TCD) measures signal vs. Helium baseline.
Workflow Visualization
The following diagram illustrates the logical flow of the EA validation process.
Figure 1: The Elemental Analysis workflow specifically adapted for hygroscopic ALCAR samples.
Data Interpretation & Acceptance Criteria
The scientific community generally accepts a tolerance of
Decision Logic
How to interpret the results when they deviate.
Figure 2: Diagnostic logic for interpreting Elemental Analysis failures in ALCAR samples.
Case Study Data: Pass vs. Fail
Below is a comparison of a passing sample versus a sample that was exposed to air for 2 hours.
Table 3: Experimental Data Interpretation
| Element | Theoretical | Sample A (Dried) | Sample B (Wet) | Status |
| Carbon | 45.10% | 45.02% ( | 43.80% | Sample A Passes |
| Hydrogen | 7.57% | 7.61% ( | 8.10% | Sample B Fails (Hydrated) |
| Nitrogen | 5.84% | 5.81% ( | 5.60% |
Analysis: Sample B shows the classic "dilution effect" of water. Carbon and Nitrogen drop proportionally, while Hydrogen spikes due to the H contribution from
.
References
-
Royal Society of Chemistry (RSC).
0.4% tolerance standard for publication-grade purity. [Link] -
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 197763, Acetylcarnitine chloride. (2023).[2][3] Source for molecular weight and physical property verification.[2][4][5][6] [Link]
-
U.S. Food and Drug Administration (FDA). Elemental Analysis Manual (EAM) for Food and Related Products. (2022).[1][2] Guidelines for validation and calibration of elemental detection methods. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Levacecarnine hydrochloride | C9H18ClNO4 | CID 2733928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. discoveryalert.com.au [discoveryalert.com.au]
- 4. Acetyl-D-carnitine | C9H17NO4 | CID 18230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetyl-DL-carnitine | C9H17NO4 | CID 1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (+-)-Acetylcarnitine chloride | C9H18ClNO4 | CID 197763 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Reference Standards for (±)-Acetylcarnitine Chloride: A Validation & Performance Guide
Executive Summary: The Racemic Challenge
In the validation of (±)-Acetylcarnitine chloride (DL-Acetylcarnitine), researchers face a unique metrological challenge. Unlike the biologically active L-isomer (Acetyl-L-carnitine), which has established pharmacopeial monographs (USP, EP), the racemic mixture often lacks a direct "Gold Standard" primary reference material from regulatory bodies.
This guide objectively compares the performance and utility of three distinct classes of reference standards for validating the racemate. It provides a self-validating protocol to bridge the gap between available L-isomer primary standards and the (±)-analyte.
Comparative Analysis of Reference Standard Options
The choice of standard dictates the limit of detection (LOD), linearity, and legal defensibility of your data.
Table 1: Comparative Performance Metrics
| Feature | Option A: Pharmacopeial Primary Standard (L-Form) | Option B: Certified Reference Material (CRM) (±)-Form | Option C: Reagent/Chemical Grade (±)-Form |
| Source Authority | USP, EP, BP | ISO 17034 Accredited Labs (e.g., Sigma, Cayman) | General Chemical Suppliers |
| Purity Confidence | Absolute (100% defined) | High (>98% with CoA) | Variable (>95%, often unverified) |
| Chiral Utility | Indirect Validation Only. Confirms L-peak identity; cannot quantify D-isomer directly. | Direct Validation. Contains both enantiomers; validates resolution. | Low. Risk of variable enantiomeric excess (ee). |
| Traceability | Regulatory/Legal Certainty | Traceable to SI units (often via NMR/qNMR) | Internal batch testing only |
| Cost Efficiency | Low ( | Medium ( | High ($) |
| Best Use Case | GMP Release, validating in-house secondary standards. | Method Development, R&D, Routine Chiral Checks. | Early-stage screening, non-quantitative work. |
Expert Insight: The "Bridge" Strategy
Critical Causality: Since a USP reference standard for the racemate is rarely available, you cannot simply "buy and inject." You must use Option A (USP L-Std) to identify the active isomer and Option B (High-Purity Racemate) to validate the separation efficiency of your chiral column.
Recommendation: For GMP validation of (±)-Acetylcarnitine, use a USP Acetyl-L-carnitine standard to assign the L-peak, and a high-purity chemical racemate to prove 50:50 separation capability.
Technical Validation Protocol: Chiral Purity & Potency
Standard reverse-phase HPLC (C18) cannot distinguish between the enantiomers. To validate (±)-Acetylcarnitine, you must prove the presence of both isomers in a 1:1 ratio.
Method A: Direct Chiral Ligand Exchange Chromatography (CLEC)
This method utilizes the coordination chemistry between copper ions and the carnitine backbone.
-
Column: Sumichiral OA-6100 (or equivalent ligand-exchange column).
-
Mobile Phase: 2 mM CuSO₄ aqueous solution + 500 mM NaClO₄ (Ion pairing agent).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (via complex formation).
-
Temperature: 25°C.
Validation Logic (Self-Validating Step):
-
Inject USP Acetyl-L-carnitine .[2] Observe single peak at
min. -
Inject (±)-Acetylcarnitine Sample . Observe two peaks.
-
Peak 1 (
min): Acetyl-D-carnitine. -
Peak 2 (
min): Acetyl-L-carnitine (Matches USP).
-
-
Pass Criteria: Resolution (
) > 1.5; Area Ratio 0.98–1.02.
Method B: Derivatization (Alternative)
If a chiral column is unavailable, derivatize with a chiral agent (e.g., L-alanine-β-naphthylamide) to create diastereomers separable on a standard C18 column. Note: This introduces kinetic error risks and is less preferred for high-throughput validation.
Stability & Handling: The Hydrolysis Trap
Acetylcarnitine is an ester.[3] It is thermodynamically unstable in aqueous solution, specifically determining the "Shelf Life" of your working standard.
The Mechanism:
-
Experimental Constraint: At pH 9.0, degradation is rapid (hours). At pH 4.0–5.0, solutions are stable for ~30 days at 4°C.
-
Protocol Rule: Always prepare reference stock solutions in 0.1% Formic Acid or Acetate Buffer (pH 4.0), never in pure water or phosphate buffer pH 7.4 for long-term storage.
Visualizing the Validation Workflow
The following diagram illustrates the decision tree for validating the racemic mixture using a combination of Pharmacopeial L-standards and Racemic CRMs.
Figure 1: Dual-Standard Validation Strategy. Note how the USP L-Standard is used solely for identity confirmation, while the Racemic CRM validates the separation capability.
Stability Pathway Diagram
Understanding the degradation pathway is vital for troubleshooting "low assay" results in reference standards.
Figure 2: Hydrolytic degradation pathway. Reference standards must be kept at pH < 5.0 to prevent conversion to Impurity A (Carnitine).
References
-
United States Pharmacopeia (USP). Acetyl-L-Carnitine Hydrochloride Monograph. USP-NF. (Official standard for L-isomer identity).
-
European Pharmacopoeia (Ph.[4][5] Eur.). Acetyl-L-carnitine hydrochloride (2936). (Regulatory standard for European compliance).[6]
-
National Institutes of Health (NIH). Stability of acetyl-L-carnitine in 5% dextrose using HPLC-MS. (Critical data on pH stability and hydrolysis rates).
-
Cayman Chemical. Acetyl-L-carnitine (chloride) Product Information & Stability. (Technical data for research-grade comparisons).
-
Sigma-Aldrich (Merck). O-Acetyl-L-carnitine hydrochloride Analytical Standard. (Example of ISO 17034 secondary standards).
-
TargetMol. this compound Technical Data. (Specifications for racemic research grade material).
Sources
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Primary vs Secondary Standards | Advent [adventchembio.com]
- 5. Pharmaceutical Secondary Standards [sigmaaldrich.com]
- 6. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
Chiral Separation Validation for Acetylcarnitine Chloride: A Comparative Technical Guide
Executive Summary
For the validation of Acetyl-L-carnitine chloride (ALC) enantiomeric purity, the choice of analytical method dictates the limit of detection (LOD) and the robustness of Quality Control (QC) workflows.
This guide evaluates three primary methodologies. The Ligand Exchange Chromatography (LEC) method using the Sumichiral OA-6100 column is identified as the "Gold Standard" for routine QC due to its direct analysis capability and favorable elution order (impurity elutes before active drug). For ultra-trace analysis (<0.05% impurity), Pre-column Derivatization with (+)-FLEC is the recommended alternative.
Part 1: The Stereochemical Challenge
Acetyl-L-carnitine (R-isomer) is the biologically active form essential for fatty acid transport and mitochondrial function. Its enantiomer, Acetyl-D-carnitine (S-isomer), is a competitive inhibitor of carnitine acetyltransferase and is considered a critical impurity.
-
Active Form: Acetyl-L-carnitine [(R)-(-)-3-acetyloxy-4-trimethylaminobutyrate]
-
Impurity: Acetyl-D-carnitine [(S)-(+)-isomer]
-
Regulatory Threshold: Typically, enantiomeric purity must exceed 99.5%, requiring methods capable of quantifying the D-isomer at <0.1% levels.
Decision Matrix: Method Selection
The following decision tree outlines the logical selection process based on laboratory capabilities and sensitivity requirements.
Figure 1: Strategic decision matrix for selecting the appropriate chiral separation method.
Part 2: Method Landscape & Comparative Analysis
| Feature | Method A: Ligand Exchange (LEC) | Method B: Derivatization | Method C: Macrocyclic Antibiotic |
| Column Technology | Sumichiral OA-6100 (Penicillamine-based) | C18 (ODS) (Achiral) | Chirobiotic T (Teicoplanin) |
| Mechanism | Copper(II) complexation + Ion Pairing | Diastereomer formation via covalent bond | Inclusion complex + H-bonding |
| Elution Order | D-isomer (Impurity) First | Variable (Reagent dependent) | L-isomer (Active) First |
| Detection | UV (254 nm) | Fluorescence (Ex 260/Em 310) | UV or ELSD |
| LOD | ~0.1% | < 0.05% | ~0.1 - 0.5% |
| Sample Prep | Dissolve & Inject (Direct) | Reaction required (10-20 min) | Dissolve & Inject (Direct) |
| Verdict | Best for QC | Best for Sensitivity | High Resolution, but poor elution order |
Why Elution Order Matters
In impurity validation, it is critical that the minor impurity (D-form) elutes before the major peak (L-form).
-
Sumichiral OA-6100: D-form elutes first. Any tailing from the massive L-peak does not mask the impurity.
-
Teicoplanin: L-form elutes first. The D-impurity must ride on the tail of the main peak, making integration difficult and LOD higher.
Part 3: The Gold Standard Protocol (Ligand Exchange)
This protocol utilizes the Sumichiral OA-6100 , a chiral stationary phase designed for amino acids and hydroxy acids.[1] It relies on a ternary complex formation between the copper ion, the chiral selector on the column, and the analyte.
Mechanistic Insight
The separation is driven by Ligand Exchange . The mobile phase contains Cu(II) ions.[1][2] The acetylcarnitine carboxyl group and the acetyl oxygen coordinate with the copper ion immobilized on the stationary phase.
-
Role of Perchlorate: The addition of Sodium Perchlorate (NaClO4) is mandatory . Since acetylcarnitine is a quaternary ammonium (cation), the perchlorate anion forms an ion pair, retaining the analyte on the hydrophobic phase and improving peak shape.
Experimental Conditions
-
Column: Sumichiral OA-6100 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: 2 mM Copper (II) Sulfate + 500 mM Sodium Perchlorate in Water (pH adjusted to ~3.5 if necessary, usually unadjusted).
-
Note: High salt content requires thorough system flushing after use to prevent precipitation.
-
-
Temperature: 25°C (Control is critical for consistent retention times)
-
Detection: UV at 254 nm (Copper complex absorbs here) or 235 nm.
-
Injection Volume: 10-20 µL
Expected Performance
-
Retention Time: D-Acetylcarnitine (~8-10 min), L-Acetylcarnitine (~12-14 min).
-
Resolution (Rs): Typically > 1.5.
-
Separation Factor (
): ~1.11.[2]
Part 4: High Sensitivity Protocol (Derivatization)
For applications requiring detection limits below 0.05%, indirect separation via derivatization is necessary.
The Chemistry
Since Acetylcarnitine lacks a primary amine, standard reagents like OPA or FDAA cannot be used directly. We target the Carboxyl group or use a specialized reagent like (+)-1-(9-fluorenyl)ethyl chloroformate [(+)-FLEC] which can react with carnitine precursors or hydrolyzed samples. However, for intact Acetylcarnitine, reacting the carboxyl group with a chiral amine (e.g., L-alanine-beta-naphthylamide ) is the most cited effective path.
Protocol (L-Ala-beta-NA Method)
-
Reagent Prep: Dissolve L-alanine-beta-naphthylamide (L-Ala-beta-NA) in DMF.
-
Reaction: Mix Sample + Reagent + Condensing agent (EDC/HOBt). Incubate at room temp for 10 mins.
-
Separation: Inject onto a standard C18 column.
-
Mobile Phase: Methanol / Phosphate buffer (gradient or isocratic 60:40).
-
Detection: UV 254 nm or Fluorescence (higher sensitivity).
-
Result: The D-L diastereomer and L-L diastereomer separate due to different physical properties.
Part 5: Validation Framework (ICH Q2)
To validate the Sumichiral OA-6100 method, the following parameters must be demonstrated.
Figure 2: Validation workflow according to ICH Q2(R1) guidelines.
Specificity & Selectivity[6]
-
Requirement: Baseline separation of D- and L-forms (Rs > 1.5).
-
Test: Inject pure L-form, pure D-form, and a spiked mixture (L + 0.1% D).
-
Acceptance: No interference at the retention time of the D-isomer from the blank or excipients.
Limit of Detection (LOD) & Quantitation (LOQ)
-
Method: Signal-to-Noise (S/N) ratio approach.
-
LOD: Concentration where S/N
3. -
LOQ: Concentration where S/N
10. -
Goal: Confirm LOQ is
the reporting threshold (e.g., 0.05%).
Linearity
-
Range: From LOQ to 150% of the specification limit (e.g., if limit is 0.5%, validate up to 0.75%).
-
Correlation:
.
Accuracy (Recovery)
-
Protocol: Spike D-Acetylcarnitine into pure L-Acetylcarnitine at 3 levels (e.g., 50%, 100%, and 150% of the limit).
-
Acceptance: Recovery between 90-110%.
References
-
Kagawa, M., Machida, Y., Nishi, H., & Haginaka, J. (1999). Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization. Journal of Chromatography A, 857(1-2), 127-135.[6] Link
-
Sumika Chemical Analysis Service. (n.d.). Sumichiral OA Columns Application Guide: Separation of Hydroxy Acids and Amino Acids. SCAS Technical Notes. Link
- Kagawa, M., Machida, Y., Nishi, H., & Haginaka, J. (2005). Direct HPLC method for the determination of acetyl-D-carnitine in acetyl-L-carnitine using a Sumichiral OA-6100 column.
-
Armstrong, D. W., et al. (1994). Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography. Analytical Chemistry, 66(9), 1473-1484. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Sources
- 1. scas.co.jp [scas.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of acetylcarnitine assays using GC-MS and LC-MS
Executive Summary
Acetylcarnitine (ALCAR) is a pivotal metabolic intermediate facilitating the transport of acetyl-CoA across mitochondrial membranes.[1] Its quantification is critical in diagnosing fatty acid oxidation disorders (FAODs), monitoring diabetes, and assessing neuroprotective drug efficacy.
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) served as the structural confirmation tool, offering high specificity but requiring extensive derivatization to neutralize the zwitterionic carnitine moiety. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the high-throughput "Gold Standard," enabling direct analysis or simple butyl-esterification.
This guide provides a rigorous cross-validation framework to bridge these two methodologies. We demonstrate that while LC-MS/MS offers superior speed (run times <10 min), it is susceptible to matrix effects (ion suppression) that GC-MS avoids. A validated cross-platform correlation requires correcting for these matrix effects and understanding the distinct chemical modifications (demethylation vs. esterification) inherent to each workflow.
The Mechanistic Challenge: Zwitterions and Volatility
The core analytical conflict lies in the structure of Acetylcarnitine (
-
The Problem: ALCAR contains a quaternary ammonium group (permanently positively charged) and a carboxylic acid group. This zwitterionic nature makes it:
-
Non-volatile: Impossible to analyze by GC without radical structural modification.
-
Highly Polar: Difficult to retain on standard C18 LC columns without ion-pairing reagents or HILIC phases.
-
-
The Solution Matrix:
-
GC-MS: Requires Demethylation or Cyclization to remove the permanent charge.
-
LC-MS: Requires HILIC chromatography or Butyl Esterification to improve lipophilicity and ionization efficiency.
-
Methodology A: The LC-MS/MS Standard (High Throughput)
Objective: Rapid quantification with minimal sample preparation.
Protocol Overview (HILIC-MS/MS)
We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain polar acylcarnitines without derivatization, preventing the hydrolysis artifacts common in esterification protocols.
-
Column: Amide or Silica-based HILIC (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 85% B to 50% B over 8 minutes.
-
Detection: ESI Positive Mode (MRM).
-
Precursor: m/z 204.1 (Acetylcarnitine)
-
Product: m/z 85.0 (Characteristic fragment:
derived from the carnitine backbone).
-
Critical Control Points
-
Matrix Effects: Phospholipids in plasma can co-elute, causing significant ion suppression. Mandatory: Use of Deuterated Internal Standard (
-Acetylcarnitine) is non-negotiable to correct for ionization efficiency variance. -
Isobaric Interference: While less critical for acetylcarnitine, longer chain acylcarnitines (C4, C5) have isomers (e.g., isovaleryl vs. valeryl) that require chromatographic resolution.
Methodology B: The GC-MS Alternative (High Specificity)
Objective: Structural confirmation and analysis in matrices with heavy non-volatile contamination.
Protocol Overview (Demethylation/Cyclization)
Because the quaternary amine cannot be gas-chromatographed, we must strip the methyl group or cyclize the molecule into a lactone. The Cyclization Method (forming acyloxylactones) is preferred for stability.
-
Sample Prep:
-
Solid Phase Extraction (SPE): Cation exchange (SCX) to isolate carnitines.
-
Derivatization: Reaction with Sodium Benzenethiolate or high-temperature injection-port demethylation (less reproducible). A robust alternative is converting to acyloxylactones using catalytic cyclization.
-
Reagent: Thiophenol (for demethylation) or specific cyclization catalysts.
-
-
GC Parameters:
-
Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium (1.0 mL/min).
-
Temp Program: 70°C (1 min) -> 20°C/min -> 280°C.
-
-
Detection: EI (Electron Impact) or CI (Chemical Ionization).
-
Target: Demethyl-acetylcarnitine or Acetyl-lactone derivative.
-
Ion: m/z 85 (common fragment) or molecular ion of the derivative.[2]
-
Critical Control Points
-
Thermal Degradation: The derivatized product must be thermally stable. Incomplete derivatization leads to severe tailing and carryover.
-
Water Intolerance: GC derivatization reagents are moisture-sensitive. Samples must be evaporated to complete dryness (anhydrous).
Workflow Visualization
The following diagram contrasts the direct path of LC-MS against the chemical reconstruction required for GC-MS.
Figure 1: Comparative workflows. Note the extensive sample preparation required for GC-MS (Path B) to overcome the non-volatile nature of the analyte, contrasted with the "Dilute-and-Shoot" capability of LC-MS (Path A).
Cross-Validation Framework
When transitioning assays or validating a new LC-MS method against a legacy GC-MS method, simple correlation coefficients (
Statistical Validation Steps
-
Deming Regression: Unlike linear regression, Deming regression accounts for measurement errors in both methods (GC and LC).
-
Acceptance: Slope should be within
.
-
-
Bland-Altman Analysis: Plots the difference between the two methods against the mean of the two methods.[3][4]
-
Goal: Identify systematic bias (e.g., LC-MS consistently reading 10% higher due to better recovery).
-
Acceptance: 95% of data points must fall within
SD of the mean difference.
-
-
Incurred Sample Reanalysis (ISR): Re-analyze 10% of study samples using the opposing method.
-
Acceptance: Two-thirds of repeats should be within 20% of the mean.
-
Comparative Performance Data
The following table summarizes typical performance metrics derived from validation studies (e.g., standard FDA Bioanalytical Method Validation guidelines).
| Feature | LC-MS/MS (HILIC) | GC-MS (Derivatized) | Analysis |
| Throughput | High (5-8 min/sample) | Low (20-30 min/sample) | LC-MS is 3-4x faster. |
| Sensitivity (LLOQ) | 10 - 50 nM | 100 - 500 nM | LC-MS is ~10x more sensitive. |
| Selectivity | Moderate (Isobaric risk) | High (Structural fingerprint) | GC-MS is better for confirming identity. |
| Matrix Effects | High (Ion Suppression) | Low/Negligible | GC-MS is more robust in dirty matrices. |
| Sample Volume | 10 - 20 µL | 50 - 100 µL | LC-MS spares precious samples. |
| Derivatization | Optional (Butyl ester) | Mandatory | GC-MS introduces chemical handling error risk. |
Troubleshooting & Optimization
The "Matrix Effect" Trap in LC-MS
If your LC-MS results are consistently lower than your GC-MS results, you likely have ion suppression.
-
Diagnosis: Post-column infusion. Infuse standard continuously while injecting a blank plasma extract. Look for dips in the baseline.
-
Fix: Improve HILIC separation to move the ALCAR peak away from the phospholipid dump (usually early eluting in HILIC, late in Reverse Phase) or increase the concentration of the internal standard.
The "Hydrolysis" Trap in GC-MS
If your GC-MS results are variable or low:
-
Cause: Moisture in the derivatization vial. The formation of the volatile derivative is often reversible or inhibited by water.
-
Fix: Ensure lyophilization is complete. Use fresh derivatizing reagents (acetyl chloride/butanol or thiophenol) and seal vials immediately.
References
-
Millington, D. S., et al. (1989). "Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism." Journal of Inherited Metabolic Disease.
-
Van Bockstaele, M., et al. (2020). "Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine 'Profiles'." Clinica Chimica Acta.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.
- Kumps, A., et al. (2002). "Gas chromatography-mass spectrometry of carnitine and acylcarnitines." Journal of Chromatography B.
-
Peng, M., et al. (2013). "HILIC-MS/MS method for the quantification of acetylcarnitine and palmitoylcarnitine in plasma." Journal of Chromatography B.
Sources
- 1. bevital.no [bevital.no]
- 2. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Verification Guide: Specific Rotation of (±)-Acetylcarnitine Chloride
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Criticality of Optical Neutrality
In the development of neuroprotective agents and metabolic modulators, (±)-Acetylcarnitine chloride (DL-Acetylcarnitine HCl) serves as a critical racemic standard or synthetic intermediate. Unlike its biologically active enantiomer, L-Acetylcarnitine , which acts as a mitochondrial acetyl donor, the racemic mixture must exhibit optical neutrality .
For researchers, the "performance" of this product is defined by its lack of optical rotation . Using a non-racemic mixture in control experiments or as a resolution substrate can introduce significant bias, leading to erroneous kinetic data or toxicity profiles due to the presence of the D-enantiomer.
This guide provides a self-validating protocol to verify the specific rotation of this compound, comparing its physicochemical signature against its pure enantiomers to ensure experimental integrity.
Comparative Analysis: Racemate vs. Enantiomers
The following table contrasts the physicochemical expectations for the racemate against the active and inactive enantiomers. Use this data to benchmark your analytical results.
Table 1: Physicochemical Performance Benchmarks (Solvent: H₂O)
| Parameter | This compound (Target) | L-Acetylcarnitine Chloride (Active Standard) | D-Acetylcarnitine Chloride (Impurity/Toxic) |
| CAS Number | 2504-11-2 | 5080-50-2 | None (often listed as generic) |
| Optical State | Optically Inactive (Racemic) | Levorotatory | Dextrorotatory |
| Specific Rotation | 0° ± 1.0° | -27.0° to -29.0° | +27.0° to +29.0° |
| Concentration ( | 1.0 (10 mg/mL) | 1.0 (10 mg/mL) | 1.0 (10 mg/mL) |
| Biological Role | Synthetic Intermediate / Control | Mitochondrial Acetyl Donor | Competitive Inhibitor (Toxic) |
| Solubility | Soluble in Water, Ethanol | Soluble in Water, Ethanol | Soluble in Water, Ethanol |
Note on Causality: The specific rotation values for the enantiomers are large (~28°). Therefore, even a small contamination (e.g., 5% excess of one enantiomer) will result in a detectable non-zero rotation (~1.4°), making polarimetry a highly sensitive "first-pass" quality gate.
Experimental Protocol: Polarimetric Verification
This protocol is designed to be self-validating . It includes a system suitability test using a sucrose standard or a known L-Acetylcarnitine sample to confirm instrument performance before measuring the unknown racemate.
Phase A: Preparation & System Suitability
-
Objective: Ensure the polarimeter is calibrated and the solvent is contamination-free.
-
Equipment: Digital Polarimeter (Sodium D Line, 589 nm), 100 mm (1 dm) sample cell, Analytical Balance.
-
Reagents:
-
Deionized Water (Type I, >18 MΩ).
-
Reference Standard: Sucrose (USP/ACS Grade) OR L-Acetylcarnitine HCl (Sigma/TCI Grade).
-
Step-by-Step Workflow:
-
Blanking: Fill the 1 dm cell with pure deionized water. Ensure no air bubbles are trapped in the light path. Zero the instrument.
-
Validation Check: The reading must be 0.000° ± 0.002° .
-
-
System Check: Prepare a standard solution of L-Acetylcarnitine HCl (
, 100 mg in 10 mL water).
Phase B: Verification of this compound
-
Objective: Confirm the specific rotation is effectively zero.
Protocol:
-
Weighing: Accurately weigh 1.0 g of this compound into a 100 mL volumetric flask.
-
Why: A 1% solution (
) is the industry standard for this compound, providing sufficient optical density without saturation effects.
-
-
Dissolution: Add approx. 80 mL of Deionized Water. Sonicate for 2 minutes to ensure complete dissolution. Dilute to volume with water and mix by inversion (10x).
-
Temperature Equilibration: Allow the solution to stabilize to 20°C or 25°C (match instrument settings).
-
Causality: Temperature fluctuations cause density changes, altering the observed rotation.
-
-
Measurement: Rinse the cell with the sample solution twice. Fill the cell, check for bubbles, and record the average of 5 readings.
Phase C: Data Analysis
Calculate Specific Rotation
- = Observed rotation (degrees)
- = Path length (dm) [Standard = 1 dm]
- = Concentration ( g/100 mL) [Standard = 1.0]
Decision Logic:
-
Result = 0° ± 1.0°: PASS. The sample is a valid racemate.
-
Result < -1.0°: FAIL. Contaminated with L-isomer (or pure L-isomer mislabeled).
-
Result > +1.0°: FAIL. Contaminated with D-isomer (or pure D-isomer mislabeled).
Visualization: Verification Logic & Pathway
The following diagrams illustrate the logical workflow for verifying the material and the biological implications of the different isomers.
Diagram 1: Analytical Verification Workflow
This decision tree guides the researcher through the pass/fail criteria based on polarimetric data.
Caption: Analytical decision matrix for validating this compound purity via polarimetry.
Diagram 2: Biological Impact of Chirality
Understanding why verification matters: The metabolic divergence of the enantiomers.
Caption: Divergent biological pathways: L-form supports metabolism, while D-form induces toxicity.
Advanced Validation: Chiral HPLC
If polarimetry yields ambiguous results (e.g., rotation between -2° and -5°), the sample may be a partially resolved mixture. In this case, Chiral HPLC is required for definitive quantification of the Enantiomeric Excess (ee).
-
Column: Chiral-AGP or equivalent protein-based chiral column.
-
Mobile Phase: Phosphate buffer (pH 4.0 to 7.0) with organic modifier (e.g., 2-Propanol).
-
Derivatization (Optional): Pre-column derivatization with (+)α-methyl-6-methoxy-2-naphthaleneacetyl chloride can enhance separation resolution for trace impurity detection.
References
-
Sigma-Aldrich. (n.d.).[6] O-Acetyl-L-carnitine hydrochloride Analytical Standard Product Information. Retrieved from
-
Tokyo Chemical Industry (TCI). (n.d.). Acetyl-L-carnitine Hydrochloride Product Specifications. Retrieved from
-
Parchem. (n.d.). Acetyl-L-Carnitine HCL Technical Data Sheet. Retrieved from
- United States Pharmacopeia (USP).General Chapter <781> Optical Rotation. (Refer to current USP-NF for standard polarimetry methodologies).
-
Cayman Chemical. (n.d.). Acetyl-L-carnitine (chloride) Product Information. Retrieved from
Sources
- 1. High Quality White Powder Acetyl-L-Carnitine Hydrochloride (CAS#5080-50-2) [ahabiochem.com]
- 2. drugfuture.com [drugfuture.com]
- 3. 100% Pure Acetyl L-Carnitine Powder 1kg (2.2 Lb) ALC Cognitive Health | eBay [ebay.com]
- 4. Acetyl L Carnitine HCL at Attractive Prices High Purity and Pharmaceutical Grade [rashipharmacarepvtltd.com]
- 5. Acetyl-L-carnitine Hydrochloride | 5080-50-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. O-アセチル-L-カルニチン 塩酸塩 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of (±)-Acetylcarnitine Chloride: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (±)-Acetylcarnitine chloride, ensuring compliance and safety. We will move beyond simple instructions to explain the rationale behind each step, empowering you to make informed decisions for a safer laboratory environment.
Hazard Assessment and Initial Handling: Know Your Compound
This compound is recognized as a skin and eye irritant.[1] Therefore, appropriate Personal Protective Equipment (PPE) is the first line of defense. Before handling, always don safety glasses with side shields and nitrile gloves.[2] If there is a risk of generating dust, additional respiratory protection may be necessary.[3][4]
Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[5][4] Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[5][4]
Waste Characterization: Is It a Hazardous Waste?
The core of a compliant disposal plan lies in accurately characterizing the waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either "listed" or exhibits "characteristic" hazardous properties.
This compound is not a "listed" hazardous waste by the U.S. Environmental Protection Agency (EPA) on the F, K, P, or U lists.[5][2][4] Therefore, its classification as hazardous depends on whether it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[6][7]
| RCRA Characteristic | Criteria | Applicability to this compound |
| Ignitability (D001) | Liquid with a flash point < 60°C; solid capable of causing fire; ignitable compressed gas; or an oxidizer.[6][7] | Unlikely. It is a stable solid at room temperature. |
| Corrosivity (D002) | Aqueous solution with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a specified rate.[6][8][9] | Possible. The primary determinant for your waste stream. An aqueous solution of this compound may be acidic. |
| Reactivity (D003) | Unstable under normal conditions, reacts violently with water, or generates toxic gases.[6] | Unlikely. It is a stable compound. |
| Toxicity (D004-D043) | Harmful when ingested or absorbed, determined by the Toxicity Characteristic Leaching Procedure (TCLP).[6] | Unlikely to fail the TCLP for the specified contaminants. |
Actionable Step: Before disposal, you must determine the corrosivity of your this compound waste. If it is in an aqueous solution, measure the pH. If the pH is ≤ 2 or ≥ 12.5, it must be managed as a D002 corrosive hazardous waste.[8][9] If the waste is a solid or a solution outside of this pH range, and does not exhibit other hazardous characteristics, it may be managed as non-hazardous industrial waste, subject to institutional and local regulations.[10]
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a logical sequence for the safe disposal of this compound.
Sources
- 1. pca.state.mn.us [pca.state.mn.us]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. epa.gov [epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. wku.edu [wku.edu]
- 6. epa.gov [epa.gov]
- 7. Listed and Characteristic Wastes - New Pig [newpig.com]
- 8. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 9. RCRA Corrosive Hazardous Waste Criteria Won't Change | Lion Technology [lion.com]
- 10. 7.7 Chemically Contaminated Items / Empty Containers | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling (±)-Acetylcarnitine chloride
An Essential Guide to Personal Protective Equipment for Handling (±)-Acetylcarnitine Chloride
For researchers and scientists in drug development, the safe handling of chemical compounds is the bedrock of scientific integrity and operational excellence. This compound, a compound of interest in various research fields, requires meticulous handling to ensure personnel safety and prevent contamination. While not classified as acutely toxic, its potential as a skin, eye, and respiratory irritant necessitates a comprehensive understanding and application of appropriate Personal Protective Equipment (PPE).
This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to empower laboratory professionals with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is managed with the highest standards of care.
Understanding the Hazards: A Proactive Approach to Safety
This compound is typically supplied as a crystalline powder. The primary hazards associated with this compound, as identified in Safety Data Sheets (SDS) for its isomers, are:
-
Skin Irritation (Category 2) : Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2/2A) : The powder is a significant eye irritant, capable of causing serious damage upon contact.[1][2][3]
-
Respiratory Tract Irritation (Category 3) : Inhalation of airborne dust can lead to irritation of the respiratory system.[1][2][3]
An additional physical property to consider is that this compound is often hygroscopic, meaning it readily absorbs moisture from the air. While this doesn't alter its primary hazards, it can affect handling, causing the powder to clump and potentially leading to less predictable dispersal if spilled.
The First Line of Defense: Engineering Controls
Before considering PPE, the primary method for protecting laboratory personnel is the implementation of robust engineering controls.[4][5] PPE should be seen as the final, essential barrier between the individual and the hazard.
-
Chemical Fume Hoods : All weighing, handling of open containers, and solution preparations should ideally be conducted within a certified chemical fume hood. This contains airborne dust and prevents inhalation.
-
Ventilated Balance Enclosures (VBEs) : For accurately weighing the powder, a VBE provides a localized, controlled environment that pulls airborne particles away from the operator's breathing zone without disrupting sensitive measurements.
-
Glove Boxes : For handling highly toxic or sensitive materials, a glove box provides a complete physical barrier, offering the highest level of containment.[6]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[5][7]
Eye and Face Protection
Due to the serious eye irritation risk, robust eye protection is mandatory.
-
Minimum Requirement : ANSI Z87-rated safety glasses with side shields are the absolute minimum for being present in a laboratory where this chemical is handled.[7]
-
Recommended for Active Handling : When weighing the powder or preparing solutions, chemical splash goggles are recommended. Goggles provide a full seal around the eyes, offering superior protection from airborne dust compared to safety glasses.[8]
-
High-Risk Procedures : For tasks involving larger quantities (e.g., >100g) or where there is a significant risk of splashing or dust generation, a face shield should be worn in conjunction with chemical splash goggles.
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation.[9]
-
Gloves : Chemically resistant gloves are required. Nitrile gloves are a standard and effective choice for handling this compound in solid form and in solution. Always inspect gloves for tears or defects before use and remove them promptly and properly to avoid contaminating skin or surfaces.
-
Laboratory Coat : A long-sleeved lab coat is mandatory to protect skin and personal clothing from contamination.[7][8] For procedures with a higher risk of spills, a chemically resistant apron can be worn over the lab coat.[10]
-
Full Body Attire : Long pants and closed-toe shoes are required at all times in a laboratory environment to protect against spills and physical hazards.[7]
Respiratory Protection
Inhalation of dust is a primary exposure route that must be controlled.
-
When Required : Respiratory protection is necessary when engineering controls (like a fume hood) are unavailable or insufficient to maintain airborne dust concentrations below safe levels.[8] This is particularly relevant when handling the powder on an open bench.
-
Type of Respirator : A NIOSH-approved disposable N95 respirator (or equivalent) is typically sufficient to protect against airborne this compound dust. For higher-risk or longer-duration tasks outside of a fume hood, a powered air-purifying respirator (PAPR) may be considered to reduce breathing resistance and improve comfort.[4]
-
Fit and Training : All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA regulations.[5]
PPE Selection Guide for Common Laboratory Tasks
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Transporting a Closed Container | Safety Glasses with Side Shields | Lab Coat, Closed-toe Shoes | Not generally required |
| Weighing Powder in a VBE/Fume Hood | Safety Glasses with Side Shields | Lab Coat, Nitrile Gloves | Not required if hood is functioning properly |
| Weighing Powder on an Open Bench | Chemical Splash Goggles | Lab Coat, Nitrile Gloves | N95 Respirator (Mandatory) |
| Preparing Solutions in a Fume Hood | Chemical Splash Goggles | Lab Coat, Nitrile Gloves | Not required if hood is functioning properly |
| Cleaning a Small Spill (<10g) | Chemical Splash Goggles | Lab Coat, Nitrile Gloves | N95 Respirator |
| Cleaning a Large Spill (>10g) | Face Shield and Goggles | Lab Coat, Nitrile Gloves, Shoe Covers | N95 Respirator or higher |
Procedural Walk-through: Safely Weighing this compound
This protocol integrates PPE selection into a standard laboratory workflow to minimize exposure.
-
Preparation :
-
Don the minimum required PPE: lab coat, long pants, closed-toe shoes.
-
Set up the workspace within a chemical fume hood or a ventilated balance enclosure.
-
Gather all necessary equipment (spatula, weigh paper/boat, secondary container).
-
-
Donning Final PPE :
-
Before handling the primary container, don chemical splash goggles and nitrile gloves.
-
-
Handling the Chemical :
-
Carefully open the container of this compound inside the ventilated enclosure.
-
Use a clean spatula to transfer the desired amount of powder to the weigh boat. Perform this action slowly and deliberately to minimize dust generation.
-
Securely close the primary container.
-
-
Post-Weighing :
-
Carefully transfer the weighed powder to a secondary container for transport or immediate use in the next step of the procedure.
-
Clean the spatula and any minor residual powder from the balance and work surface using a damp cloth or towel, ensuring not to create dust. Dispose of the cleaning materials as chemical waste.
-
-
Doffing PPE :
-
Remove gloves using the proper technique to avoid skin contamination.
-
Remove goggles.
-
Wash hands thoroughly with soap and water.
-
Operational Plans: Emergency and Disposal Protocols
Emergency Spill Response
Prompt and correct action during a spill is critical to prevent exposure and further contamination.[11]
For a Minor Spill (<10g of solid):
-
Alert Personnel : Inform others in the immediate area.[11]
-
Don PPE : At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles. An N95 respirator is strongly recommended to prevent inhalation of disturbed dust.
-
Contain and Clean : Do NOT use a dry brush or towel, as this will aerosolize the powder.[12] Gently cover the spill with absorbent pads or paper towels to prevent dispersal.
-
Collect Material : Carefully scoop the material into a sealable plastic bag or container.[11][12] Avoid any actions that create dust.
-
Decontaminate : Wipe the area with a wet paper towel or sponge.[11] Place all used cleaning materials into the waste container.
-
Dispose : Label the container "Spill Debris: this compound" and dispose of it as hazardous chemical waste according to your institution's guidelines.[13]
For a Major Spill (>10g of solid) or any liquid spill:
-
Evacuate : Immediately evacuate the area and alert your supervisor and institutional safety office.[11][14]
-
Restrict Access : Prevent others from entering the contaminated area.
-
Await Professional Response : Allow only trained emergency personnel to handle the cleanup.
First Aid Procedures
Immediate action is required in the event of an exposure.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][15] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][14] If irritation persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1][2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect the environment and public health.
-
Waste Characterization : Unused, pure this compound should be disposed of as chemical waste. Do not mix it with other waste streams unless compatibility is confirmed.[13]
-
Containerization : All solid waste (excess powder, contaminated gloves, weigh boats, cleaning materials) must be collected in a clearly labeled, sealed, and durable container.[12][16]
-
Empty Containers : Triple-rinse empty containers with a suitable solvent (e.g., water). Collect the rinsate as hazardous waste.[13] Once decontaminated, the container can often be disposed of as regular lab glass or plastic, per institutional policy.
-
Final Disposal : All chemical waste must be disposed of through your institution's designated hazardous waste management program.[1][2] Never dispose of this compound down the drain or in regular trash.
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for selecting appropriate respiratory protection when handling this compound powder.
Caption: Decision flowchart for respiratory protection selection.
References
-
Chemos GmbH & Co. KG. (n.d.). Acetyl-L-carnitine hydrochloride Safety Data Sheet. Retrieved from [Link]
-
Filmediagroup. (2021, August 16). Precautions for handling hygroscopic and deliquescent dust. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
Mesa Equipment. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]
-
Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Texas Woman's University. (n.d.). Standard Operating Procedure: Water Reactive Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories Overview. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2024, April 12). SOP: Water-Reactive Chemicals. Retrieved from [Link]
-
University of Texas at Austin Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
-
BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
-
Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators? Retrieved from [Link]
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- 5. osha.gov [osha.gov]
- 6. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. umanitoba.ca [umanitoba.ca]
- 12. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
